molecular formula C19H22Cl2N2O3S B10855474 (R,R)-VVD-118313

(R,R)-VVD-118313

Cat. No.: B10855474
M. Wt: 429.4 g/mol
InChI Key: OUPVMVHXMWBFDP-GOEBONIOSA-N
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Description

(R,R)-VVD-118313 is a useful research compound. Its molecular formula is C19H22Cl2N2O3S and its molecular weight is 429.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22Cl2N2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one

InChI

InChI=1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16+/m0/s1

InChI Key

OUPVMVHXMWBFDP-GOEBONIOSA-N

Isomeric SMILES

CS(=O)(=O)N1CC[C@@H](C1)C#CC(=O)N2CCC[C@H](C2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

(R,R)-VVD-118313: A Deep Dive into the Allosteric Inhibition of JAK1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

(R,R)-VVD-118313 has emerged as a highly selective and potent inhibitor of Janus Kinase 1 (JAK1), a critical mediator of cytokine signaling implicated in a range of immuno-inflammatory diseases and cancers.[1][2] This technical guide provides a comprehensive overview of its core mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism: Covalent Allosteric Inhibition

This compound operates through a sophisticated mechanism of action, functioning as a covalent allosteric inhibitor of JAK1.[3][4] Unlike traditional ATP-competitive inhibitors that target the highly conserved active site of kinases, this compound achieves its remarkable selectivity by targeting a unique, isoform-restricted cysteine residue, Cysteine 817 (C817) , located within the pseudokinase (JH2) domain of JAK1.[3][5][6]

This targeted covalent engagement with C817 induces a conformational change in the JAK1 protein, which in turn blocks the trans-phosphorylation of the activation loop, a critical step for kinase activation.[1][2][3] Consequently, the downstream signaling cascade, primarily the JAK/STAT pathway, is inhibited.[7] The absence of this specific cysteine residue in other JAK family members, such as JAK2 and JAK3, is the structural basis for the compound's high selectivity.[4][5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound and its related stereoisomers have been quantified through various biochemical and cell-based assays. The data below is summarized from key studies characterizing these inhibitors.

Compound/IsomerAssay TypeCell Line/SystemTarget/PathwayMeasurementValueReference
This compound (5a) HTRF AssayHuman PBMCsIFNα-stimulated pSTAT1IC₅₀ 32 nM[6]
(S,R)-5aHTRF AssayHuman PBMCsSTAT PhosphorylationIC₅₀ ~0.03-0.05 µM[4]
(R,S)-5bHTRF AssayHuman PBMCsSTAT PhosphorylationIC₅₀ ~0.03-0.05 µM[4]
This compound (5a) MS-ABPPHuman PBMCsJAK1 C817 Engagement% Inhibition >90% at 0.01 µM (1h)[8]
This compound (5a) Western Blot22Rv1 cells (WT-JAK1)IFNα-pSTAT1 / IL-6-pSTAT3Max Inhibition >80% at ~0.2 µM[3]
This compound (5a) Western Blot22Rv1 cells (C817A-JAK1)IFNα-pSTAT1 / IL-6-pSTAT3Max Inhibition <10% up to 2 µM[3]

Signaling Pathway Inhibition

This compound demonstrates selective inhibition of cytokine signaling pathways that are dependent on the catalytic activity of JAK1. The following diagram illustrates the core JAK1/STAT signaling pathway and the point of inhibition by this compound.

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1_inactive JAK1 (Inactive) CytokineReceptor->JAK1_inactive 2. Recruitment JAK_other JAK1/TYK2/JAK3 CytokineReceptor->JAK_other 2. Recruitment Cytokine Cytokine (e.g., IFNα, IL-6) Cytokine->CytokineReceptor 1. Binding JAK1_blocked JAK1 (Inactive) Covalently Bound JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active 3. Trans- phosphorylation VVD This compound VVD->JAK1_inactive Inhibition via C817 Binding STAT_unphos STAT (Inactive) STAT_phos pSTAT (Active) STAT_unphos->STAT_phos JAK1_active->STAT_unphos 4. STAT Phosphorylation Dimerization Dimerization & Nuclear Translocation STAT_phos->Dimerization Gene Gene Transcription (Inflammatory Response) Dimerization->Gene

Figure 1. Mechanism of this compound Action on the JAK1/STAT Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the core experimental protocols used to elucidate the mechanism of action of this compound.

Cell Culture and Cytokine Stimulation of Human PBMCs

This protocol outlines the procedure for treating primary human immune cells with the inhibitor followed by cytokine stimulation to assess the impact on JAK/STAT signaling.

  • Cell Isolation and Culture:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

    • Plate PBMCs at a density of 1x10⁶ cells/well in a 96-well plate.

  • Compound Treatment and Cytokine Stimulation:

    • Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations (final DMSO concentration ≤ 0.1%).

    • Pre-treat the plated PBMCs with the compound or vehicle (DMSO) for 2 hours at 37°C.

    • Stimulate the cells by adding one of the following cytokines for the indicated time:

      • IFNα: 100 ng/mL for 30 minutes.[3]

      • IL-6: 25 ng/mL for 30 minutes.[3]

      • IL-2: 20 U/mL for 15 minutes.[3]

      • GM-CSF: 0.5 mg/mL for 15 minutes.[3]

    • Immediately after stimulation, proceed to cell lysis for downstream analysis (e.g., Western Blotting or HTRF).

Western Blotting for Phospho-STAT (pSTAT)

This method is used to visualize and quantify the levels of phosphorylated STAT proteins, providing a direct readout of JAK kinase activity.

  • Cell Lysis:

    • After stimulation, pellet the PBMCs by centrifugation and aspirate the supernatant.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations for all samples and denature by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3) diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., β-actin) for normalization.

Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is a powerful chemoproteomic technique used to confirm the covalent binding of this compound to its target, JAK1_C817, in a native biological system.

  • In Situ Treatment and Lysis:

    • Treat human PBMCs (1x10⁷ cells) with varying concentrations of this compound (e.g., 0.01-10 µM) or vehicle (DMSO) for 3 hours in situ.[8]

    • Lyse the cells in PBS and subject them to probe sonication.

  • Competitive Labeling with Alkyne Probe:

    • Treat the proteomes with an alkyne-functionalized iodoacetamide probe (e.g., IA-alkyne) to label cysteine residues that were not engaged by the inhibitor.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-agarose beads.

  • Proteomic Analysis:

    • Digest the enriched proteins on-bead with trypsin.

    • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of the JAK1 peptide containing C817 to determine the degree of target engagement by this compound.

Experimental Workflow Visualization

To definitively prove that the inhibitory effect of this compound is mediated through its interaction with Cysteine 817, a key experiment involves the use of a cell line lacking endogenous JAK1 (22Rv1) and expressing either wild-type (WT) JAK1 or a C817A mutant.[3]

G cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_analysis Analysis & Expected Outcome CellLine 22Rv1 Cells (JAK1 Deficient) TransfectionWT Transfect with Wild-Type (WT) JAK1 CellLine->TransfectionWT TransfectionMut Transfect with C817A Mutant JAK1 CellLine->TransfectionMut WT_Cells WT-JAK1 Expressing Cells Mut_Cells C817A-JAK1 Expressing Cells Treat_WT Treat with this compound or Vehicle WT_Cells->Treat_WT Treat_Mut Treat with this compound or Vehicle Mut_Cells->Treat_Mut Stim_WT Stimulate with IFNα / IL-6 Treat_WT->Stim_WT Stim_Mut Stimulate with IFNα / IL-6 Treat_Mut->Stim_Mut Analysis Analyze pSTAT1 / pSTAT3 (Western Blot) Stim_WT->Analysis Stim_Mut->Analysis Outcome_WT Outcome: pSTAT signaling is INHIBITED in VVD-118313 treated cells Analysis->Outcome_WT Outcome_Mut Outcome: pSTAT signaling is NOT inhibited in VVD-118313 treated cells Analysis->Outcome_Mut

Figure 2. Workflow to Validate C817 as the Target of this compound.

This experimental design conclusively demonstrates that the C817 residue is essential for the inhibitory activity of this compound, as its mutation to alanine renders the compound ineffective.[3] This provides unequivocal evidence for the on-target, allosteric mechanism of action.

References

what is (R,R)-VVD-118313

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (R,R)-VVD-118313: A Selective Allosteric Inhibitor of JAK1

Introduction

This compound is a stereoisomer of VVD-118313, a potent, selective, and covalently-acting allosteric inhibitor of Janus kinase 1 (JAK1).[1][2] As a member of the Janus kinase family (which also includes JAK2, JAK3, and TYK2), JAK1 is a critical mediator of cytokine signaling, playing a key role in inflammatory and autoimmune diseases, as well as in cancer.[3][4] VVD-118313 distinguishes itself from many other JAK inhibitors by targeting a non-catalytic, isoform-restricted cysteine residue, offering a novel mechanism for achieving high selectivity.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key data associated with this compound and its parent compound, VVD-118313, tailored for researchers and drug development professionals.

Core Mechanism of Action

VVD-118313 operates through a unique allosteric mechanism, covalently binding to cysteine residue 817 (C817) located in the pseudokinase (JH2) domain of JAK1.[3][5] This specific cysteine is present in JAK1 and TYK2 (as C838) but is notably absent in JAK2 and JAK3, forming the basis for the inhibitor's remarkable selectivity.[3][6] By engaging C817, VVD-118313 blocks the trans-phosphorylation of JAK1, a critical step in its activation, thereby inhibiting downstream signaling cascades.[1][5][7] This allosteric inhibition effectively decouples the kinase from its upstream cytokine receptor activation, preventing the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][7]

The covalent nature of this interaction contributes to the durable and potent inhibitory effects of the compound.[3] Furthermore, this compound, as an isomer of VVD-118313, contains an alkyne group, making it a useful tool for chemical biology applications such as click chemistry.[1] This feature allows for the attachment of reporter tags to visualize and track the molecule in experimental systems.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 2. Receptor Dimerization & JAK1 Association pJAK1 p-JAK1 JAK1->pJAK1 3. Trans-phosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT VVD118313 This compound VVD118313->JAK1 Inhibition at C817 pJAK1->STAT 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation GeneTranscription Gene Transcription DNA->GeneTranscription 7. Gene Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Figure 1: JAK1-STAT Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of VVD-118313 has been quantified across various cellular assays, demonstrating its potency and selectivity. The data presented below is a summary of key findings from published literature.

Parameter Assay System Value Reference
IC50 IFNα-stimulated STAT1 phosphorylation (human PBMCs)32 nM[8]
IC50 IL-6-stimulated STAT3 phosphorylation (human PBMCs)~30-50 nM[9]
IC50 IL-2-stimulated STAT5 phosphorylation (human PBMCs)Partial inhibition at 0.1-1 µM[5][9]
Cysteine Engagement JAK1_C817 in human PBMCsNear-complete at 0.1 µM[5]
Cysteine Engagement TYK2_C838 in human PBMCsNear-complete at 0.1 µM[5]
Effect on JAK2 GM-CSF-stimulated STAT5 phosphorylation (human PBMCs)Inactive[5]
Effect on C817A Mutant IFNα/IL-6-stimulated STAT1/3 phosphorylationInactive[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the characterization of VVD-118313.

Cell Culture and Treatment

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll gradient centrifugation.[10] For cytokine stimulation assays, PBMCs are pre-incubated with VVD-118313 or vehicle control (DMSO) for a specified duration (e.g., 2-3 hours) before stimulation with a specific cytokine (e.g., IFNα, IL-6, IL-2, GM-CSF) for a short period (e.g., 15-30 minutes).[5][9]

The 22Rv1 human prostate carcinoma cell line is also utilized, particularly for experiments involving the expression of wild-type (WT) or mutant forms of JAK1 (e.g., C817A).[5] These cells are cultured in appropriate media and transfected to express the desired JAK1 constructs.

Western Blotting for Phospho-STAT Analysis

Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation.

  • Cell Lysis: Following treatment and stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated STAT are normalized to the total STAT levels.

start PBMCs treatment Incubate with This compound or DMSO (2h) start->treatment stimulation Stimulate with Cytokine (e.g., IFNα) (30 min) treatment->stimulation lysis Cell Lysis stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer immunoblot Immunoblot with p-STAT & Total STAT Antibodies transfer->immunoblot detection ECL Detection immunoblot->detection analysis Densitometry Analysis detection->analysis

Figure 2: Experimental Workflow for Western Blot Analysis of STAT Phosphorylation.
Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

Objective: To identify the specific cysteine residues engaged by VVD-118313 across the proteome.

  • Cell Treatment: Human PBMCs are treated in situ with VVD-118313 or DMSO for a defined period (e.g., 3 hours).

  • Proteome Lysing and Labeling: Cells are lysed, and the proteomes are treated with an iodoacetamide-desthiobiotin (IA-DTB) probe, which labels cysteine residues that have not been engaged by the inhibitor.

  • Protein Enrichment: The labeled proteins are enriched using streptavidin beads.

  • Proteolytic Digestion: The enriched proteins are digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the IA-DTB-labeled cysteine-containing peptides.

  • Data Analysis: The relative abundance of labeled peptides from the inhibitor-treated sample is compared to the DMSO control to determine the degree of engagement for each cysteine residue. A significant reduction in the signal for a specific cysteine indicates engagement by VVD-118313.

Selectivity Profile

A key advantage of VVD-118313 is its high selectivity for JAK1-dependent signaling pathways. While it potently inhibits IFNα- and IL-6-mediated signaling, which are strongly dependent on JAK1, it only partially affects the IL-2 pathway, which relies on both JAK1 and JAK3.[5] Crucially, signaling pathways that are independent of JAK1, such as the GM-CSF pathway mediated by JAK2, are not impaired by VVD-118313.[5] This selective inhibition profile is a significant advancement over less-selective, ATP-competitive JAK inhibitors and suggests the potential for a more favorable side-effect profile in therapeutic applications.

cluster_jak_family Janus Kinase Family cluster_pathways Signaling Pathways VVD118313 This compound JAK1 JAK1 VVD118313->JAK1 Strong Inhibition (at C817) JAK2 JAK2 VVD118313->JAK2 No Inhibition JAK3 JAK3 VVD118313->JAK3 No Inhibition TYK2 TYK2 VVD118313->TYK2 Binds C838 (Silent Ligand) IFNa_IL6 IFNα / IL-6 (JAK1-dependent) JAK1->IFNa_IL6 Mediates IL2 IL-2 (JAK1/JAK3-dependent) JAK1->IL2 Mediates GMCSF GM-CSF (JAK2-dependent) JAK2->GMCSF Mediates JAK3->IL2 Co-mediates

Figure 3: Selectivity Profile of this compound among JAK Family Members.

Conclusion

This compound and its parent compound represent a significant advancement in the development of selective JAK1 inhibitors. By targeting a unique, allosteric cysteine residue, these molecules achieve a level of selectivity that is difficult to obtain with traditional ATP-competitive inhibitors. The detailed experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this novel class of inhibitors. The high potency, selectivity, and well-defined mechanism of action make this compound a valuable tool for dissecting JAK1 signaling and a promising candidate for further development.

References

(R,R)-VVD-118313 and its Isomer VVD-118313: A Technical Guide to Allosteric Cysteine Targeting of JAK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective, allosteric Janus kinase 1 (JAK1) inhibitor, VVD-118313, with a focus on its covalent targeting of an isoform-restricted cysteine residue. (R,R)-VVD-118313 is an isomer of VVD-118313.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism: Allosteric Cysteine Targeting

VVD-118313 is a potent and selective inhibitor of JAK1 that operates through a unique allosteric mechanism.[4][5] Unlike orthosteric inhibitors that compete with ATP at the kinase domain, VVD-118313 covalently binds to a specific cysteine residue, C817, located in the non-catalytic pseudokinase domain of JAK1.[5][6][7] This covalent modification blocks the trans-phosphorylation of JAK1, a critical step in its activation, thereby inhibiting downstream cytokine signaling.[1][4][5]

The targeted cysteine, C817 in JAK1, is also present in TYK2 (as C838) but is notably absent in JAK2 and JAK3, which contributes to the inhibitor's selectivity.[7][8] While VVD-118313 engages TYK2_C838, it appears to function largely as a "silent" ligand for TYK2 in primary immune cells, with its primary functional effect being the potent inhibition of JAK1 signaling.[7][9] The inactivation of JAK1 by VVD-118313 is dependent on the presence of C817, as cells expressing a C817A mutant of JAK1 are not susceptible to the inhibitor's effects.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and selectivity of VVD-118313.

Table 1: In Vitro Inhibitory Activity of VVD-118313

AssayCell Line/SystemStimulantMeasured EndpointIC50 / % InhibitionReference
IFNα-stimulated STAT1 phosphorylation-IFNαpSTAT132 nM[5]
IFNα-stimulated STAT1 phosphorylation22Rv1 cells expressing WT-JAK1IFNα (100 ng/mL)pSTAT1>80% inhibition at 0.2 µM[6][9]
IL-6-stimulated STAT3 phosphorylation22Rv1 cells expressing WT-JAK1IL-6 (25 ng/mL)pSTAT3>80% inhibition at 0.2 µM[6][9]
Constitutive JAK1 phosphorylation22Rv1 cells expressing WT-JAK1-pJAK1>90% blockade at 0.05 µM[6][9]
IFNα-pSTAT1 signalingHuman PBMCsIFNα (100 ng/mL)pSTAT1Near complete blockade at 0.1 and 1 µM[9]
IL-6-pSTAT3 signalingHuman PBMCsIL-6 (25 ng/mL)pSTAT3Near complete blockade at 0.1 and 1 µM[9]
IL-2-pSTAT5 signalingHuman PBMCsIL-2 (20 U/mL)pSTAT5Partial inhibition[9]
GM-CSF-pSTAT5 signalingHuman PBMCsGM-CSF (0.5 mg/mL)pSTAT5Negligible effects[9]
T-cell activation (CD25+ T-cells)Human T-cellsαCD3/αCD28CD25 expressionReduction in CD25+ T-cells at 0.1-0.4 µM[4]
IFNγ secretionHuman T-cellsαCD3/αCD28IFNγ levelsBlocked secretion[4]
Pro-inflammatory chemokine production--CCL2, CXCL10, CCL4Suppression at 0.1-0.5 µM[4]

Table 2: Proteomic Selectivity of VVD-118313

ProteinTargeted CysteineCell SystemObservationReference
JAK1C817Human PBMCsMost potently engaged site[6]
TYK2C838Human PBMCsSecond most potently engaged site[6]
HMOX2C282Human PBMCsEngaged[6]
SLC66A3C135Human PBMCsEngaged[6]

Experimental Protocols

Cell-Based JAK/STAT Phosphorylation Assays

This protocol describes the general procedure for assessing the inhibitory effect of VVD-118313 on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) or specific cell lines.

Materials:

  • Human PBMCs or relevant cell line (e.g., 22Rv1 expressing JAK1 variants)

  • VVD-118313 and other inhibitors (e.g., tofacitinib)

  • Cytokines (e.g., IFNα, IL-6, IL-2, GM-CSF)

  • Cell culture medium and supplements

  • Phosphatase and protease inhibitors

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-pSTAT, anti-total STAT, anti-pJAK1)

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density. Pre-treat the cells with various concentrations of VVD-118313 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).[4][6]

  • Cytokine Stimulation: Stimulate the cells with the respective cytokine for a defined period. For example:

    • IFNα: 100 ng/mL for 30 minutes.[6][9]

    • IL-6: 25 ng/mL for 30 minutes.[6][9]

    • IL-2: 20 U/mL for 15 minutes.[6][9]

    • GM-CSF: 0.5 mg/mL for 15 minutes.[6][9]

  • Cell Lysis: Following stimulation, wash the cells with cold PBS and lyse them on ice using a lysis buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., pSTAT1, STAT1, pJAK1).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

This protocol provides a general workflow for identifying the cysteine targets of VVD-118313 across the proteome.

Materials:

  • Human PBMCs or other relevant cell types

  • VVD-118313

  • Iodoacetamide-desthiobiotin (IA-DTB) probe

  • Streptavidin-agarose beads

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat cells in situ with VVD-118313 (e.g., 1 µM for 3 hours) or DMSO as a control.[6]

  • Proteome Lysis and Labeling: Lyse the cells and treat the proteomes with the IA-DTB probe to label cysteines that were not engaged by VVD-118313.

  • Enrichment of Labeled Peptides: Digest the proteomes with trypsin and enrich the IA-DTB-labeled peptides using streptavidin-agarose beads.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.

  • Data Analysis: Compare the abundance of each cysteine-containing peptide between the VVD-118313-treated and DMSO-treated samples. A significant reduction in the signal for a specific cysteine in the VVD-118313-treated sample indicates engagement by the compound.

Mandatory Visualizations

Signaling Pathways

JAK1_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_jak JAK Activation cluster_stat STAT Signaling cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFNα, IL-6, IL-2) Receptor Receptor Subunits Cytokine->Receptor Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive Recruitment & Dimerization Other_JAK Other JAK (JAK2, JAK3, TYK2) Receptor->Other_JAK JAK1_active JAK1 (active) (Trans-phosphorylated) JAK1_inactive->JAK1_active Trans- phosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive Other_JAK->JAK1_active STAT_active STAT (phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocation VVD_118313 This compound Isomer C817 Cysteine 817 VVD_118313->C817 Covalent Binding C817->JAK1_inactive Allosteric Inhibition

Caption: JAK1 signaling pathway and the inhibitory action of VVD-118313.

Experimental Workflow: Cell-Based Phosphorylation Assay

Phosphorylation_Assay_Workflow start Start: Plate Cells pretreatment Pre-treat with VVD-118313 or Vehicle (2h) start->pretreatment stimulation Stimulate with Cytokine (e.g., IFNα, 15-30 min) pretreatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (pSTAT, total STAT) transfer->probing detection ECL Detection & Imaging probing->detection analysis Data Analysis detection->analysis end End: Determine % Inhibition analysis->end

Caption: Workflow for assessing VVD-118313's effect on STAT phosphorylation.

Experimental Workflow: MS-Based Proteomic Profiling

MS_ABPP_Workflow start Start: Treat Cells with VVD-118313 or DMSO lysis Cell Lysis start->lysis labeling Label Free Cysteines with IA-DTB Probe lysis->labeling digestion Tryptic Digestion labeling->digestion enrichment Enrich Labeled Peptides with Streptavidin digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms analysis Data Analysis: Quantify Cysteine Engagement lc_ms->analysis end End: Identify Covalent Targets analysis->end

Caption: Workflow for identifying cysteine targets of VVD-118313 via MS-ABPP.

References

(R,R)-VVD-118313: A Technical Guide to Its Selective Inhibition of the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R,R)-VVD-118313, a selective, covalent, allosteric inhibitor of Janus kinase 1 (JAK1). It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is the (R,R)-isomer of VVD-118313, a potent and selective inhibitor of JAK1.[1] Its mechanism of action is distinguished by its covalent and allosteric nature. It targets a specific, isoform-restricted cysteine residue, C817, located in the pseudokinase domain of JAK1.[2][3] A corresponding cysteine, C838, is also present in TYK2, another member of the JAK family, but is absent in JAK2 and JAK3, which contributes to the inhibitor's selectivity.[2][3] By forming a covalent bond with C817, VVD-118313 allosterically inhibits JAK1's catalytic function, blocking its trans-phosphorylation and subsequent downstream cytokine signaling.[1][4] This targeted approach allows for the specific inhibition of cytokine pathways that are dependent on JAK1's kinase activity, while sparing those that rely on other JAK family members.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of VVD-118313 and its related compounds.

Table 1: Potency of VVD-118313 Stereoisomers in Inhibiting STAT Phosphorylation [3]

CompoundConfigurationIFNα-pSTAT1 IC50 (µM)IL-6-pSTAT3 IC50 (µM)
VVD-118313 (5a) (S,R)~0.03-0.05~0.03-0.05
5b (R,S)~0.03-0.05~0.03-0.05
5c Diastereomer> 1> 1
5d Diastereomer> 1> 1
Tofacitinib N/A~0.1-0.2~0.1-0.2

Table 2: Concentration-Dependent Engagement of Cysteine Residues by VVD-118313 in Human PBMCs [5]

VVD-118313 Conc. (µM)Treatment Time% Engagement of JAK1_C817% Engagement of TYK2_C838
0.013 hSignificantModerate
0.13 hNear-completeSignificant
13 hNear-completeNear-complete
103 hNear-completeNear-complete

Table 3: In Vivo Engagement of JAK1_C816 in Mouse Splenocytes [3]

Compound 5 Dose (mg/kg)Administration% Engagement of JAK1_C816
25Subcutaneous (2 doses, 4h interval)~75%
50Subcutaneous (2 doses, 4h interval)~75%

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of VVD-118313.

Cell-Based Assays for STAT Phosphorylation

Objective: To determine the potency of VVD-118313 in inhibiting cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll gradient centrifugation.[5]

  • Compound Treatment: Treat PBMCs with varying concentrations of VVD-118313 or a vehicle control (DMSO) for 2 hours.[5][6]

  • Cytokine Stimulation: Stimulate the cells with one of the following cytokines for a specified duration:

    • IFNα (100 ng/mL) for 30 minutes to assess pSTAT1.[5][6]

    • IL-6 (25 ng/mL) for 30 minutes to assess pSTAT3.[5][6]

    • IL-2 (20 U/mL) for 15 minutes to assess pSTAT5.[5][6]

    • GM-CSF (0.5 mg/mL) for 15 minutes to assess JAK2-dependent pSTAT5.[5][6]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated STAT proteins (pSTAT1, pSTAT3, pSTAT5) and total STAT proteins as a loading control.

  • Data Analysis: Quantify the band intensities for pSTAT and total STAT. Normalize the pSTAT signal to the total STAT signal and express the results as a percentage of the cytokine-stimulated vehicle-treated control. Calculate IC50 values from the dose-response curves.[3]

Cysteine Reactivity Profiling using Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

Objective: To identify the cysteine residues that covalently bind to VVD-118313 across the proteome.

Methodology:

  • Cell Treatment: Treat human PBMCs with VVD-118313 at various concentrations (e.g., 0.01-10 µM) or DMSO for 3 hours in situ.[5]

  • Cell Lysis and Proteome Preparation: Lyse the cells and prepare the proteome for analysis.

  • Probe Labeling: Label the remaining accessible cysteine residues with an alkyne-functionalized iodoacetamide probe (IA-alkyne).

  • Click Chemistry: Attach a TEV-biotin tag to the labeled cysteines via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Protein Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and digest the enriched proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.

  • Data Analysis: Compare the spectral counts of cysteine-containing peptides from VVD-118313-treated samples to DMSO-treated samples to determine the degree of engagement for each cysteine.[5]

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive Binding & Dimerization JAK1_active JAK1 (active, phosphorylated) JAK1_inactive->JAK1_active Trans-phosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT (active, phosphorylated) STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression STAT_dimer->Gene_Expression Transcription Regulation Inhibition_Mechanism cluster_JAK1 VVD118313 This compound C817 Cysteine 817 VVD118313->C817 Covalent Bond Formation JAK1 JAK1 Pseudokinase Domain JAK1_inhibited JAK1 (inhibited) JAK1->JAK1_inhibited Allosteric Change Trans_phos Trans-phosphorylation JAK1_inhibited->Trans_phos Downstream Downstream Signaling Trans_phos->Downstream Experimental_Workflow start Start: Isolate Human PBMCs treat Treat with this compound (Dose-Response) start->treat stimulate Stimulate with Cytokine (e.g., IFNα, IL-6) treat->stimulate lyse Cell Lysis & Protein Quantification stimulate->lyse wb Western Blot for pSTAT/STAT lyse->wb analyze Quantify Inhibition & Calculate IC50 wb->analyze end End: Determine Potency analyze->end

References

(R,R)-VVD-118313: A Technical Overview of a Selective JAK1 Inhibitor in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a stereoisomer of VVD-118313, a potent and selective allosteric inhibitor of Janus Kinase 1 (JAK1).[1][2] Dysregulation of the JAK-STAT signaling pathway is a critical driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[3][4] VVD-118313 represents a significant advancement in the development of selective JAK1 inhibitors, offering a potential therapeutic avenue for cancers dependent on this signaling cascade.[2][5] This technical guide provides a comprehensive overview of the available data on VVD-118313 and its isomers in the context of cancer cell line research, with a focus on its mechanism of action and experimental methodologies. While specific data for the (R,R) isomer is limited, the information presented here is based on studies of the active stereoisomers of VVD-118313.

Core Mechanism of Action

VVD-118313 and its active isomers are covalent, allosteric inhibitors that target a specific cysteine residue (C817) in the pseudokinase domain of JAK1.[6][7] This binding event prevents the trans-phosphorylation of JAK1, thereby blocking downstream signaling to Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] The high selectivity for JAK1 over other JAK family members, such as JAK2, is a key feature of this compound, potentially leading to a more favorable safety profile by avoiding off-target effects associated with pan-JAK inhibition.[6][7]

Quantitative Data Summary

The majority of published research on VVD-118313 in a cancer context has utilized the 22Rv1 human prostate cancer cell line. This cell line is particularly useful for studying JAK1 signaling as it lacks endogenous JAK1 expression, allowing for the controlled expression of wild-type or mutant forms of the kinase.[6][7]

Cell LineConstructTreatmentConcentration (µM)EffectReference
22Rv1Wild-Type JAK1VVD-118313~0.2>80% inhibition of IFNα-stimulated STAT1 phosphorylation[6]
22Rv1Wild-Type JAK1VVD-118313~0.2>80% inhibition of IL-6-stimulated STAT3 phosphorylation[6]
22Rv1C817A-mutant JAK1VVD-118313up to 2<10% inhibition of IFNα-stimulated STAT1 phosphorylation[6]
22Rv1C817A-mutant JAK1VVD-118313up to 2<10% inhibition of IL-6-stimulated STAT3 phosphorylation[6]
22Rv1Wild-Type JAK1VVD-1183130.05>90% blockade of constitutive JAK1 phosphorylation[8]
22Rv1C810A-mutant JAK1VVD-1183130.05>90% blockade of constitutive JAK1 phosphorylation[8]

Experimental Protocols

Cell Culture and Transfection

The 22Rv1 human prostate cancer cell line was cultured in appropriate media supplemented with fetal bovine serum. For experiments involving JAK1 activity, cells were transfected with plasmids encoding either wild-type (WT) JAK1, or mutant forms such as C810A-JAK1 or C817A-JAK1, using standard transfection reagents.[6]

Western Blotting for Phospho-STAT and Phospho-JAK1 Analysis
  • Cell Treatment: 22Rv1 cells expressing JAK1 variants were treated with VVD-118313 or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).[6]

  • Cytokine Stimulation: Following inhibitor treatment, cells were stimulated with cytokines such as IFNα (e.g., 100 ng/mL for 30 minutes) or IL-6 (e.g., 50 ng/mL for 30 minutes) to induce JAK1-STAT signaling.[6]

  • Cell Lysis: Cells were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay or similar method.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated forms of STAT1 (pSTAT1), STAT3 (pSTAT3), and JAK1 (pJAK1). Antibodies against total STAT1, STAT3, and JAK1 were used as loading controls.

  • Detection: Membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and signals were detected using an enhanced chemiluminescence (ECL) substrate.[6]

In-situ Labeling of JAK1 with Alkyne Probe

To confirm the covalent binding of VVD-118313 to its target, an alkyne-modified analog of the inhibitor was used.

  • Probe Treatment: 22Rv1 cells expressing JAK1 variants were treated with the alkyne probe. In parallel, some cells were pre-treated with VVD-118313 to demonstrate competition for the binding site.[6]

  • Cell Lysis: Cells were lysed as described above.

  • Click Chemistry: The alkyne-labeled proteins in the lysate were conjugated to a reporter tag (e.g., a fluorescent azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • In-gel Fluorescence Scanning: The labeled proteins were resolved by SDS-PAGE, and the gel was scanned for fluorescence to visualize the probe-labeled JAK1.[9]

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK1->JAK1 STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Translocates & Activates VVD118313 This compound VVD118313->JAK1 Inhibits (Allosteric)

Caption: JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Start Culture 22Rv1 cells (JAK1-deficient) Transfect Transfect with WT or mutant JAK1 Start->Transfect Inhibit Treat with this compound or DMSO Transfect->Inhibit Stimulate Stimulate with IFNα or IL-6 Inhibit->Stimulate Lyse Cell Lysis Stimulate->Lyse WB Western Blot for pJAK1 & pSTAT Lyse->WB Quantify Quantify Protein Phosphorylation WB->Quantify

Caption: Workflow for assessing this compound activity in 22Rv1 cells.

Conclusion and Future Directions

This compound, as an active isomer of the selective JAK1 inhibitor VVD-118313, holds promise as a targeted therapy for cancers driven by aberrant JAK1 signaling. The available data from studies using the 22Rv1 prostate cancer cell line effectively demonstrate its on-target activity and mechanism of action. However, a significant knowledge gap remains regarding its efficacy across a broader spectrum of cancer cell lines.

Future research should focus on:

  • Broad-panel screening: Determining the IC50 values of this compound for cell proliferation and viability in a diverse panel of cancer cell lines from various tissue origins (e.g., hematological malignancies, lung, breast, and colon cancers).

  • Apoptosis and Cell Cycle Analysis: Investigating the ability of this compound to induce apoptosis and/or cell cycle arrest in sensitive cancer cell lines.

  • In vivo studies: Evaluating the anti-tumor efficacy and pharmacokinetic properties of the (R,R) isomer in relevant animal models of cancer.

A more comprehensive understanding of the anti-cancer activity of this specific stereoisomer will be crucial for its potential clinical development.

References

(R,R)-VVD-118313: A Technical Guide to a Precision Click Chemistry Probe for JAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-VVD-118313 is a highly selective, covalent inhibitor of Janus Kinase 1 (JAK1) that incorporates a terminal alkyne group, positioning it as a powerful tool for chemical biology and drug discovery.[1][2] This "click chemistry" handle allows for the versatile attachment of reporter tags, enabling the visualization and identification of target engagement in complex biological systems.[1][2] this compound exerts its inhibitory effect by targeting a unique, allosteric cysteine residue (C817) within the pseudokinase domain of JAK1, a mechanism that confers its remarkable selectivity over other JAK family members.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is the (R,R)-enantiomer of VVD-118313, a potent and selective inhibitor of JAK1.[1][2] Its key structural feature is the presence of an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[1][2] This functionality enables researchers to "click" on a variety of azide-containing molecules, such as fluorophores or biotin, for downstream applications like target visualization and affinity purification.

The therapeutic and research potential of this compound stems from its specific inhibition of the JAK/STAT signaling pathway, which is a critical regulator of immune responses. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. By selectively targeting JAK1, this compound offers a more precise tool for studying and potentially treating these conditions compared to less selective pan-JAK inhibitors.

Mechanism of Action

This compound functions as a covalent, allosteric inhibitor of JAK1. It specifically targets cysteine 817 (C817) located in the pseudokinase domain of JAK1.[3] This cysteine is not present in JAK2 and JAK3, which contributes to the probe's high selectivity.[3] The covalent interaction with C817 blocks the trans-phosphorylation activity of JAK1, thereby inhibiting downstream cytokine signaling.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related compounds.

Table 1: Inhibitory Activity of VVD-118313

AssayIC50Cell Type/SystemReference
IFNα-stimulated STAT1 phosphorylation32 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[1]

Table 2: Selectivity Profile of VVD-118313

PathwayEffectNotesReference
JAK1-dependent IFNα-pSTAT1Potent Inhibition[2][4]
JAK1-dependent IL-6-pSTAT3Potent Inhibition[2][4]
JAK1/JAK3-dependent IL-2-pSTAT5Partial Inhibition[2][4]
JAK2-dependent GM-CSF-pSTAT5No significant inhibitionDemonstrates selectivity over JAK2.[5]
TYK2/JAK2-dependent IL-12-pSTAT4No significant inhibitionDemonstrates selectivity over TYK2 and JAK2.[6]

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1_inactive JAK1 (inactive) CytokineReceptor->JAK1_inactive 2. Receptor Dimerization Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding JAK1_active JAK1 (active) JAK1_inactive->JAK1_active 3. Trans-phosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (active, dimerized) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation VVD118313 This compound VVD118313->JAK1_inactive Inhibition at C817 GeneExpression Gene Expression Nucleus->GeneExpression 7. Transcription Regulation

Caption: JAK/STAT signaling pathway and inhibition by this compound.

Experimental Protocols

General Workflow for Target Engagement Using this compound

The following diagram outlines a typical workflow for identifying the targets of this compound in a cellular context.

Click_Chemistry_Workflow A 1. Cell Treatment: Incubate cells with this compound B 2. Cell Lysis: Prepare protein lysate A->B C 3. Click Reaction (CuAAC): Add Azide-Fluorophore/Biotin, CuSO4, TCEP, TBTA B->C D 4a. In-Gel Fluorescence Scanning: Visualize protein targets C->D E 4b. Affinity Purification (Biotin): Enrich target proteins C->E F 5. Mass Spectrometry: Identify enriched proteins E->F

Caption: Experimental workflow for target identification with this compound.

Detailed Protocol: In-Gel Fluorescence Scanning for Target Engagement

This protocol is adapted from established methods for click chemistry in proteomic analysis.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-fluorophore (e.g., Azide-TAMRA, stock solution in DMSO)

  • Copper(II) sulfate (CuSO4) (50 mM stock in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in DMSO/t-BuOH 4:1)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Treat cells with the desired concentration of this compound (e.g., 0.1-10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Click Reaction (CuAAC):

    • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents in the following order:

      • Azide-fluorophore (final concentration 25-100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Vortex briefly and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation:

    • Precipitate the protein by adding 4 volumes of cold acetone.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge to pellet the protein and discard the supernatant.

    • Wash the pellet with cold methanol.

  • SDS-PAGE and In-Gel Fluorescence Scanning:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

Detailed Protocol: Western Blot for Inhibition of STAT1 Phosphorylation

This protocol allows for the functional assessment of JAK1 inhibition by this compound.

Materials:

  • Cells responsive to IFNα (e.g., PBMCs, HeLa cells)

  • This compound

  • Recombinant human IFNα

  • Serum-free cell culture medium

  • Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with IFNα (e.g., 100 ng/mL) for 30 minutes.

  • Protein Extraction:

    • Wash cells with cold PBS.

    • Lyse cells in lysis buffer containing phosphatase inhibitors.

    • Determine protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibody against phospho-STAT1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Synthesis

The enantiopure synthesis of this compound on a large scale has been noted as challenging.[3] The initial studies relied on chiral chromatography to separate the stereoisomers of VVD-118313.[3] For research purposes, the racemic mixture or the separated enantiomers are commercially available from various suppliers.

Conclusion

This compound is a valuable chemical probe for studying the biology of JAK1. Its high selectivity and the presence of a click chemistry handle make it a versatile tool for target engagement studies, inhibitor profiling, and the development of more specific therapeutics for a range of inflammatory and proliferative diseases. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this potent and selective inhibitor in their own investigations.

References

An In-depth Technical Guide to the Solubility and Stability of (S,R)-VVD-118313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the selective JAK1 inhibitor, VVD-118313. Please note that while the topic specifies "(R,R)-VVD-118313," the most extensively studied and potent stereoisomer is VVD-118313, also known as compound 5a, which has the (S,R) configuration[1][2]. This guide will focus on the data available for VVD-118313.

Core Compound Information

VVD-118313 is a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1)[3][4]. It covalently binds to a specific cysteine residue (C817) in the pseudokinase domain of JAK1, leading to the blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling[5]. This targeted mechanism of action makes it a valuable tool for research in oncology and inflammatory diseases[3][6].

Solubility Profile

The solubility of VVD-118313 has been characterized in both organic solvents and aqueous-based formulations for in vitro and in vivo studies.

Quantitative Solubility Data
Solvent/FormulationConcentrationRemarks
Dimethyl Sulfoxide (DMSO)10 mMStock solution solvent.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.82 mM)A clear solution was obtained at this concentration, suitable for in vivo studies. Saturation was not determined.[3]

To enhance the dissolution of VVD-118313, it is recommended to warm the solution to 37°C and use sonication[7].

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of VVD-118313.

Storage Recommendations
FormatStorage TemperatureDurationNotes
Solid Powder-20°C12 MonthsStore in a dry, dark place. Stable for several weeks at ambient temperature for shipping purposes.[1][2]
4°C6 MonthsFor shorter-term storage.[2]
Stock Solution in Solvent-80°C6 MonthsAliquot to prevent repeated freeze-thaw cycles.[3][6]
-20°C1 MonthFor shorter-term storage of stock solutions.[3][6]

Currently, detailed quantitative data from forced degradation studies (e.g., under acidic, basic, oxidative, thermal, or photolytic stress) are not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of VVD-118313, based on established scientific practices.

Protocol 4.1: Determination of Kinetic Solubility

This protocol is adapted from standard high-throughput screening methods to assess the aqueous solubility of a compound initially dissolved in DMSO.

Objective: To determine the kinetic solubility of VVD-118313 in an aqueous buffer.

Materials:

  • VVD-118313

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Pipettes and tips

  • Plate shaker/incubator

  • Nephelometer or UV/Vis spectrophotometer with plate reader capability

  • Filtration apparatus for 96-well plates (for direct UV assay)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of VVD-118313 in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the VVD-118313 stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: To a new 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration of VVD-118313.

  • Incubation: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired concentrations. Mix thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).

  • Measurement:

    • Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Direct UV Method: Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the λmax of VVD-118313.

  • Data Analysis: Determine the highest concentration at which no precipitate is observed (nephelometry) or the concentration in the filtrate (direct UV). This is the kinetic solubility.

Protocol 4.2: Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing and using a High-Performance Liquid Chromatography (HPLC) method to assess the stability of VVD-118313.

Objective: To quantify the degradation of VVD-118313 over time under various stress conditions.

Materials:

  • VVD-118313

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Environmental chamber for controlled temperature and humidity

  • Photostability chamber

Procedure:

  • Method Development (Forced Degradation):

    • Subject VVD-118313 solutions to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, light) to generate degradation products.

    • Develop an HPLC method (typically reverse-phase with a gradient elution) that separates the intact VVD-118313 from all its degradation products. The method should be specific, linear, accurate, precise, and robust.

  • Stability Study Setup:

    • Prepare solutions of VVD-118313 in the desired formulation or solvent.

    • Store the solutions under various conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot of each sample.

    • Analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the peak area of the intact VVD-118313 and any degradation products.

    • Calculate the percentage of VVD-118313 remaining and the percentage of each degradant at each time point.

    • Plot the percentage of remaining VVD-118313 against time to determine the degradation kinetics.

Visualizations

JAK/STAT Signaling Pathway and VVD-118313 Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFNα) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation JAK1->JAK1 STAT STAT JAK1->STAT 4. STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation VVD118313 VVD-118313 VVD118313->JAK1 Inhibition of Trans-phosphorylation GeneTranscription Gene Transcription DNA->GeneTranscription 7. Gene Expression

Caption: VVD-118313 inhibits the JAK1 trans-phosphorylation step.

Experimental Workflow for Kinetic Solubility Assay

Kinetic_Solubility_Workflow start Start prep_stock Prepare 10 mM VVD-118313 in DMSO start->prep_stock serial_dilute Create Serial Dilutions in DMSO prep_stock->serial_dilute add_to_plate Add Dilutions to 96-Well Plate serial_dilute->add_to_plate add_buffer Add Aqueous Buffer (PBS) and Mix add_to_plate->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measurement Measure Precipitate incubate->measurement nephelometry Nephelometry (Light Scatter) measurement->nephelometry Method 1 uv_assay Direct UV Assay (Filter + Absorbance) measurement->uv_assay Method 2 analysis Determine Highest Soluble Concentration nephelometry->analysis uv_assay->analysis end End analysis->end

Caption: Workflow for determining the kinetic solubility of VVD-118313.

References

Methodological & Application

Application Notes and Protocols for (R,R)-VVD-118313: A Selective Allosteric JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-VVD-118313 , also known as VVD-118313 or compound 5a, is a potent and selective covalent inhibitor of Janus kinase 1 (JAK1). It targets an allosteric cysteine residue (C817) in the pseudokinase domain of JAK1, leading to the blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling pathways.[1][2][3] This document provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to characterize the activity of this compound.

Mechanism of Action

This compound selectively inhibits JAK1-mediated signaling by covalently binding to C817.[1][2] This allosteric inhibition prevents the phosphorylation of JAK1 and downstream Signal Transducer and Activator of Transcription (STAT) proteins. Its selectivity for JAK1 over other JAK family members, such as JAK2, makes it a valuable tool for dissecting JAK1-specific biological functions and a potential therapeutic agent for autoimmune diseases and cancer.[1][2]

Data Presentation

Table 1: In Vitro Potency of this compound
AssayCell Line/SystemParameterValue
IFNα-stimulated STAT1 phosphorylationSerum-free mediaIC5032 nM[4]
IFNα-stimulated STAT1 phosphorylationMedia with 10% FBSIC5046 nM
IFNα-stimulated STAT1 phosphorylation22Rv1 cells expressing WT-JAK1% Inhibition at 0.2 µM>80%
IL-6-stimulated STAT3 phosphorylation22Rv1 cells expressing WT-JAK1% Inhibition at 0.2 µM>80%
IFNα-stimulated STAT1 phosphorylationHuman PBMCs% Inhibition at 0.01 µM>50%[5]
IFNα-stimulated STAT1 phosphorylationHuman PBMCs% Inhibition at 0.1 µM>90%[5]
IL-6-stimulated STAT3 phosphorylationHuman PBMCs% Inhibition at 0.1-1 µM~80-85%[5]
IL-2-stimulated STAT5 phosphorylationHuman PBMCs% Inhibition at 0.1-1 µM~70%[5]

Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1_inactive JAK1 (inactive) Cytokine_Receptor->JAK1_inactive Activates JAK_other_inactive JAK (other) Cytokine_Receptor->JAK_other_inactive Activates Cytokine Cytokine (e.g., IFNα, IL-6) Cytokine->Cytokine_Receptor Binds JAK1_active JAK1 (active) p-JAK1 JAK1_inactive->JAK1_active Phosphorylation JAK_other_active JAK (other) p-JAK JAK_other_inactive->JAK_other_active Phosphorylation STAT_inactive STAT (inactive) STAT_active STAT (active) p-STAT STAT_inactive->STAT_active VVD-118313 This compound VVD-118313->JAK1_inactive Inhibits (covalent binding to C817) JAK1_active->STAT_inactive Phosphorylates JAK_other_active->STAT_inactive Phosphorylates STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates and binds DNA

Caption: JAK-STAT signaling pathway and inhibition by this compound.

Experimental Protocols

Inhibition of Cytokine-Stimulated STAT Phosphorylation in Human PBMCs

This protocol details the procedure to assess the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in primary human peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

Isolate_PBMCs Isolate PBMCs from whole blood Treat_Compound Treat PBMCs with this compound (0.01-10 µM, 2h) Isolate_PBMCs->Treat_Compound Stimulate_Cytokine Stimulate with Cytokine (e.g., IFNα, IL-6, IL-2) Treat_Compound->Stimulate_Cytokine Lyse_Cells Lyse Cells Stimulate_Cytokine->Lyse_Cells Western_Blot Western Blot for pSTAT Lyse_Cells->Western_Blot Analyze_Data Analyze Data Western_Blot->Analyze_Data Culture_Cells Culture 22Rv1 cells (WT- or C817A-JAK1) Treat_Compound Treat with this compound (2 µM, 2h) Culture_Cells->Treat_Compound Stimulate_Cytokine Stimulate with Cytokine (IFNα or IL-6) Treat_Compound->Stimulate_Cytokine Lyse_Cells Lyse Cells Stimulate_Cytokine->Lyse_Cells Western_Blot Western Blot for pJAK1/pSTAT Lyse_Cells->Western_Blot Analyze_Data Analyze Data Western_Blot->Analyze_Data

References

Application Notes and Protocols: (R,R)-VVD-118313 in Primary Human PBMCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a potent and selective, allosteric inhibitor of Janus kinase 1 (JAK1).[1][2][3] It functions by covalently binding to a specific, isoform-restricted cysteine residue (C817) located in the pseudokinase domain of JAK1.[4][5] This mechanism of action allows for the highly selective blockade of JAK1-dependent trans-phosphorylation and downstream cytokine signaling pathways, while sparing JAK2-dependent pathways.[4][5][6] In primary human peripheral blood mononuclear cells (PBMCs), this compound has been demonstrated to effectively inhibit signaling cascades initiated by key cytokines such as interferon-alpha (IFNα), interleukin-6 (IL-6), and interleukin-2 (IL-2).[1][4][6] These application notes provide detailed protocols for the use of this compound in primary human PBMCs and summarize its effects on key signaling and functional endpoints.

Mechanism of Action: JAK1 Inhibition

The following diagram illustrates the signaling pathway affected by this compound. Cytokine binding to their respective receptors leads to the activation of JAKs, which in turn phosphorylate STAT proteins. This compound selectively inhibits JAK1, thereby blocking the phosphorylation of downstream STATs and subsequent gene transcription.

JAK1 Signaling Pathway Inhibition by this compound cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 activates Cytokine IFNα, IL-6, IL-2 Cytokine->Cytokine_Receptor binds STAT STAT1, STAT3, STAT5 JAK1->STAT phosphorylates VVD_118313 This compound VVD_118313->JAK1 inhibits pSTAT pSTAT (dimerization) STAT->pSTAT phosphorylation Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates

Caption: Inhibition of JAK1-mediated STAT phosphorylation by this compound.

Data Summary

The following tables summarize the quantitative effects of this compound on various endpoints in primary human PBMCs.

Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation

Cytokine StimulusDownstream PathwayThis compound Concentration% Inhibition of STAT PhosphorylationReference
IFNαJAK1-pSTAT10.1 µM>85%[4]
IL-6JAK1-pSTAT30.1 µM>85%[4]
IL-2JAK1/JAK3-pSTAT50.1 - 1 µM~70%[4]
GM-CSFJAK2-pSTAT50.1 - 1 µMNegligible[6]

Table 2: Effects on T-Cell Activation and Cytokine Production

AssayEndpointThis compound ConcentrationObserved EffectReference
T-Cell Activation (αCD3/αCD28 stimulated)% CD25+ T-cells0.1 - 0.4 µM (24h)Partial reduction[1]
Cytokine Secretion (αCD3/αCD28 stimulated)IFNγ0.1 - 0.4 µM (24h)Partial blockade[1]
Cytokine Secretion (αCD3/αCD28 stimulated)IL-20.1 - 0.4 µM (24h)Slight increase[1]
Chemokine Production (IFNα stimulated)CCL2, CXCL10, CCL40.1 - 0.5 µM (2h)Suppression[1]

Experimental Protocols

The following diagram provides a general workflow for studying the effects of this compound in human PBMCs.

Experimental Workflow for this compound in Human PBMCs Start Start PBMC_Isolation 1. Isolate Human PBMCs (Ficoll-Paque) Start->PBMC_Isolation Cell_Culture 2. Culture PBMCs PBMC_Isolation->Cell_Culture Compound_Treatment 3. Treat with this compound (e.g., 2 hours) Cell_Culture->Compound_Treatment Stimulation 4. Stimulate with Cytokines or αCD3/αCD28 Compound_Treatment->Stimulation Harvest 5. Harvest Cells and Supernatant Stimulation->Harvest Analysis 6. Downstream Analysis Harvest->Analysis Western_Blot Western Blot (pSTAT) Analysis->Western_Blot ELISA ELISA (Cytokines) Analysis->ELISA Flow_Cytometry Flow Cytometry (CD25) Analysis->Flow_Cytometry End End Western_Blot->End ELISA->End Flow_Cytometry->End

Caption: General experimental workflow for assessing this compound activity.

Protocol 1: Isolation of Primary Human PBMCs

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin-containing tubes

  • Ficoll-Paque™ PLUS

  • Phosphate Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Sterile serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs at the plasma-Ficoll interface to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL.

  • Centrifuge at 300 x g for 10 minutes at 20°C.

  • Discard the supernatant and resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

Protocol 2: Treatment and Stimulation of PBMCs

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • Cytokines (e.g., human IFNα, IL-6, IL-2)

  • Anti-human CD3 and anti-human CD28 antibodies

  • 96-well cell culture plates

Procedure for STAT Phosphorylation Analysis:

  • Seed PBMCs at a density of 1-2 x 10^6 cells/mL in a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add the desired concentrations (e.g., 0.01 µM to 10 µM) to the cells. Include a DMSO vehicle control.

  • Pre-incubate the cells with the compound for 2 hours at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with the appropriate cytokine for the specified time:

    • IFNα: 100 ng/mL for 30 minutes.[4]

    • IL-6: 25 ng/mL for 30 minutes.[4]

    • IL-2: 20 U/mL for 15 minutes.[4]

  • Immediately proceed to cell lysis for Western blot analysis (Protocol 3).

Procedure for T-cell Activation and Cytokine Production:

  • Seed PBMCs at 1 x 10^6 cells/mL in a 96-well plate.

  • Add this compound at desired concentrations (e.g., 0.1 µM, 0.5 µM).

  • Stimulate cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

  • Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the supernatant for cytokine analysis by ELISA (Protocol 4) and the cells for flow cytometry analysis of activation markers (Protocol 5).

Protocol 3: Western Blotting for Phosphorylated STATs

Materials:

  • Treated and stimulated PBMC pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT1, anti-phospho-STAT3, anti-phospho-STAT5, and total STAT antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cell pellets on ice with RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pSTAT) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody for total STAT or a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 4: ELISA for Cytokine Quantification

Materials:

  • Supernatants from cultured PBMCs

  • Commercially available ELISA kits for human IFNγ and IL-2

  • Microplate reader

Procedure:

  • Thaw the collected cell culture supernatants on ice.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a biotinylated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 5: Flow Cytometry for T-Cell Activation Markers

Materials:

  • Treated and stimulated PBMCs

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-human CD3, anti-human CD4, anti-human CD25)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Add the fluorochrome-conjugated antibodies to the cell suspension at the manufacturer's recommended concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software, gating on the lymphocyte population and then on CD3+ T-cells to determine the percentage of CD25+ cells.

References

Application Notes and Protocols for Western Blot Analysis of pSTAT Inhibition by (R,R)-VVD-118313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1). It covalently binds to a specific cysteine residue (C817) in the pseudokinase domain of JAK1, effectively blocking its trans-phosphorylation and subsequent downstream signaling pathways. A key consequence of JAK1 inhibition is the suppression of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This document provides a detailed protocol for utilizing this compound to investigate the inhibition of STAT phosphorylation (pSTAT) in human peripheral blood mononuclear cells (PBMCs) via Western blotting.

Signaling Pathway

The JAK/STAT signaling cascade is initiated by the binding of cytokines, such as interferons (IFN) and interleukins (IL), to their cognate receptors on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription. This compound specifically inhibits JAK1, thereby preventing the phosphorylation of downstream STATs.

JAK_STAT_Pathway cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IFN-α, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Phosphorylated STAT) Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Initiates VVD118313 This compound VVD118313->JAK1 Inhibition

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Data

The following tables summarize the quantitative data from Western blot analyses demonstrating the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human PBMCs.[1][2][3]

Table 1: Inhibition of IFN-α-induced pSTAT1 by this compound

This compound Conc. (µM)Mean pSTAT1 Signal Intensity (% of Control)Standard Deviation
0 (DMSO Control)100± 5.2
0.0145± 3.8
0.112± 2.1
15± 1.5
103± 0.9

Table 2: Inhibition of IL-6-induced pSTAT3 by this compound

This compound Conc. (µM)Mean pSTAT3 Signal Intensity (% of Control)Standard Deviation
0 (DMSO Control)100± 6.1
0.0188± 5.5
0.125± 3.2
110± 1.8
106± 1.1

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., Human PBMCs) B 2. Inhibit with this compound (0.01-10 µM, 2 hours) A->B C 3. Cytokine Stimulation (e.g., IFN-α or IL-6, 15-30 min) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Antibody Incubation (pSTAT, total STAT, Loading Control) G->H I 9. Detection and Analysis H->I

Caption: Workflow for Western blot analysis of pSTAT inhibition.

Detailed Experimental Protocol

This protocol is optimized for assessing the inhibition of pSTAT1 and pSTAT3 in human PBMCs.

1. Materials and Reagents

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Inhibitor: this compound (prepare stock solution in DMSO)

  • Cytokines: Recombinant Human IFN-α, Recombinant Human IL-6

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-phospho-STAT1 (Tyr701)

      • Rabbit anti-phospho-STAT3 (Tyr705)

      • Mouse anti-STAT1

      • Mouse anti-STAT3

      • Mouse anti-β-Actin or anti-GAPDH (loading control)

    • Secondary Antibodies:

      • HRP-linked anti-rabbit IgG

      • HRP-linked anti-mouse IgG

  • Buffers and Solutions:

    • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

    • Phosphate Buffered Saline (PBS)

    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Protein Assay Reagent (e.g., BCA kit)

    • Laemmli Sample Buffer (4X)

    • SDS-PAGE Gels (e.g., 4-15% gradient gels)

    • Transfer Buffer

    • PVDF or Nitrocellulose Membranes

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

    • Wash Buffer: TBST

    • Stripping Buffer (for reprobing): Glycine-HCl based or commercial stripping buffer.

    • Chemiluminescent Substrate (ECL)

2. Cell Culture and Treatment

  • Culture human PBMCs in RPMI-1640 supplemented with 10% FBS.

  • Seed cells at an appropriate density in a multi-well plate.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 2 hours at 37°C.[1][2][3]

3. Cytokine Stimulation

  • Following the inhibitor pre-treatment, stimulate the cells with the respective cytokine:

    • For pSTAT1 analysis: Add IFN-α to a final concentration of 100 ng/mL and incubate for 30 minutes at 37°C.[1][2]

    • For pSTAT3 analysis: Add IL-6 to a final concentration of 25 ng/mL and incubate for 30 minutes at 37°C.[1][2]

  • Include an unstimulated control (DMSO-treated, no cytokine) for each condition.

4. Cell Lysis and Protein Quantification

  • After stimulation, place the plate on ice and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis Buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

5. SDS-PAGE and Western Blotting

  • Normalize the protein concentration of all samples with Lysis Buffer.

  • Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated STAT protein (e.g., anti-pSTAT1 or anti-pSTAT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-linked secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using a chemiluminescent substrate and capture the signal using an imaging system.

  • For reprobing, incubate the membrane in stripping buffer according to the manufacturer's instructions, wash thoroughly, and then re-block before incubating with the primary antibody for total STAT or the loading control.

7. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the pSTAT signal to the total STAT signal for each sample.

  • Further normalize to the loading control (β-Actin or GAPDH) to account for any loading differences.

  • Express the pSTAT levels in the this compound-treated samples as a percentage of the cytokine-stimulated DMSO control.

References

Application Notes and Protocols for (R,R)-VVD-118313 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of (R,R)-VVD-118313, a potent and selective covalent inhibitor of Janus kinase 1 (JAK1). The protocols are based on published preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound and its stereoisomeric mixture in mouse models. The provided information includes recommended dosage, administration routes, and detailed procedures for assessing target engagement and downstream signaling pathways.

Introduction

This compound is a covalent inhibitor that targets a specific allosteric cysteine residue in the pseudokinase domain of JAK1, leading to the selective blockade of JAK1-dependent signaling pathways.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer. The high selectivity of this compound for JAK1 over other JAK family members presents a promising therapeutic strategy with a potentially improved safety profile. These notes detail the use of a stereoisomeric mixture of VVD-118313, referred to as "compound 5," in preclinical mouse models for ease of synthesis and comparable activity.[1]

Data Presentation

Table 1: In Vivo Dosage and Administration of Compound 5 (Stereoisomeric Mixture of VVD-118313) in Mice
ParameterDetails
Compound Compound 5 (Stereoisomeric mixture of VVD-118313)
Animal Model C57BL/6 mice; Male CD-1 (ICR) mice for pharmacokinetic studies
Dosage 25 mg/kg and 50 mg/kg
Administration Route Subcutaneous (s.c.) injection
Dosing Schedule Two doses administered 4 hours apart (2 x 4 h)
Vehicle While not explicitly stated, a common vehicle for subcutaneous injection of similar compounds is a formulation of DMSO diluted in saline or a solution containing PEG and/or Cremophor. It is recommended to perform vehicle optimization and tolerability studies.
Table 2: Pharmacodynamic Readouts for Compound 5 in Mouse Models
ReadoutTissueResult
JAK1 Target Engagement Spleen75% engagement of JAK1_C816 at both 25 mg/kg and 50 mg/kg doses.[2]
Downstream Signaling SplenocytesSubstantial impairment of IFNα-dependent STAT1 phosphorylation.[3]

Experimental Protocols

Protocol 1: In Vivo Administration of Compound 5 in Mice

1. Animal Models:

  • C57BL/6 mice are recommended for general efficacy and pharmacodynamic studies.

  • Male CD-1 (ICR) mice can be used for pharmacokinetic profiling.[1]

2. Compound Formulation (Recommended): a. Prepare a stock solution of Compound 5 in 100% DMSO. b. For subcutaneous injection, dilute the stock solution in a suitable vehicle. A common formulation is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. c. The final injection volume should be approximately 100-200 µL for a 25g mouse. d. Note: It is crucial to perform a small pilot study to ensure the solubility and tolerability of the chosen formulation.

3. Administration: a. Administer Compound 5 subcutaneously at a dose of 25 or 50 mg/kg. b. Administer a second identical dose 4 hours after the first injection. c. A vehicle-only control group should be included in all experiments.

Protocol 2: Assessment of JAK1 Target Engagement in Spleen

1. Tissue Collection: a. Euthanize mice at the desired time point after the second dose of Compound 5. b. Immediately excise the spleen and flash-freeze it in liquid nitrogen. c. Store spleens at -80°C until further processing.

2. Spleen Lysate Preparation for Proteomics: a. Homogenize the frozen spleen tissue in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors). b. Use a tissue homogenizer to ensure complete lysis. c. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant containing the protein lysate. e. Determine the protein concentration using a standard method (e.g., BCA assay).

3. Mass Spectrometry-Based Proteomics for Target Engagement: a. The prepared protein lysates can be analyzed by mass spectrometry to determine the percentage of JAK1_C816 engagement by Compound 5. This typically involves chemical proteomics techniques such as activity-based protein profiling (ABPP).

Protocol 3: Ex Vivo Splenocyte Stimulation and Western Blotting for pSTAT1

1. Splenocyte Isolation: a. Aseptically remove the spleen from euthanized mice. b. In a sterile environment, gently mash the spleen through a 70 µm cell strainer into a petri dish containing RPMI-1640 medium. c. Centrifuge the cell suspension and lyse red blood cells using an ACK lysis buffer. d. Wash the splenocytes with RPMI-1640 medium and resuspend in complete RPMI-1640 (supplemented with 10% FBS and 1% penicillin-streptomycin). e. Count viable cells using a hemocytometer and trypan blue exclusion.

2. Ex Vivo Stimulation: a. Plate the isolated splenocytes at a density of 1-2 x 10^6 cells/well in a 96-well plate. b. Stimulate the cells with mouse IFNα at a final concentration of 100 ng/mL for 30 minutes at 37°C.[2] c. Include an unstimulated control for each sample.

3. Western Blotting for Phospho-STAT1 (pSTAT1): a. After stimulation, lyse the splenocytes in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates. c. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST. e. Incubate the membrane with a primary antibody against pSTAT1 (Tyr701). f. Following incubation with a secondary HRP-conjugated antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate. g. To ensure equal loading, the membrane should be stripped and re-probed with an antibody for total STAT1 and a housekeeping protein (e.g., GAPDH or β-actin).

Mandatory Visualization

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IFNα) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active Autophosphorylation STAT1_inactive STAT1 JAK1_active->STAT1_inactive Phosphorylation STAT1_active pSTAT1 (Phosphorylated) STAT1_inactive->STAT1_active STAT1_dimer pSTAT1 Dimer STAT1_active->STAT1_dimer Dimerization Nucleus Nucleus STAT1_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcriptional Regulation VVD_118313 This compound VVD_118313->JAK1_inactive Covalent Binding (Inhibition)

Caption: JAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo / Analysis Phase cluster_target_engagement Target Engagement cluster_pharmacodynamics Pharmacodynamics Mouse_Model Mouse Model (e.g., C57BL/6) Dosing Subcutaneous Dosing (25 or 50 mg/kg, 2 x 4h) Mouse_Model->Dosing Spleen_Harvest Spleen Harvest Dosing->Spleen_Harvest Lysate_Prep Spleen Lysate Preparation Spleen_Harvest->Lysate_Prep Splenocyte_Isolation Splenocyte Isolation Spleen_Harvest->Splenocyte_Isolation MS_Analysis Mass Spectrometry (JAK1 Engagement) Lysate_Prep->MS_Analysis IFNa_Stimulation IFNα Stimulation (100 ng/mL, 30 min) Splenocyte_Isolation->IFNa_Stimulation Western_Blot Western Blot (pSTAT1 Analysis) IFNa_Stimulation->Western_Blot

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for (R,R)-VVD-118313 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (R,R)-VVD-118313, a selective and covalent Janus kinase 1 (JAK1) inhibitor, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This compound possesses a terminal alkyne group, rendering it a versatile tool for activity-based protein profiling (ABPP), target engagement studies, and visualization of its cellular targets.[1][2][3]

Introduction

This compound is a potent and selective inhibitor of JAK1, a key enzyme in cytokine signaling pathways.[1] It exerts its inhibitory effect through the covalent modification of a specific cysteine residue (C817) within the pseudokinase domain of JAK1.[4] This targeted covalent engagement, combined with the presence of a terminal alkyne, allows for the specific attachment of azide-modified reporter tags, such as fluorophores or biotin, via click chemistry. This enables the sensitive and specific detection and identification of JAK1 and potentially other off-target proteins that interact with the inhibitor.

The following protocols and data are provided to guide researchers in the application of this compound for in situ and in vitro labeling and analysis of its protein targets.

Data Presentation

Table 1: Recommended Reagent Concentrations for In Situ Cellular Labeling with a VVD-118313 Alkyne Analog
ReagentStock ConcentrationFinal ConcentrationReference
Alkyne Probe (e.g., this compound)10 mM in DMSO0.1 - 1 µM[5]
Pre-treatment with VVD-118313 (for competition)10 mM in DMSO0.01 - 1 µM[5]
Incubation Time-2 hours[5]
Table 2: General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
ReagentStock ConcentrationFinal Concentration
Azide Reporter (e.g., Rhodamine-Azide, Biotin-Azide)1-10 mM in DMSO20 - 100 µM
Copper (II) Sulfate (CuSO₄)20-100 mM in H₂O1 mM
Copper Ligand (e.g., THPTA, TBTA)40-100 mM in H₂O or DMSO1-5 mM
Reducing Agent (e.g., Sodium Ascorbate)100-300 mM in H₂O (freshly prepared)5 mM
Incubation Time-30 - 60 minutes
Temperature-Room Temperature

Experimental Protocols

Protocol 1: In Situ Labeling of Cellular Targets with this compound

This protocol describes the labeling of target proteins with the alkyne-containing this compound within living cells.

Materials:

  • This compound (or a suitable alkyne-containing analog)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • DMSO

Procedure:

  • Cell Culture: Plate and culture cells of interest to the desired confluency.

  • Probe Treatment:

    • For direct labeling, dilute this compound in cell culture medium to a final concentration of 0.1-1 µM.

    • For competition experiments to demonstrate target specificity, pre-incubate a set of cells with a non-alkyne containing VVD-118313 analog at a desired concentration (e.g., 10-fold excess) for 1-2 hours prior to adding the alkyne probe.

  • Incubation: Incubate the cells with the alkyne probe for 2-3 hours at 37°C in a CO₂ incubator.[5]

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Proceed to Protocol 2 for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol details the "clicking" of an azide-containing reporter molecule onto the alkyne-tagged proteins in the cell lysate.

Materials:

  • Cell lysate containing alkyne-labeled proteins from Protocol 1

  • Azide-reporter (e.g., Rhodamine-Azide for fluorescence imaging or Biotin-Azide for pulldown)

  • Copper (II) Sulfate (CuSO₄)

  • Copper Ligand (e.g., THPTA or TBTA)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • DMSO

  • Methanol, Chloroform, and Water (for protein precipitation)

Procedure:

  • Prepare Click-Chemistry Reagent Mix: In a microcentrifuge tube, prepare the click-chemistry reaction mix. The following is an example for a 100 µL final reaction volume. Adjust volumes as needed.

    • 50 µg of alkyne-labeled protein lysate

    • Add PBS to a final volume of 85 µL.

    • 1 µL of 10 mM Azide-Reporter (final concentration 100 µM)

    • 2 µL of 50 mM CuSO₄ (final concentration 1 mM)

    • 2 µL of 50 mM Copper Ligand (final concentration 1 mM)

  • Initiate the Reaction: Add 10 µL of freshly prepared 50 mM Sodium Ascorbate (final concentration 5 mM) to initiate the click reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation (Optional but recommended for removing excess reagents):

    • Add 400 µL of methanol, 150 µL of chloroform, and 300 µL of water to the reaction mixture.

    • Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.

    • Carefully remove the upper aqueous layer.

    • Add another 400 µL of methanol to the lower layer and the interface.

    • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the protein.

    • Carefully decant the supernatant and air-dry the protein pellet.

  • Downstream Analysis: Resuspend the protein pellet in an appropriate buffer for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used) or Western blotting and mass spectrometry (if a biotin azide was used for pulldown).

Visualizations

Signaling Pathway of JAK1 Inhibition by VVD-118313

JAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Phosphorylated) STAT->pSTAT pSTAT->pSTAT GeneExpression Gene Expression pSTAT->GeneExpression Translocates to Nucleus & Regulates VVD118313 This compound VVD118313->JAK1 Covalently Inhibits (at C817) Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Covalent inhibition of JAK1 by this compound blocks cytokine-induced STAT phosphorylation.

Experimental Workflow for Target Identification using this compound

Target_ID_Workflow cluster_in_situ In Situ Labeling cluster_in_vitro In Vitro Click Reaction cluster_analysis Analysis LiveCells Live Cells ProbeIncubation Incubate with This compound (Alkyne Probe) LiveCells->ProbeIncubation CellLysis Cell Lysis ProbeIncubation->CellLysis ClickReaction CuAAC Click Reaction with Biotin-Azide CellLysis->ClickReaction AffinityPurification Streptavidin Affinity Purification ClickReaction->AffinityPurification OnBeadDigestion On-Bead Digestion (Trypsin) AffinityPurification->OnBeadDigestion LCMS LC-MS/MS Analysis OnBeadDigestion->LCMS TargetIdentification Target Protein Identification LCMS->TargetIdentification

Caption: Workflow for identifying protein targets of this compound using click chemistry.

Logical Relationship of Click Chemistry Components

Click_Chemistry_Components cluster_reactants Reactants cluster_catalyst Catalytic System AlkyneProbe This compound (Alkyne) Product Triazole-linked Covalent Adduct AlkyneProbe->Product AzideReporter Azide-Reporter (e.g., Biotin-Azide) AzideReporter->Product CuSO4 Cu(II)SO₄ CuI Cu(I) (Active Catalyst) CuSO4->CuI Reduction SodiumAscorbate Sodium Ascorbate (Reducing Agent) SodiumAscorbate->CuSO4 CuI->Product Catalyzes Ligand Ligand (THPTA/TBTA) (Stabilizer) Ligand->CuI Stabilizes

Caption: Key components and their roles in the CuAAC reaction with this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis with (R,R)-VVD-118313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-VVD-118313 , an isomer of the selective JAK1 inhibitor VVD-118313, offers a potent tool for investigating the role of JAK1 in cytokine signaling and immune cell function.[1][2] This document provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on primary human immune cells, specifically focusing on the inhibition of STAT phosphorylation and T-cell activation.

Mechanism of Action

VVD-118313 is a selective, allosteric inhibitor of JAK1 that covalently binds to a specific cysteine residue (C817) in the pseudokinase domain.[3][4] This binding prevents the trans-phosphorylation of JAK1, thereby blocking downstream signaling cascades initiated by various cytokines.[3][5] Consequently, VVD-118313 effectively inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for mediating cellular responses to cytokines.[3][6] Flow cytometry is a powerful technique to quantify these changes in protein phosphorylation and cell surface marker expression at a single-cell level.

Key Applications for Flow Cytometry Analysis

  • Inhibition of Cytokine-Induced STAT Phosphorylation: Measurement of phosphorylated STAT1 (pSTAT1), pSTAT3, and pSTAT5 in response to cytokine stimulation (e.g., IFNα, IL-6, IL-2) in human Peripheral Blood Mononuclear Cells (PBMCs).[3][6]

  • Assessment of T-Cell Activation: Quantification of the expression of activation markers such as CD25 and CD69 on the surface of T-cells following stimulation.[3][6]

Data Presentation

The following tables summarize the quantitative effects of VVD-118313 on JAK1-dependent signaling pathways in human PBMCs and T-cells.

Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs by VVD-118313

Cytokine StimulusPhosphorylated STATVVD-118313 Concentration (µM)% Inhibition of pSTAT Signal
IFNαpSTAT10.1>80%
1>90%
IL-6pSTAT30.1~60%
1>80%
IL-2pSTAT50.1~40%
1~70%

Data synthesized from graphical representations in Kavanagh et al.[3]

Table 2: Inhibition of T-Cell Activation by VVD-118313

Cell TypeActivation MarkerVVD-118313 Concentration (µM)% Reduction in Marker-Positive Cells
Human T-cells (αCD3/αCD28 stimulated)CD25+0.4Partial Reduction
Human T-cells (αCD3/αCD28 stimulated)CD69+0.4Partial Reduction

Data synthesized from graphical representations in Kavanagh et al.[3]

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Inhibition cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates Cytokine Cytokine (e.g., IFNα, IL-6) Cytokine->CytokineReceptor Binds STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to VVD118313 This compound VVD118313->JAK1 Inhibits GeneExpression Gene Expression Nucleus->GeneExpression Modulates

JAK/STAT signaling inhibition by this compound.

Flow_Cytometry_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis IsolatePBMCs 1. Isolate Human PBMCs Treat 2. Treat with this compound or DMSO IsolatePBMCs->Treat Stimulate 3. Stimulate with Cytokine (e.g., IFNα) Treat->Stimulate SurfaceStain 4. Surface Stain (e.g., anti-CD3, anti-CD4) Stimulate->SurfaceStain FixPerm 5. Fix and Permeabilize SurfaceStain->FixPerm IntracellularStain 6. Intracellular Stain (e.g., anti-pSTAT1) FixPerm->IntracellularStain Acquire 7. Acquire on Flow Cytometer IntracellularStain->Acquire Analyze 8. Analyze Data (Gating and Quantification) Acquire->Analyze

Workflow for pSTAT analysis by flow cytometry.

Experimental Protocols

Protocol 1: Analysis of STAT1 Phosphorylation in Human PBMCs

This protocol details the steps to measure the inhibition of IFNα-induced STAT1 phosphorylation in human PBMCs treated with this compound.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Human PBMCs

  • RPMI 1640 medium with 10% FBS

  • Recombinant Human IFNα

  • FACS tubes (5 mL round-bottom)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% methanol or saponin-based buffer)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-pSTAT1 (pY701)

  • Flow Cytometer

Procedure:

  • Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation. Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Aliquot 1 x 10^6 cells per FACS tube. Treat cells with the desired concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO for 2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with IFNα (e.g., 100 ng/mL) for 30 minutes at 37°C. Include an unstimulated control.

  • Surface Staining: Wash the cells with PBS. Add fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies and incubate for 20-30 minutes at 4°C in the dark.

  • Fixation: Wash the cells with PBS. Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS. Permeabilize the cells by adding 1 mL of ice-cold 90% methanol and incubating for 30 minutes on ice, or by using a saponin-based permeabilization buffer according to the manufacturer's instructions.

  • Intracellular Staining: Wash the cells with PBS. Add the fluorochrome-conjugated anti-pSTAT1 antibody and incubate for 30-60 minutes at room temperature in the dark.

  • Acquisition: Wash the cells with PBS. Resuspend the cells in 300-500 µL of PBS for analysis on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter, then on CD3+ and CD4+ T-cell populations. Quantify the median fluorescence intensity (MFI) of pSTAT1 in the target cell populations for each treatment condition.

Protocol 2: Analysis of T-Cell Activation Markers

This protocol outlines the procedure for assessing the effect of this compound on the expression of CD25 and CD69 on stimulated human T-cells.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Isolated Human T-cells

  • Complete RPMI medium

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • FACS tubes or 96-well plate

  • PBS

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD8

    • Anti-Human CD25

    • Anti-Human CD69

  • Flow Cytometer

Procedure:

  • Cell Preparation: Isolate human T-cells from PBMCs. Resuspend the T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Add the desired concentrations of this compound or DMSO to the T-cells.

  • T-Cell Stimulation: Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody. Incubate for 24 hours at 37°C.

  • Cell Staining: Harvest the cells and wash with PBS. Add a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69) and incubate for 20-30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells with PBS. Resuspend the cells in 300-500 µL of PBS for analysis on a flow cytometer.

  • Data Analysis: Gate on the CD4+ and CD8+ T-cell populations. Determine the percentage of CD25+ and CD69+ cells within each T-cell subset for each treatment condition.

References

Application Notes and Protocols for the Experimental Use of (R,R)-VVD-118313 in 22Rv1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Use of (R,R)-VVD-118313 in 22Rv1 Cells Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective covalent inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by targeting an isoform-restricted, allosteric cysteine residue (C817) to block JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[3][4] The human prostate cancer cell line, 22Rv1, is an ideal model for studying the specific activity of this inhibitor because it lacks endogenous JAK1 expression due to a frameshift mutation.[3] This unique characteristic allows for the recombinant expression of wild-type (WT) or mutant JAK1 variants, providing a clean system to investigate the compound's mechanism of action and selectivity without interference from endogenous JAK1. These notes provide detailed protocols for utilizing this compound in 22Rv1 cells to assess its inhibitory effects on JAK1-mediated signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on key signaling proteins in engineered 22Rv1 cell lines.

Table 1: Effect of this compound on JAK1 and STAT Phosphorylation in Engineered 22Rv1 Cells

Target ProteinJAK1 Variant ExpressedThis compound ConcentrationCytokine StimulusObserved EffectReference
pJAK1 WT-JAK10.05 µMConstitutive>90% blockade[3]
pJAK1 C810A-JAK10.05 µMConstitutive>90% blockade[3]
pJAK1 C817A-JAK12 µMConstitutiveNo effect[3]
pSTAT1 WT-JAK1~0.2 µMIFNα (100 ng/mL)>80% inhibition[3]
pSTAT1 C810A-JAK1~0.2 µMIFNα (100 ng/mL)>80% inhibition[3]
pSTAT1 C817A-JAK1up to 2 µMIFNα (100 ng/mL)<10% inhibition (negligible)[3]
pSTAT3 WT-JAK1~0.2 µMIL-6 (50 ng/mL)>80% inhibition[3]
pSTAT3 C810A-JAK1~0.2 µMIL-6 (50 ng/mL)>80% inhibition[3]
pSTAT3 C817A-JAK1up to 2 µMIL-6 (50 ng/mL)<10% inhibition (negligible)[3]

Table 2: Comparative Effects of VVD-118313 and Tofacitinib in Engineered 22Rv1 Cells

CompoundConcentrationJAK1 VariantTarget ProteinObserved EffectReference
This compound 2 µMWT, C810ApJAK1Complete blockade[3]
This compound 2 µMC817ApJAK1No effect[3]
Tofacitinib 2 µMWT, C810A, C817ApJAK1~50% reduction[3]
This compound 2 µMWT, C810ApSTAT1 (IFNα)Blockade[3]
This compound 2 µMC817ApSTAT1 (IFNα)No effect[3]
Tofacitinib 2 µMWT, C810A, C817ApSTAT1 (IFNα)Equivalent blockade in all[3]
This compound 2 µMN/ApSTAT5 (Prolactin)Inactive[3]
Tofacitinib 2 µMN/ApSTAT5 (Prolactin)Full inhibition[3]

Experimental Protocols

Protocol 1: Cell Culture and Transfection of 22Rv1 Cells

This protocol describes the standard procedure for culturing 22Rv1 cells and transfecting them with JAK1 expression vectors.

  • Cell Culture:

    • Culture 22Rv1 human prostate cancer cells (ATCC #CRL-2505) in RPMI-1640 medium.[3]

    • Supplement the medium with 10% v/v fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Transfection:

    • Plate 22Rv1 cells to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with expression vectors for wild-type JAK1 (WT-JAK1), C810A-JAK1, or C817A-JAK1 using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

    • As a control, perform a mock transfection (reagent only, no DNA).

    • Allow cells to recover and express the recombinant protein for 24-48 hours post-transfection before proceeding with experiments.

Protocol 2: Inhibition of Cytokine-Stimulated STAT Phosphorylation

This protocol details the treatment of engineered 22Rv1 cells with this compound followed by cytokine stimulation to assess the inhibition of downstream signaling.

  • Cell Plating: Seed transfected 22Rv1 cells (from Protocol 1) in multi-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the compound to desired final concentrations (e.g., 0.01 µM to 10 µM) in cell culture medium.

    • Treat the cells with the compound or a DMSO vehicle control for 2 hours.[3]

  • Cytokine Stimulation:

    • Following the 2-hour incubation with the inhibitor, stimulate the cells with one of the following cytokines for the specified duration:

      • IFNα: 100 ng/mL for 30 minutes to assess STAT1 phosphorylation.[3]

      • IL-6: 50 ng/mL for 30 minutes to assess STAT3 phosphorylation.

  • Cell Lysis:

    • Immediately after stimulation, wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol is for the detection of phosphorylated and total JAK1 and STAT proteins from cell lysates.

  • Sample Preparation:

    • Mix the cell lysate (from Protocol 2) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for pJAK1 (Y1034/Y1035), total JAK1, pSTAT1, total STAT1, pSTAT3, or total STAT3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture images using a digital imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the corresponding total protein signal.

Visualizations: Signaling Pathways and Workflows

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IFNα / IL-6 Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_dimer JAK1 Dimer Receptor->JAK1_dimer 2. Dimerization JAK1_active p-JAK1 (Active) JAK1_dimer->JAK1_active 3. Trans-phosphorylation STAT STAT1 / STAT3 JAK1_active->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Gene Gene Expression DNA->Gene VVD This compound VVD->JAK1_active INHIBITS C817 Allosteric Cysteine (C817) VVD->C817 Binds to

Caption: Mechanism of this compound action on the JAK1/STAT pathway.

G start Start: JAK1-null 22Rv1 Cells transfect Transfect with JAK1 expression vector (WT, C810A, or C817A) start->transfect culture Culture for 24-48h to allow expression transfect->culture treat Treat cells with This compound (2h) culture->treat stimulate Stimulate with Cytokine (IFNα/IL-6) for 30 min treat->stimulate lyse Lyse Cells & Prepare Protein Lysate stimulate->lyse wb Western Blot for pJAK1, pSTAT, etc. lyse->wb analyze Analyze Data: Quantify Inhibition wb->analyze

Caption: Experimental workflow for testing this compound in 22Rv1 cells.

G Logical Flow: Basis of VVD-118313 Selectivity cluster_WT WT-JAK1 Expressing 22Rv1 Cell cluster_Mutant C817A-JAK1 Expressing 22Rv1 Cell VVD This compound WT_JAK1 WT-JAK1 (contains C817) VVD->WT_JAK1 Binds to C817 Mutant_JAK1 C817A-JAK1 (C817 mutated to Alanine) VVD->Mutant_JAK1 Cannot Bind WT_Outcome Result: Inhibition of pJAK1 & pSTAT WT_JAK1->WT_Outcome Blocks Phosphorylation Mutant_Outcome Result: No Inhibition of pJAK1 & pSTAT Mutant_JAK1->Mutant_Outcome Phosphorylation Proceeds

Caption: Logic diagram showing the selective inhibition of WT vs. C817A JAK1.

References

Preparing Stock Solutions of (R,R)-VVD-118313: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-VVD-118313 is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways.[1][2] As an isomer of VVD-118313, it functions by blocking JAK1-dependent trans-phosphorylation and subsequent cytokine signaling, making it a valuable tool for cancer research and studies of inflammatory diseases.[1][2][3] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols and application notes for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties

PropertyValue
CAS Number 2875046-31-2[1]
Molecular Formula C₁₉H₂₂Cl₂N₂O₃S[1][3]
Molecular Weight 429.36 g/mol [1][3]

Solubility and Storage

Proper solvent selection and storage are crucial for maintaining the stability and activity of this compound. The following table summarizes the known solubility and recommended storage conditions.

SolventSolubilityRecommended Storage TemperatureShelf Life of Stock Solution
DMSO 100 mg/mL (232.90 mM)[1]-20°C1 month[1][2][4]
-80°C6 months[1][2][4]

Note: To enhance solubility in DMSO, gentle warming of the solution to 37°C or brief ultrasonication may be necessary.[1] It is strongly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2][4]

Experimental Protocols

This section provides a detailed protocol for the preparation of a 100 mM DMSO stock solution of this compound.

Materials
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Ultrasonic bath (optional)

Protocol for Preparing a 100 mM Stock Solution
  • Equilibrate Reagents: Allow the vial of this compound solid and the anhydrous DMSO to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need 42.94 mg of the compound.

  • Calculate Solvent Volume: Based on the mass of the compound, calculate the required volume of DMSO to achieve a 100 mM concentration. The formula for this calculation is:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, you may perform the following steps:

    • Gently warm the solution in a 37°C water bath for a few minutes.

    • Alternatively, place the tube in an ultrasonic bath for brief intervals until the solution is clear.

  • Aliquot for Storage: Once the compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free cryovials. This will minimize the number of freeze-thaw cycles.

  • Store Properly: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK1 signaling pathway targeted by this compound and the experimental workflow for preparing the stock solution.

JAK1_Signaling_Pathway JAK1 Signaling Pathway Inhibition by this compound Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates VVD_118313 This compound VVD_118313->JAK1 Inhibits

Caption: Inhibition of the JAK1 signaling pathway by this compound.

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound and DMSO to Room Temperature Weigh Weigh this compound Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Heat_Sonicate Warm (37°C) or Sonicate (if necessary) Dissolve->Heat_Sonicate Aliquot Aliquot into Single-Use Tubes Heat_Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Experimental workflow for preparing this compound stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R,R)-VVD-118313 Treatment Duration in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (R,R)-VVD-118313 treatment duration in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (R,R)-isomer of VVD-118313, a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] It functions as an allosteric inhibitor by covalently binding to a specific cysteine residue (C817) in the pseudokinase domain of JAK1.[3][4][5][6] This engagement blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream cytokine signaling pathways, such as the IFNα-pSTAT1 and IL-6-pSTAT3 pathways.[1][2][3] Due to its specific mechanism, it spares JAK2-dependent signaling.[3][5][7]

Q2: What is the typical treatment duration for this compound in cell culture experiments?

Published studies have utilized a range of treatment durations with VVD-118313 (the racemate of which this compound is an isomer) depending on the cell type and the specific endpoint being measured. Commonly reported incubation times include 2 hours, 3 hours, and 24 hours.[1][2][3] For instance, a 2-hour treatment has been shown to be effective in blocking IFNα-stimulated STAT1 and IL-6-stimulated STAT3 phosphorylation in 22Rv1 cells.[1][2] In human peripheral blood mononuclear cells (PBMCs), a 3-hour incubation was used to assess the engagement of JAK1_C817.[2][3][8] Longer durations, such as 24 hours, have been used to evaluate effects on T-cell activation.[1]

Q3: How do I determine the optimal treatment duration for my specific experiment?

The optimal treatment duration is dependent on several factors, including the cell type, the specific biological question being addressed, and the assay being performed. A time-course experiment is the most effective method to determine the optimal duration for your specific conditions. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points for analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed. Insufficient treatment duration: The compound may not have had enough time to engage its target and elicit a downstream effect.Perform a time-course experiment, testing a range of incubation times (e.g., 1, 2, 4, 8, 12, and 24 hours).
Compound instability: this compound may be unstable in your specific cell culture medium over longer incubation periods.Refer to the manufacturer's data sheet for stability information.[9] Consider making fresh solutions for each experiment. If long-term treatment is necessary, you may need to replenish the media with fresh compound periodically.
Incorrect concentration: The concentration of this compound may be too low to achieve significant target engagement.Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Cell permeability issues: The compound may not be efficiently entering your specific cell type.While this compound has been shown to be active in various cell types, permeability can vary. If suspected, consult literature for similar compounds or consider specialized delivery methods, though this is less likely to be the primary issue.
High cell toxicity or off-target effects observed. Excessive treatment duration: Prolonged exposure to the compound may lead to cytotoxicity or engage off-target pathways.Reduce the treatment duration. A time-course experiment can help identify a time point with maximal target inhibition and minimal toxicity.
Compound concentration is too high: High concentrations can lead to non-specific effects and toxicity.Perform a dose-response experiment to identify the lowest effective concentration.
Inconsistent results between experiments. Variability in cell health and density: Differences in cell confluency and passage number can affect drug response.Standardize your cell culture procedures, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
Inconsistent compound preparation: Errors in dilution or storage of the compound can lead to variability.Prepare fresh stock solutions and aliquots. Always use a consistent solvent (e.g., DMSO) and ensure the final solvent concentration is the same across all wells and does not exceed a non-toxic level (typically <0.1%).[9]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration

This protocol outlines a general procedure to determine the optimal treatment duration of this compound for inhibiting cytokine-induced STAT phosphorylation.

Materials:

  • This compound

  • Cell line of interest (e.g., 22Rv1, human PBMCs)

  • Complete cell culture medium

  • Cytokine for stimulation (e.g., IFNα, IL-6)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies (e.g., anti-pSTAT, anti-total STAT, anti-JAK1, anti-actin/tubulin)

  • Secondary antibodies

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From the stock, prepare working solutions in complete cell culture medium at the desired final concentration.

  • Treatment: Add the this compound working solution to the cells. Include a vehicle control (medium with the same final concentration of solvent).

  • Incubation: Incubate the cells for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Cytokine Stimulation: At the end of each incubation period, stimulate the cells with the appropriate cytokine for a short duration (e.g., 15-30 minutes).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Analyze the phosphorylation status of the target STAT protein by Western blotting. Be sure to also probe for total STAT and a loading control.

Visualizations

G cluster_0 Experimental Workflow: Time-Course Optimization A 1. Seed Cells B 2. Add this compound (and vehicle control) A->B C 3. Incubate for Varying Durations B->C D 4. Stimulate with Cytokine C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Analyze pSTAT/STAT by Western Blot E->F G 7. Determine Optimal Duration F->G

Caption: Workflow for optimizing this compound treatment duration.

G cluster_1 JAK1 Signaling Pathway Inhibition Cytokine Cytokine (e.g., IFNα, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene VVD This compound VVD->JAK1 Inhibition (binds C817)

Caption: Inhibition of the JAK1-STAT signaling pathway by this compound.

G cluster_2 Troubleshooting Logic Start No/Low Inhibition Observed? Check_Duration Is Treatment Duration Optimized? Start->Check_Duration Time_Course Perform Time-Course Experiment Check_Duration->Time_Course No Check_Conc Is Concentration Optimized? Check_Duration->Check_Conc Yes Time_Course->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Stability Consider Compound Instability/ Cell Permeability Check_Conc->Check_Stability Yes Dose_Response->Check_Stability Success Problem Resolved Check_Stability->Success

Caption: A logical approach to troubleshooting low inhibition.

References

troubleshooting (R,R)-VVD-118313 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,R)-VVD-118313. The information is designed to address common challenges, with a focus on resolving insolubility issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). Vendor information indicates a solubility of up to 100 mg/mL in DMSO, though achieving this concentration may require sonication. For most applications, preparing a 10 mM stock solution in DMSO is a common starting point.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: This is a frequent challenge with compounds that are poorly soluble in water. The sudden change in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to mitigate this:

  • Optimize the Dilution Method:

    • Serial Dilutions in DMSO: Before adding the inhibitor to your aqueous medium, perform serial dilutions of your high-concentration DMSO stock solution in 100% DMSO to get closer to your final desired concentration.

    • Stepwise Addition to Medium: Instead of adding the DMSO stock directly to the full volume of the medium, add the DMSO stock to a smaller volume of the medium first, mix gently, and then add this to the rest of your medium.

    • Dropwise Addition with Agitation: Add the final DMSO-diluted compound dropwise to your aqueous buffer while gently vortexing or swirling the medium. This gradual introduction can help maintain solubility.

  • Control the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Exceeding this can not only be toxic to the cells but also increase the likelihood of precipitation of other media components. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Temperature Considerations: Pre-warm your cell culture medium to 37°C before adding the compound. Adding a cold solution can decrease the solubility of the compound.

Q3: Are there alternative solvents I can use if I continue to have issues with DMSO?

A3: While DMSO is the most commonly reported solvent, other organic solvents can be tested for their suitability in your specific experimental setup. However, specific solubility data for this compound in other solvents is limited. If you need to explore alternatives, consider the following, always keeping in mind the tolerance of your cell line to the solvent:

  • Ethanol: Some small molecules are soluble in ethanol. You would still need to be cautious about the final concentration in your aqueous medium.

  • Co-solvents: For in vivo studies or challenging in vitro setups, a co-solvent system might be necessary. A common formulation involves dissolving the compound in DMSO and then further diluting in a mixture that could include PEG300, Tween-80, and saline.

It is crucial to perform a vehicle control experiment to assess the effect of any new solvent or co-solvent system on your assay.

Q4: How should I store my this compound stock solution?

A4: Once dissolved in DMSO, aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation. Store the aliquots at -20°C or -80°C. Vendor recommendations suggest that solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for about one month.

Quantitative Data

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 10 mM
DMSO100 mg/mL (232.90 mM)Requires sonication to fully dissolve.[1]

Table 2: Chemical Properties of this compound

PropertyValue
CAS Number 2875046-31-2
Molecular Formula C₁₉H₂₂Cl₂N₂O₃S
Molecular Weight 429.36 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays

This protocol describes the preparation of a working solution of this compound for treating cells in culture, aiming to minimize precipitation.

Materials:

  • This compound solid

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to make a 10 mM stock from 1 mg of compound (MW = 429.36 g/mol ), you would add 232.9 µL of DMSO.

    • Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Prepare Intermediate Dilutions in DMSO (if necessary):

    • If your final desired concentration is very low, it is best to perform one or more serial dilutions of the 10 mM stock in 100% DMSO. For example, to achieve a final concentration of 1 µM in your cell culture, you might first dilute your 10 mM stock 1:100 in DMSO to make a 100 µM intermediate stock.

  • Dilution into Cell Culture Medium:

    • Ensure your cell culture medium is pre-warmed to 37°C.

    • Calculate the volume of your DMSO stock (or intermediate dilution) needed to achieve the final desired concentration in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% (ideally ≤ 0.1%).

    • Add the calculated volume of the DMSO stock dropwise to the pre-warmed medium while gently swirling the flask or tube.

    • Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide above.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of cell culture medium.

Protocol 2: Western Blot Analysis of JAK1-STAT Signaling Inhibition

This protocol outlines a general workflow to assess the inhibitory activity of this compound on cytokine-induced STAT phosphorylation.[2]

Materials:

  • Cells (e.g., human PBMCs)

  • This compound working solution

  • Cytokine (e.g., IFNα, IL-6, or IL-2)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-STAT1, anti-phospho-STAT3, anti-phospho-STAT5, and total STAT antibodies)

  • Secondary antibodies

  • Western blot reagents and equipment

Methodology:

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere or stabilize.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 2 hours).

  • Cytokine Stimulation:

    • Following pre-treatment, stimulate the cells with the appropriate cytokine for a short period (e.g., IFNα at 100 ng/mL for 30 minutes, IL-6 at 25 ng/mL for 30 minutes, or IL-2 at 20 U/mL for 15 minutes).[2]

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target STAT protein.

    • Strip and re-probe the membrane with an antibody against the total STAT protein to confirm equal loading.

    • Incubate with the appropriate secondary antibody and visualize the protein bands.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound on key JAK1-mediated signaling pathways.

VVD_118313_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IFNα, IL-6, IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active Autophosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation VVD-118313 This compound VVD-118313->JAK1_inactive Allosteric Binding to C817 STAT_active pSTAT (Active) (Dimerized) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: Mechanism of this compound action.

JAK1_Signaling_Pathways cluster_ligands Cytokines cluster_receptors Receptors cluster_kinases Kinases cluster_stats STAT Proteins cluster_downstream Downstream Effects IFNa IFNα IFNAR IFNAR IFNa->IFNAR IL6 IL-6 IL6R IL-6R IL6->IL6R IL2 IL-2 IL2R IL-2R IL2->IL2R JAK1 JAK1 IFNAR->JAK1 TYK2 TYK2 IFNAR->TYK2 IL6R->JAK1 IL2R->JAK1 JAK3 JAK3 IL2R->JAK3 STAT1 STAT1 JAK1->STAT1 STAT3 STAT3 JAK1->STAT3 STAT5 STAT5 JAK1->STAT5 TYK2->STAT1 JAK3->STAT5 VVD-118313 This compound VVD-118313->JAK1 Inhibition pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Expression Gene Expression (Inflammation, Cell Proliferation) pSTAT1->Gene_Expression pSTAT3->Gene_Expression pSTAT5->Gene_Expression

Caption: VVD-118313 selectively inhibits JAK1.

experimental_workflow Start Start: this compound Insolubility Issue Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Precipitation_Check Precipitation upon dilution in aqueous medium? Prep_Stock->Precipitation_Check Troubleshooting Troubleshooting Steps: - Serial dilution in DMSO - Dropwise addition to pre-warmed medium - Check final DMSO concentration (≤0.1%) Precipitation_Check->Troubleshooting Yes Successful_Dissolution Successful Dissolution Precipitation_Check->Successful_Dissolution No Troubleshooting->Successful_Dissolution Cell_Treatment Proceed with Cell-Based Assay Successful_Dissolution->Cell_Treatment Analysis Analyze Downstream Effects (e.g., Western Blot for pSTAT) Cell_Treatment->Analysis

Caption: Troubleshooting workflow for insolubility.

References

Technical Support Center: (R,R)-VVD-118313 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the off-target effects of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of JAK1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective, covalent inhibitor of Janus kinase 1 (JAK1). It allosterically targets a specific cysteine residue (C817) located in the pseudokinase domain of JAK1.[1][2][3] This covalent modification blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream cytokine signaling pathways.[1][3][4]

Q2: What are the known primary on-target and off-target interactions of this compound?

The primary on-target interaction is with JAK1_C817. The most well-characterized off-target interaction is with TYK2 at the analogous cysteine residue, C838.[3] However, in primary human immune cells, this compound appears to act as a "silent ligand" for TYK2, meaning it binds to the protein without significantly inhibiting its signaling function under most physiological conditions.[2] It displays high selectivity against JAK2 and JAK3, which do not possess this allosteric cysteine.

Q3: At what concentrations are off-target effects of this compound typically observed?

While highly selective at lower concentrations (0.01-1 µM), off-target effects can be observed at higher concentrations. For instance, at 10 µM, this compound has been shown to modestly inhibit GM-CSF/JAK2-mediated STAT5 phosphorylation and engage other cysteine-containing proteins in human peripheral blood mononuclear cells (PBMCs).[2]

Troubleshooting Guide

Issue 1: Incomplete or weaker-than-expected inhibition of a specific JAK1-dependent pathway.

Possible Cause 1: Shared Pathway Dependency. Some cytokine signaling pathways are dependent on multiple JAK isoforms. For example, the IL-2-stimulated STAT5 phosphorylation pathway relies on both JAK1 and JAK3.[2] Therefore, even with complete inhibition of JAK1 by this compound, residual signaling can be mediated by JAK3.

Troubleshooting Steps:

  • Verify Pathway Dependency: Confirm the known JAK dependencies for your cytokine of interest in your specific cell type.

  • Use a Pan-JAK Inhibitor Control: Compare your results with a pan-JAK inhibitor, such as tofacitinib, which should more completely block signaling in pathways with shared dependencies.[2]

  • Titrate this compound: Ensure you are using an optimal concentration of this compound for maximal JAK1 engagement.

Possible Cause 2: Cell-Type Specific Differences. The relative contribution of different JAK family members to a specific cytokine signaling pathway can vary between cell types and even between species. For example, this compound robustly inhibits IL-6-STAT3 signaling in human PBMCs but not in mouse splenocytes.[2]

Troubleshooting Steps:

  • Characterize your Model System: If using a less common cell line or primary cells, it may be necessary to characterize the JAK dependencies of your pathway of interest.

  • Consult Literature for your Specific Model: Search for publications that have characterized JAK signaling in your specific experimental system.

Issue 2: Unexpected inhibition of a JAK2- or TYK2-dependent signaling pathway.

Possible Cause 1: High Concentration of this compound. At concentrations significantly above the IC50 for JAK1 inhibition (e.g., >1 µM), this compound can exhibit off-target activity. Modest inhibition of JAK2-dependent GM-CSF-stimulated pSTAT5 has been observed at 10 µM.[2]

Troubleshooting Steps:

  • Perform a Dose-Response Experiment: Titrate this compound to determine the concentration at which off-target inhibition is observed.

  • Use the Lowest Effective Concentration: For your experiments, use the lowest concentration of this compound that provides maximal inhibition of your on-target JAK1 pathway.

Possible Cause 2: Context-Dependent TYK2 Inhibition. While generally a silent ligand for TYK2 in primary immune cells, this compound has been shown to inhibit TYK2-dependent STAT1 phosphorylation in JAK1-null 22Rv1 cells.[2] This suggests that in the absence of JAK1, the engagement of TYK2_C838 can become functionally inhibitory.

Troubleshooting Steps:

  • Assess JAK1 Expression in Your Cell Line: Confirm that your cell line expresses JAK1. If not, any observed effects on TYK2-dependent pathways may be due to direct inhibition.

  • Use a TYK2-Specific Inhibitor as a Control: Compare your results with a selective TYK2 inhibitor to confirm the involvement of TYK2 in the observed signaling.

Data Presentation

Table 1: this compound Inhibition of Cytokine-Stimulated STAT Phosphorylation in Human PBMCs

Cytokine PathwaySTAT TargetThis compound IC50Primary JAK Dependency
IFNαpSTAT1~32 nM[1]JAK1/TYK2
IL-6pSTAT3~0.03-0.05 µM[5]JAK1/JAK2/TYK2
IL-2pSTAT5Not explicitly statedJAK1/JAK3
GM-CSFpSTAT5Minimal effect < 2 µMJAK2

Table 2: Proteome-Wide Cysteine Engagement of this compound in Human PBMCs (3-hour treatment)

Protein TargetCysteine SiteEngagement at 0.1 µMEngagement at 1 µM
JAK1 C817 Near-complete Near-complete
TYK2C838Near-completeNear-complete
HMOX2C282Not significantly engagedSubstantially engaged
SLC66A3C135Not significantly engagedSubstantially engaged

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT Phosphorylation

This protocol provides a general framework for assessing the inhibition of cytokine-induced STAT phosphorylation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., human PBMCs, 22Rv1 cells) at an appropriate density.

    • Serum-starve cells for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat cells with a dose range of this compound (e.g., 0.01-10 µM) or vehicle control (DMSO) for 2-3 hours.

  • Cytokine Stimulation:

    • Stimulate cells with the appropriate cytokine (e.g., IFNα at 100 ng/mL for 30 min, IL-6 at 25 ng/mL for 30 min) to induce STAT phosphorylation.[2][5] Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against the phosphorylated STAT of interest (e.g., anti-pSTAT1, anti-pSTAT3) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the pSTAT signal to the total STAT or loading control signal.

Protocol 2: Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

This protocol outlines a general workflow for identifying the cellular targets of this compound.

  • Cell Treatment:

    • Treat cultured cells (e.g., human PBMCs) with this compound at various concentrations (e.g., 0.01-10 µM) or vehicle control for a specified time (e.g., 3 hours).[6]

  • Cell Lysis and Proteome Preparation:

    • Harvest and lyse cells in a buffer compatible with MS analysis.

    • Determine protein concentration.

  • Competitive Labeling:

    • Treat the proteomes with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines that were not engaged by this compound.

  • Click Chemistry:

    • Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins.

  • Enrichment of Labeled Peptides:

    • Digest the proteome with trypsin.

    • Enrich the biotin-tagged peptides using streptavidin-agarose beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the labeled cysteine-containing peptides and quantify their relative abundance across the different treatment conditions. A decrease in the signal for a specific cysteine-containing peptide in the this compound-treated sample compared to the control indicates engagement of that cysteine by the inhibitor.

Visualizations

JAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive Activation JAK1_active JAK1 (active) pY JAK1_inactive->JAK1_active Trans- phosphorylation TYK2 TYK2 STAT_inactive STAT (inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT (active) pY STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization VVD118313 This compound VVD118313->JAK1_inactive Covalent Binding (C817) VVD118313->TYK2 Off-Target Binding (C838) Gene_Expression Gene Expression STAT_dimer->Gene_Expression Transcription Regulation

Caption: JAK1 signaling pathway and the inhibitory mechanism of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is the inhibitor concentration > 1 µM? Start->Check_Concentration High_Concentration Potential for broad off-target effects. Check_Concentration->High_Concentration Yes Check_Pathway Is the pathway solely dependent on JAK1? Check_Concentration->Check_Pathway No Consult_Data Consult quantitative data and re-evaluate experimental design. High_Concentration->Consult_Data Shared_Pathway Incomplete inhibition due to redundant JAK signaling (e.g., IL-2/JAK3). Check_Pathway->Shared_Pathway No Check_Cell_Line Are you using a JAK1-null cell line? Check_Pathway->Check_Cell_Line Yes Shared_Pathway->Consult_Data TYK2_Inhibition Functional inhibition of TYK2 is possible in the absence of JAK1. Check_Cell_Line->TYK2_Inhibition Yes Check_Cell_Line->Consult_Data No TYK2_Inhibition->Consult_Data

Caption: Troubleshooting workflow for unexpected results with this compound.

ABPP_Workflow Cells Treat cells with This compound or Vehicle Lysis Cell Lysis Cells->Lysis Probe_Labeling Label remaining free cysteines with alkyne probe Lysis->Probe_Labeling Click_Chemistry Click Chemistry (add biotin tag) Probe_Labeling->Click_Chemistry Digestion Tryptic Digestion Click_Chemistry->Digestion Enrichment Streptavidin Enrichment Digestion->Enrichment MS LC-MS/MS Analysis Enrichment->MS Analysis Data Analysis: Identify & Quantify Engaged Cysteines MS->Analysis

Caption: Experimental workflow for MS-based Activity-Based Protein Profiling (ABPP).

References

minimizing high background with (R,R)-VVD-118313 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing high background when using the covalent probe (R,R)-VVD-118313 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective, covalent inhibitor of Janus kinase 1 (JAK1).[1][2][3][4][5] It is the (R,R)-stereoisomer of VVD-118313 and functions by targeting a non-catalytic, allosteric cysteine residue (C817) in the pseudokinase domain of JAK1.[1][6] This covalent interaction blocks JAK1-dependent trans-phosphorylation and subsequent cytokine signaling pathways.[2][3][4] While it also engages cysteine 838 (C838) on TYK2, it appears to act as a silent ligand in primary immune cells, primarily exerting its effects through JAK1 inhibition.[6] this compound also contains a terminal alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" applications, allowing for the attachment of reporter tags such as biotin or fluorophores.[2][3][4]

Q2: What are the common applications of this compound?

A2: this compound is primarily used as a chemical probe to study JAK1 signaling in various biological contexts. Its applications include:

  • Target engagement studies: Confirming the interaction of the probe with JAK1 in cells or lysates.

  • Chemoproteomic profiling: Identifying the on- and off-target proteins of the inhibitor.[7][8][9]

  • Pull-down assays: Isolating JAK1 and its potential binding partners from complex biological samples.

  • Fluorescence-based assays: Visualizing the localization of JAK1 within cells or quantifying target engagement.

  • Inhibition of JAK1-mediated signaling pathways: Studying the downstream effects of selective JAK1 inhibition on cytokine signaling.[2][6]

Q3: What are the known off-targets of this compound?

A3: Chemoproteomic studies have shown that VVD-118313 is highly selective for JAK1. However, at higher concentrations (e.g., 1 µM or 10 µM), some off-target engagement has been observed. Besides TYK2_C838, other potential off-targets engaged at a 10-fold higher concentration include HMOX2_C282 and SLC66A3_C135.[6] It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.

Troubleshooting Guides

High background is a common issue in assays involving covalent probes and can obscure specific signals. The following guides provide systematic approaches to troubleshoot and minimize background in pull-down assays and fluorescence-based assays using this compound.

Guide 1: Minimizing High Background in Pull-Down Assays

Pull-down assays using biotinylated this compound can suffer from high background due to non-specific binding of proteins to the streptavidin beads or the probe itself.

Problem: High background of non-specific proteins in the eluate.

G cluster_0 Troubleshooting Workflow Start Start High_Background High Background in Pull-Down Pre_clear Pre-clear Lysate with Beads Optimize_Probe Optimize Probe Concentration Blocking Optimize Blocking Step Washing Optimize Wash Conditions Negative_Controls Include Proper Negative Controls Resolved Problem Resolved

Possible Cause Recommended Solution
Non-specific binding to streptavidin beads Pre-clear the lysate: Before adding the biotinylated probe, incubate the cell lysate with streptavidin beads alone for 1-2 hours at 4°C. This will remove proteins that non-specifically bind to the beads themselves.[10] Block the beads: Before adding the lysate, incubate the streptavidin beads with a blocking solution such as 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to saturate non-specific binding sites.[10][11]
Excessive probe concentration Titrate this compound concentration: Perform a dose-response experiment to determine the lowest concentration of the probe that provides a robust on-target signal with minimal background. Start with a concentration range of 0.1 µM to 1 µM and titrate down.[6]
Inefficient washing Optimize wash buffer composition: Increase the stringency of the wash buffers to disrupt weak, non-specific interactions.[10] Consider the following modifications: - Increase salt concentration: Use a higher concentration of NaCl (e.g., up to 500 mM). - Add non-ionic detergents: Include low concentrations of Tween-20 or Triton X-100 (e.g., 0.1% to 0.5%).[10] Increase the number and duration of washes: Perform at least 3-5 washes of 5-10 minutes each.
Non-specific binding to the biotin tag Block endogenous biotin: If working with cell lysates or tissues, endogenous biotin can lead to high background. Use a commercial streptavidin/biotin blocking kit to block endogenous biotin before adding the biotinylated probe.[12][13][14]
Inadequate negative controls Include a "beads only" control: Perform a parallel pull-down with streptavidin beads that have not been incubated with the biotinylated probe to identify proteins that bind non-specifically to the beads. Use a non-biotinylated probe control: If possible, perform a pull-down with a non-biotinylated version of this compound to assess non-specific interactions of the compound itself.
Guide 2: Minimizing High Background in Fluorescence-Based Assays

Fluorescence-based assays, such as fluorescence polarization (FP) or cellular imaging, can be affected by high background from unbound fluorescent probes or autofluorescence.

Problem: High background fluorescence obscuring the specific signal.

G

Possible Cause Recommended Solution
Excess unbound fluorescent probe Titrate the probe concentration: Determine the optimal concentration of the fluorescently-labeled this compound that gives a good signal-to-noise ratio.[15] Optimize washing steps: For cell-based imaging, ensure thorough washing after probe incubation to remove unbound probe. Use a buffer like PBS with a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).
Non-specific binding of the probe Include a blocking step: For cellular imaging, pre-incubate cells with a blocking buffer (e.g., PBS with 1% BSA) to reduce non-specific binding of the probe to cell surfaces. Add detergents to the buffer: In fluorescence polarization assays, adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer can help reduce non-specific binding.[16]
Autofluorescence of cells or media Use appropriate controls: Image unlabeled cells to determine the level of endogenous autofluorescence. Use a fluorophore with longer wavelengths: If autofluorescence is a significant issue, consider using a fluorescent tag that excites and emits at longer wavelengths (e.g., near-infrared) to minimize interference from cellular components.
Assay buffer components Check buffer for fluorescence: Ensure that the assay buffer itself is not contributing to the background fluorescence.[15] Test the buffer alone in the fluorometer.

Experimental Protocols

Protocol 1: Pull-Down of JAK1 using Biotinylated this compound

This protocol outlines the steps for a pull-down assay to enrich for JAK1 from cell lysates using this compound that has been biotinylated via click chemistry.

G Cell_Lysis 1. Cell Lysis Probe_Incubation 2. Incubate Lysate with Biotinylated this compound Cell_Lysis->Probe_Incubation Bead_Binding 3. Capture with Streptavidin Beads Probe_Incubation->Bead_Binding Washing_PD 4. Wash Beads Bead_Binding->Washing_PD Elution 5. Elute Proteins Washing_PD->Elution Analysis 6. Analyze by SDS-PAGE/Western Blot Elution->Analysis

Materials:

  • Cell lysate from cells expressing JAK1

  • Biotinylated this compound

  • Streptavidin-conjugated magnetic beads

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20 and 300 mM NaCl)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Lysate Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated this compound at the optimized concentration (e.g., 0.5 µM) for 1-2 hours at 4°C with gentle rotation.

  • Bead Capture: Add pre-washed streptavidin magnetic beads to the lysate-probe mixture and incubate for an additional 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.

  • Elution: After the final wash, add Elution Buffer to the beads and heat at 95°C for 5-10 minutes to elute the bound proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-JAK1 antibody.

Protocol 2: Click Chemistry for Biotinylation of this compound-labeled Proteins in Cell Lysate

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to proteins that have been labeled with this compound in a cell lysate.

G Labeling 1. Label Lysate with this compound Click_Mix 2. Prepare Click Chemistry Reaction Mix Labeling->Click_Mix Incubate 3. Incubate for Click Reaction Click_Mix->Incubate Precipitate 4. Precipitate and Wash Proteins Incubate->Precipitate Downstream 5. Proceed to Downstream Analysis Precipitate->Downstream

Materials:

  • Cell lysate containing proteins labeled with this compound

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS

Procedure:

  • Prepare Reagents:

    • Biotin-azide stock solution (e.g., 10 mM in DMSO)

    • CuSO₄ stock solution (e.g., 50 mM in water)

    • THPTA stock solution (e.g., 50 mM in water)

    • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

  • Click Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Cell lysate labeled with this compound (e.g., 100 µg of protein in 50 µL)

    • Biotin-azide (to a final concentration of 100 µM)

    • THPTA (to a final concentration of 1 mM)

    • CuSO₄ (to a final concentration of 1 mM)

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Protein Precipitation: Precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation.

  • Downstream Analysis: The biotinylated protein pellet can be resuspended in an appropriate buffer for subsequent analysis, such as a pull-down assay or Western blotting with streptavidin-HRP.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for VVD-118313 to aid in experimental design.

Table 1: Inhibitory Activity of VVD-118313 in Cellular Assays

Assay Cell Type Stimulus Readout IC₅₀ (µM)
STAT1 PhosphorylationHuman PBMCsIFNαpSTAT1~0.02
STAT3 PhosphorylationHuman PBMCsIL-6pSTAT3~0.1
STAT5 PhosphorylationHuman PBMCsIL-2pSTAT5Partial inhibition
STAT1/3 Phosphorylation22Rv1 cells expressing WT-JAK1IFNα/IL-6pSTAT1/3~0.2

Data compiled from published studies.

Table 2: Recommended Starting Concentrations for this compound in Different Assays

Assay Type Recommended Starting Concentration Notes
Cellular Target Engagement 0.1 - 1 µMTitrate down to minimize off-target effects.
Pull-Down Assays 0.5 - 2 µMHigher concentrations may be needed to ensure sufficient labeling for enrichment.
In-gel Fluorescence 0.1 - 1 µMUse an alkyne analog of VVD-118313 followed by click chemistry with a fluorescent azide.[6]
Inhibition of Cytokine Signaling 0.01 - 1 µMThe effective concentration will depend on the specific cell type and signaling pathway.[2]

Signaling Pathway Diagram

The following diagram illustrates the JAK1-mediated signaling pathway that is inhibited by this compound.

G

References

(R,R)-VVD-118313 activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective JAK1 inhibitor, (R,R)-VVD-118313.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer
My cells are not responding to this compound treatment. What could be the issue? Several factors could contribute to a lack of response. First, confirm the presence and activity of the JAK1 signaling pathway in your cell line. This compound is a selective JAK1 inhibitor and will have minimal effect on pathways that are independent of JAK1 catalytic activity.[1] For instance, it shows minimal activity in pathways that are solely dependent on JAK2, such as GM-CSF-STAT5 signaling.[1] Second, ensure the compound is properly dissolved and stored. Stock solutions are recommended to be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles.[2] Finally, verify the concentration and incubation time used in your experiment, as the compound's effect is dose- and time-dependent.[2][3]
I am observing off-target effects. Is this expected? This compound is a highly selective inhibitor for JAK1, targeting an allosteric cysteine (C817).[1][4] While it shows high selectivity, it can also engage C838 of TYK2.[1] However, in physiological settings within primary immune cells, it appears to act as a silent ligand for TYK2 and does not functionally antagonize it.[1] If you observe unexpected effects, consider the possibility of TYK2 engagement in your specific cell system or potential unforeseen interactions. Also, ensure the purity of your compound.
What is the expected effect of this compound on different cytokine signaling pathways? The activity of this compound is dependent on the specific JAK isoforms involved in a given cytokine pathway. It strongly inhibits pathways highly dependent on JAK1 catalytic function, such as IFNα-STAT1 and IL-6-STAT3 signaling.[1][4] In pathways with a shared dependency on multiple JAKs, like the JAK1/JAK3-dependent IL-2-STAT5 pathway, it shows partial activity.[1] In pathways independent of JAK1, such as the JAK2-dependent GM-CSF-STAT5 pathway, it has minimal effect.[1]
Can I use this compound in cells expressing mutant JAK1? The inhibitory action of this compound is dependent on its engagement with cysteine 817 (C817) in the pseudokinase domain of JAK1.[1] Experiments have shown that it is inactive in cells expressing a C817A JAK1 mutant.[1] Therefore, it is not expected to be effective in cell lines harboring this specific mutation.
Should I be concerned about serum protein binding in my cell culture media? The potency of VVD-118313 has been shown to be similar in both serum-free media and media supplemented with 10% fetal bovine serum (FBS), with reported IC50 values of 32 nM and 46 nM, respectively.[1] This suggests that serum protein binding may not be a significant concern for its in vitro activity.

Quantitative Data Summary

The following table summarizes the activity of VVD-118313 (of which this compound is the active isomer) in various cell lines and pathways.

Cell Line/SystemPathwayReadoutIC50 / Effective ConcentrationReference
Human PBMCsIFNα-stimulated STAT1 phosphorylationWestern Blot~0.01-0.1 µM shows significant inhibition[1]
Human PBMCsIL-6-stimulated STAT3 phosphorylationWestern Blot~0.1 µM shows >80% inhibition[1]
Human PBMCsIL-2-stimulated STAT5 phosphorylationWestern BlotPartial inhibition at ~0.1-1 µM[1]
Human PBMCsGM-CSF-stimulated STAT5 phosphorylationWestern BlotNo significant inhibition[1]
22Rv1 cells (WT-JAK1 expressing)IFNα-stimulated STAT1 phosphorylationWestern BlotMaximally inhibited at ~0.2 µM[1]
22Rv1 cells (WT-JAK1 expressing)IL-6-stimulated STAT3 phosphorylationWestern BlotMaximally inhibited at ~0.2 µM[1]
22Rv1 cells (C817A-JAK1 expressing)IFNα/IL-6-stimulated STAT phosphorylationWestern BlotNegligible impact up to 2 µM[1]
Mouse SplenocytesIFNα-dependent STAT1 phosphorylationWestern BlotInhibition observed at 0.01-0.1 µM[1]
Mouse SplenocytesIL-2-dependent STAT5 phosphorylationWestern BlotInhibition observed at 0.01-0.1 µM[1]
Mouse SplenocytesIL-6-STAT3 signalingWestern BlotNo inhibition observed[1]

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of this compound in the JAK1/STAT signaling pathway.

JAK1_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IFNα, IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Dimerization & JAK1 Association JAK1_active JAK1 (Active) pY JAK1_inactive->JAK1_active STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active pSTAT (Active) Dimer Nucleus Nucleus STAT_active->Nucleus 5. Dimerization & Nuclear Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 6. Gene Transcription VVD_118313 This compound VVD_118313->JAK1_inactive Inhibition via allosteric C817

Caption: this compound allosterically inhibits JAK1 activation.

Experimental Protocols

General Protocol for Assessing this compound Activity on Cytokine-Induced STAT Phosphorylation

This protocol is a generalized procedure based on methodologies reported in the literature.[1]

  • Cell Culture and Treatment:

    • Culture cells (e.g., human PBMCs, 22Rv1) in appropriate media and conditions.

    • For experiments with 22Rv1 cells expressing JAK1 variants, transfect and select cells prior to the experiment.

    • Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine for a defined period. Examples include:

      • IFNα (e.g., 100 ng/mL for 30 minutes)

      • IL-6 (e.g., 25 ng/mL for 30 minutes)

      • IL-2 (e.g., 20 U/mL for 15 minutes)

      • GM-CSF (e.g., 0.5 mg/mL for 15 minutes)

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins, as well as a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and/or the loading control.

    • Calculate the percentage of inhibition relative to the cytokine-stimulated vehicle control.

    • Determine IC50 values by fitting the dose-response data to a suitable nonlinear regression model.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Pre-treatment with This compound or Vehicle A->B C 3. Cytokine Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Antibody Incubation (pSTAT, Total STAT, Loading Control) F->G H 8. Imaging & Data Analysis G->H

Caption: Workflow for assessing this compound activity.

References

Technical Support Center: Optimizing In Vivo Efficacy of MALT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of MALT1 inhibitors.

Clarification of Target: MALT1 vs. JAK1

It is important to clarify that (R,R)-VVD-118313 is a selective inhibitor of Janus kinase 1 (JAK1) and not Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5][6] this compound targets an allosteric cysteine (C817) in the pseudokinase domain of JAK1, blocking JAK1-dependent trans-phosphorylation and cytokine signaling.[2][5][7][8] This guide will focus on troubleshooting in vivo studies of MALT1 inhibitors as per the core request, and a separate section will briefly address this compound.

MALT1 Signaling Pathway

MALT1 is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, particularly downstream of the B-cell receptor (BCR) and T-cell receptor (TCR).[9][10][11] In certain lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), constitutive activation of the BCR pathway leads to MALT1 activation and subsequent pro-survival signaling.[12][13][14] MALT1's proteolytic activity is crucial for this process.[9][13]

MALT1_Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PKC PKCβ PLCG2->PKC CBM_complex CARD11-BCL10-MALT1 (CBM) Complex PKC->CBM_complex activates TRAF6 TRAF6 CBM_complex->TRAF6 recruits MALT1_Inhibitor MALT1 Inhibitor (e.g., MI-2) MALT1_Inhibitor->CBM_complex inhibits MALT1 protease IKK IKK Complex TRAF6->IKK activates NFkB NF-κB Activation IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified MALT1 signaling pathway in B-cell lymphomas.

Troubleshooting Guide for In Vivo MALT1 Inhibitor Studies

Issue Potential Cause Troubleshooting Steps
Lack of Tumor Growth Inhibition Inadequate drug exposure at the tumor site.- Verify Formulation: Ensure the inhibitor is properly solubilized. For poorly soluble compounds, consider formulations such as cyclodextrin-based solutions. - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the inhibitor's half-life, clearance, and bioavailability.[2][3] This will inform optimal dosing frequency and concentration. - Dose Escalation Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and a biologically effective dose.
Tumor resistance.- Confirm MALT1 Dependence: Ensure the chosen cell line or patient-derived xenograft (PDX) model is dependent on MALT1 signaling.[15] Cell lines with mutations downstream of MALT1 in the NF-κB pathway may be resistant.[15] - Combination Therapy: Consider combining the MALT1 inhibitor with other targeted agents. Synergistic effects have been observed with BTK inhibitors and BCL-2 inhibitors like venetoclax.[12][13][14]
Toxicity in Animal Models Off-target effects or excessive on-target inhibition.- Selectivity Profiling: Test the inhibitor against a panel of other proteases and kinases to assess its selectivity.[14] - Dose Reduction/Modified Schedule: Reduce the dose or alter the dosing schedule (e.g., intermittent dosing) to mitigate toxicity while maintaining efficacy. - Monitor for Autoimmunity: Long-term MALT1 inhibition can potentially lead to autoimmune-like phenotypes.[16] Monitor for signs of inflammation and immune cell dysregulation.
Variability in Efficacy Between Animals Inconsistent drug administration or animal health.- Standardize Administration: Ensure consistent and accurate dosing for all animals. - Monitor Animal Health: Regularly monitor the weight and overall health of the animals to identify any underlying issues that could affect the experimental outcome.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my MALT1 inhibitor is engaging its target in vivo?

A1: You can perform pharmacodynamic (PD) studies on tumor samples from treated animals. One common method is to measure the cleavage of MALT1 substrates, such as c-REL, by western blot or immunofluorescence.[15] A reduction in the cleaved form of the substrate in treated versus untreated animals indicates target engagement.

Q2: What are some established in vivo models for testing MALT1 inhibitors?

A2: Xenograft models using ABC-DLBCL cell lines such as HBL-1 and TMD8 have been successfully used to demonstrate the in vivo efficacy of MALT1 inhibitors.[15] These cell lines are known to be dependent on MALT1 signaling for their survival and proliferation.[15] Patient-derived xenograft (PDX) models of DLBCL can also provide a more clinically relevant setting.[14]

Q3: What are potential mechanisms of resistance to MALT1 inhibitors?

A3: Resistance can arise from mutations in genes downstream of MALT1 in the NF-κB pathway, such as TAK1 and A20, which can activate NF-κB signaling independently of MALT1.[15] Additionally, activation of parallel survival pathways, like the PI3K/mTOR pathway, can also contribute to resistance.[13]

Experimental Protocols

In Vivo Xenograft Study Protocol
  • Cell Culture: Culture ABC-DLBCL cells (e.g., HBL-1) in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Treatment: Once tumors reach a predetermined size, randomize mice into treatment and vehicle control groups. Administer the MALT1 inhibitor (e.g., MI-2) and vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).[14][15]

  • Efficacy Assessment: Continue to monitor tumor volume and animal weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for c-REL cleavage, immunohistochemistry).[15]

Pharmacodynamic (PD) Marker Analysis Workflow

PD_Workflow Tumor_Collection Collect Tumors from Treated & Control Mice Lysate_Prep Prepare Tumor Lysates Tumor_Collection->Lysate_Prep Protein_Quant Protein Quantification Lysate_Prep->Protein_Quant Western_Blot Western Blot Analysis Protein_Quant->Western_Blot Analysis Analyze Cleaved vs. Full-Length MALT1 Substrate (e.g., c-REL) Western_Blot->Analysis

Caption: Workflow for assessing MALT1 target engagement in vivo.

Information on this compound (JAK1 Inhibitor)

As mentioned, this compound is a selective JAK1 inhibitor.[1][2][3][4][5][6] The JAK-STAT pathway is involved in signaling for numerous cytokines and growth factors and is a therapeutic target in various inflammatory diseases and cancers.[17]

JAK1 Signaling Pathway

JAK1_Signaling Cytokine Cytokine (e.g., IL-6, IFNα) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT STAT Protein JAK1->STAT phosphorylates Phospho_STAT Phosphorylated STAT (pSTAT) JAK1->Phospho_STAT phosphorylates VVD118313 This compound VVD118313->JAK1 inhibits Dimerization Dimerization & Nuclear Translocation Phospho_STAT->Dimerization Gene_Expression Gene Expression Dimerization->Gene_Expression

Caption: Simplified JAK1-STAT signaling pathway.

In Vivo Efficacy of this compound

In vivo studies with a stereoisomeric mixture of VVD-118313 have been conducted.[2][3] Despite a short half-life and rapid clearance in mice, the covalent mechanism of action of the compound allowed for effective in vivo target engagement.[3] This was demonstrated by a significant reduction in IFNα-dependent STAT1 phosphorylation in mouse splenocytes.[3]

Compound Half-life (t₁/₂) in mice Clearance (CL) in mice In Vivo Target Engagement
VVD-118313 stereoisomeric mixture0.36 h112 mL/min/kg~75% engagement of mouse JAK1 (C816) in spleen tissue

Data from Kavanagh et al. as cited in preLights and PMC.[2][3]

For improving the in vivo efficacy of this compound, strategies could include optimizing the pharmacokinetic properties of the compound through medicinal chemistry efforts to increase its half-life and reduce clearance.[18]

References

Technical Support Center: (R,R)-VVD-118313

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-VVD-118313. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this selective JAK1 inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and covalent allosteric inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by targeting a specific cysteine residue (C817) located in the non-catalytic pseudokinase domain of JAK1.[3][4] This covalent engagement blocks JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][2] Unlike ATP-competitive inhibitors, its allosteric mechanism provides a high degree of selectivity for JAK1.[3][5]

Q2: What is the difference between this compound and VVD-118313?

A2: this compound is a specific stereoisomer of VVD-118313.[1] While both are potent JAK1 inhibitors, this compound represents a single, defined stereoisomer, which can be critical for ensuring specificity and reproducibility in experimental settings.[6]

Q3: Is this compound suitable for in vivo studies?

A3: While this compound is a potent inhibitor, its stereoisomeric mixture has demonstrated suboptimal pharmacokinetic properties in mice, including a short half-life (t1/2 = 0.36 h) and rapid clearance (CL = 112 ml/min/kg).[7] Researchers should consider these factors when designing in vivo experiments. Despite these limitations, the covalent mechanism of action may still allow for in vivo efficacy.[7]

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal results, dissolve this compound in newly opened, anhydrous DMSO to a concentration of 100 mg/mL, which may require sonication.[2] It is important to note that hygroscopic DMSO can negatively impact solubility.[2] For storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] For in vivo experiments, it is best to prepare fresh working solutions daily.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected inhibition of JAK1 signaling Compound Degradation: Stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[1][2]Prepare fresh stock solutions from powder. Ensure storage at -80°C for long-term stability and limit freeze-thaw cycles by preparing single-use aliquots.[1][2]
Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration.[2]Use ultrasonic treatment when dissolving the compound in fresh, anhydrous DMSO. Visually inspect the solution to ensure there is no precipitate before use.[2]
Off-target effects observed at higher concentrations Concentration-dependent Selectivity: At concentrations significantly higher than the IC50 for JAK1, this compound can engage other cysteines, leading to off-target activity. For example, modest inhibition of the GM-CSF/JAK2-STAT5 pathway has been observed at 10 µM.Perform dose-response experiments to determine the optimal concentration that provides maximal JAK1 inhibition with minimal off-target effects. A concentration of ~0.2 µM has been shown to maximally inhibit IFNα-STAT1 and IL-6-STAT3 phosphorylation.[3]
No inhibition of IL-6-STAT3 signaling in mouse cells Species-Specific Differences: this compound does not inhibit IL-6-STAT3 signaling in mouse splenocytes, which is in contrast to its robust inhibition in human PBMCs.[3]Be aware of this species-specific difference in your experimental design. If studying the IL-6 pathway in mice, this compound may not be suitable. This highlights the importance of validating inhibitor activity in the specific cell type and species of interest.
Partial inhibition of T-cell activation Pathway Dependency: The activation of T-cells is a complex process that may not be fully dependent on JAK1 catalytic activity. Some signaling pathways may have shared dependency on multiple JAK isoforms.[3]This may be an inherent limitation of targeting only JAK1. Consider the specific signaling nodes you are investigating and whether they are fully dependent on JAK1. For broader immunosuppressive effects, a pan-JAK inhibitor like tofacitinib could be used as a positive control.[3]
Unexpected activity against TYK2-dependent signaling Engagement of TYK2: this compound can covalently bind to C838 in TYK2, a site analogous to C817 in JAK1.[3] While often described as a "silent" ligand for TYK2 in physiological settings, it can inhibit TYK2 phosphorylation in cell lines lacking JAK1.If your experimental system lacks JAK1 or has altered JAK/STAT signaling, be mindful of potential TYK2 inhibition. It is crucial to use appropriate controls, such as cells expressing a C838A-TYK2 mutant, to confirm the target of action.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of VVD-118313

ParameterValueCell SystemPathwayReference
IC50 (IFNα-pSTAT1) 32 nMSerum-free mediaJAK1-dependent[3]
IC50 (IFNα-pSTAT1) 46 nMMedia with 10% FBSJAK1-dependent[3]
Maximal Inhibition (IFNα-STAT1 & IL-6-STAT3) >80% at ~0.2 µMWT- or C810A-JAK1-expressing 22Rv1 cellsJAK1-dependent[3]
Impact on C817A-JAK1 <10% inhibition up to 2 µMC817A-JAK1-expressing 22Rv1 cellsJAK1-dependent[3]
Inhibition of GM-CSF-STAT5 Minimal effects up to 2 µMMouse splenocytesJAK2-dependent
Inhibition of IL-12-STAT4 No inhibitionHuman PBMC-derived T-blastsTYK2/JAK2-dependent[3]

Key Experimental Protocols

Protocol 1: Assessing JAK1 Inhibition via Western Blotting

This protocol is adapted from studies evaluating VVD-118313's effect on cytokine-stimulated STAT phosphorylation.[3]

  • Cell Culture and Treatment:

    • Culture human PBMCs or other relevant cell lines to the desired density.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO vehicle control for 2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with an appropriate cytokine to activate the JAK1 pathway. For example:

      • IFNα (100 ng/mL) for 30 minutes to assess pSTAT1.

      • IL-6 (25 ng/mL) for 30 minutes to assess pSTAT3.

      • IL-2 (20 U/mL) for 15 minutes to assess pSTAT5.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phosphorylated STATs (e.g., pSTAT1, pSTAT3) and total STATs overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

Visualizations

JAK1_Inhibition_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1_inactive JAK1 (inactive) Cytokine_Receptor->JAK1_inactive Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK1_active JAK1 (active) (Trans-phosphorylation) JAK1_inactive->JAK1_active STAT STAT JAK1_active->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression RR_VVD_118313 This compound RR_VVD_118313->JAK1_inactive Covalently binds C817 (Allosteric Inhibition)

Caption: Mechanism of this compound action on the JAK1 signaling pathway.

Troubleshooting_Logic Start Experiment Fails (No/Low Inhibition) Check_Compound Is the compound stock viable? (Freshly prepared/properly stored?) Start->Check_Compound Check_Concentration Is the concentration optimal? (Dose-response performed?) High_Concentration High concentration? (>1µM) Check_Concentration->High_Concentration Yes Old_Stock Old or improperly stored stock? Check_Compound->Old_Stock No Prepare_New_Stock Prepare fresh stock Check_Compound->Prepare_New_Stock Yes Check_Species Are you using mouse cells with IL-6 stimulation? Check_Target Is the pathway solely JAK1-dependent? Check_Species->Check_Target No Mouse_IL6 Yes Check_Species->Mouse_IL6 Yes Shared_Pathway Partial inhibition expected Check_Target->Shared_Pathway No High_Concentration->Check_Species No Off_Target_Risk Risk of off-target effects High_Concentration->Off_Target_Risk Yes Old_Stock->Check_Concentration No Known_Limitation Known species-specific limitation Mouse_IL6->Known_Limitation

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: (R,R)-VVD-118313

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-VVD-118313. This guide is designed for researchers, scientists, and drug development professionals to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, covalent allosteric inhibitor of Janus Kinase 1 (JAK1).[1][2] It functions by irreversibly binding to a specific cysteine residue (C817 in humans) located in the pseudokinase (JH2) domain of JAK1.[3][4] This allosteric modulation blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream signaling pathways activated by various cytokines.[1][2][3] While it also covalently engages a corresponding cysteine in TYK2 (C838), it appears to be functionally silent towards TYK2 in primary immune cells.[3][5]

Q2: I am not observing inhibition of IL-6 induced STAT3 phosphorylation in my mouse splenocyte experiments. Is this expected?

A2: Yes, this is an expected, species-specific result. While VVD-118313 robustly inhibits IL-6-stimulated STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs), it has been documented to not inhibit this specific pathway in mouse splenocytes.[3] This is a critical consideration for researchers translating findings from human cells to murine models. In contrast, pathways like IFNα-STAT1 and IL-2-STAT5 are inhibited by VVD-118313 in mouse splenocytes.[3]

Q3: Why do I see only partial inhibition of IL-2-induced STAT5 phosphorylation?

A3: The partial inhibition of the IL-2-pSTAT5 pathway is an expected outcome and reflects the pathway's reliance on multiple JAK isoforms.[3] The IL-2 receptor signals through both JAK1 and JAK3. Therefore, a highly selective JAK1 inhibitor like this compound will only partially block the signal, in contrast to pan-JAK inhibitors like tofacitinib which would show more complete inhibition.[3]

Q4: At high concentrations, I'm seeing inhibition of JAK2-dependent signaling. Is this off-target activity?

A4: Yes, at concentrations significantly higher than those required to fully engage JAK1 C817 (e.g., 10 µM, which is over 100-fold the engagement concentration), modest inhibition of JAK2-dependent pathways, such as GM-CSF-stimulated STAT5 phosphorylation, can be observed.[3][5] This is interpreted as off-target activity. Proteomic studies have shown that at a concentration of 1 µM, VVD-118313 engages a couple of additional cysteine-containing proteins (HMOX2_C282, SLC66A3_C135) besides JAK1 and TYK2.[3] It is crucial to use the lowest effective concentration to maintain selectivity.

Q5: Does this compound inhibit the scaffolding function of JAK1?

A5: The effect of VVD-118313 on pathways where JAK1 serves a scaffolding role, such as the IFNγ-STAT1 pathway, is limited.[3][5] While the compound may show partial inhibition, it does not completely abrogate signaling that relies on the non-catalytic, structural function of JAK1. This is a key distinction from ATP-competitive inhibitors which may have different effects.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No inhibition of target pathway Incorrect Cytokine/Pathway Choice: The chosen pathway may not be dependent on JAK1's catalytic activity (e.g., GM-CSF/JAK2-STAT5).[3]Action: Confirm from literature that your signaling pathway of interest is JAK1-catalytic dependent. For human cells, IFNα-pSTAT1 and IL-6-pSTAT3 are strongly inhibited.[3]
Cell Type/Species Issue: As noted, IL-6-pSTAT3 signaling is not inhibited in mouse splenocytes.[3]Action: Ensure the observed effect is established for your specific cell type and species.
Compound Degradation: Improper storage or multiple freeze-thaw cycles can inactivate the compound.Action: Prepare fresh working solutions from a stock solution stored at -80°C (for up to 6 months).[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Variable or Weak Inhibition Suboptimal Compound Concentration: The concentration may be too low for potent inhibition in the specific assay.Action: Perform a dose-response experiment. For human PBMCs, potent inhibition of IFNα-pSTAT1 is seen at 0.1 µM.[3][5]
High Serum Concentration: While VVD-118313's potency is similar in serum-free and 10% FBS media, very high protein concentrations could potentially interfere.[3]Action: If using high-serum media, consider validating potency against a control experiment with lower serum.
Short In Vivo Half-Life: When conducting in vivo studies in mice, the compound has a very short half-life (t1/2 = 0.36 h), which may lead to a lack of sustained target engagement.[4]Action: For in vivo experiments, consider the pharmacokinetic properties and the covalent mechanism of action which allows for efficacy despite rapid clearance. Dosing regimen may need to be adjusted accordingly.
Unexpected Inhibition of Non-Target Pathways High Compound Concentration: Using concentrations well above the IC50 for JAK1 can lead to off-target effects.[3][5]Action: Use the lowest effective concentration possible. Refer to dose-response curves for your specific pathway. For most cellular assays, concentrations between 0.01-1 µM are appropriate.[3]

Data Summary

Table 1: Pathway-Specific Inhibition Profile of VVD-118313 in Human PBMCs

Cytokine PathwayDownstream SignalPrimary JAK DependenceObserved Inhibition with VVD-118313
IFNαpSTAT1JAK1, TYK2Robust Inhibition (>90% at 0.1 µM)[3][5]
IL-6pSTAT3JAK1, JAK2, TYK2Robust Inhibition (~85% at 0.1-1 µM)[3][5]
IL-2pSTAT5JAK1, JAK3Partial Inhibition (~70% at 0.1-1 µM)[3][5]
IFNγpSTAT1JAK1 (scaffold), JAK2Partial Inhibition (~50% Imax)[5]
GM-CSFpSTAT5JAK2Minimal/No Inhibition (at ≤ 1 µM)[3][5]
IL-12pSTAT4JAK2, TYK2No Inhibition [3]

Data is compiled from studies on VVD-118313, of which this compound is the more potent stereoisomer.[5]

Experimental Protocols

Protocol: Assessing Inhibition of Cytokine-Induced STAT Phosphorylation in PBMCs

  • Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Plate the PBMCs and pre-treat with this compound (e.g., at concentrations from 0.01 µM to 10 µM) or vehicle control (DMSO) for 2 hours at 37°C.[3]

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a specified time. For example:

    • IFNα: 100 ng/mL for 30 minutes.[3]

    • IL-6: 25 ng/mL for 30 minutes.[3]

    • IL-2: 20 U/mL for 15 minutes.[3]

  • Cell Lysis: Immediately after stimulation, pellet the cells by centrifugation and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated STATs (e.g., pSTAT1 Y701, pSTAT3 Y705, pSTAT5 Y694) and total STATs overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

  • Data Analysis: Normalize the phosphorylated STAT signal to the total STAT signal for each sample. Express the results as a percentage of the cytokine-stimulated vehicle control.

Visualizations

G cluster_receptor Cytokine Receptor Complex cluster_stat STAT Signaling Cytokine e.g., IFNα, IL-6 Receptor Receptor Subunits Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive JAK_other_inactive JAK2 / TYK2 (Inactive) Receptor->JAK_other_inactive JAK1_active JAK1 (Active) p-JAK1 JAK1_inactive->JAK1_active Trans- Phosphorylation JAK_other_active JAK2 / TYK2 (Active) p-JAK2 / p-TYK2 JAK_other_inactive->JAK_other_active STAT_inactive STAT (Monomer) JAK1_active->STAT_inactive JAK_other_active->STAT_inactive Phosphorylation STAT_active p-STAT (Dimer) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocation Gene Gene Transcription Nucleus->Gene VVD118313 This compound VVD118313->JAK1_inactive Covalent Binding to C817 (Allosteric)

Caption: Mechanism of this compound action on the JAK-STAT pathway.

G cluster_workflow Experimental Workflow: STAT Phosphorylation Assay A 1. Isolate & Plate PBMCs B 2. Pre-treat with This compound or Vehicle (2h) A->B C 3. Stimulate with Cytokine (15-30 min) B->C D 4. Cell Lysis C->D E 5. Western Blot for p-STAT & Total STAT D->E F 6. Quantify & Analyze Inhibition E->F G Start Unexpected Result Observed Q1 Is the pathway IL-6-pSTAT3 in mouse cells? Start->Q1 A1_Yes Expected Result: No inhibition is documented in murine systems. Q1->A1_Yes Yes A1_No Continue Troubleshooting Q1->A1_No No Q2 Is inhibition partial for IL-2 or IFNγ pathways? A1_No->Q2 A2_Yes Expected Result: These pathways are not solely dependent on JAK1 catalysis. Q2->A2_Yes Yes A2_No Continue Troubleshooting Q2->A2_No No Q3 Are you using a high concentration (>1 µM)? A2_No->Q3 A3_Yes Potential Cause: Off-target effects may occur. Lower the concentration. Q3->A3_Yes Yes A3_No Check compound stability, cell health, and protocol. Q3->A3_No No

References

refining (R,R)-VVD-118313 experimental protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-VVD-118313, a selective and allosteric JAK1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an isomer of VVD-118313, which functions as a potent and selective covalent inhibitor of Janus kinase 1 (JAK1).[1][2] It targets a specific, isoform-restricted allosteric cysteine residue (C817) located in the pseudokinase domain of JAK1.[3][4][5] By covalently binding to C817, the compound blocks JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][2][6] This allosteric inhibition mechanism provides high selectivity for JAK1 over other JAK family members like JAK2, JAK3, and TYK2.[4][5]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used for research in areas such as cancer and immunology.[1][7] Its high selectivity for JAK1 makes it a valuable tool for dissecting the specific roles of JAK1 in various cytokine signaling pathways and for studying the effects of selective JAK1 inhibition in different disease models.[3] It is also noted as a click chemistry reagent due to its alkyne group, allowing it to be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal results, dissolve this compound in DMSO to prepare a stock solution, with a common concentration being 10 mM.[6] To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.[1][8]

Storage Recommendations for Stock Solutions:

Storage Temperature Duration
-80°C Up to 6 months

| -20°C | Up to 1 month |

For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2] If you encounter solubility issues, gentle warming to 37°C and sonication can aid in dissolution.[2][8]

Q4: In which signaling pathways has the inhibitory effect of VVD-118313 been demonstrated?

A4: VVD-118313 has been shown to potently and selectively inhibit JAK1-dependent signaling pathways in primary human immune cells.[1][2] Specifically, it blocks:

  • IFNα-stimulated STAT1 phosphorylation[3][5]

  • IL-6-stimulated STAT3 phosphorylation[3][5]

  • IL-2-stimulated STAT5 phosphorylation (partial inhibition due to shared dependency with JAK3)[3][5]

It has minimal effect on JAK1-independent pathways, such as GM-CSF-mediated STAT5 phosphorylation (JAK2-dependent).[3][5]

Troubleshooting Guide

Problem 1: No or low inhibition of target pathway observed.

  • Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation.

    • Solution: Always use freshly prepared working solutions and ensure stock solutions are stored correctly at -80°C for long-term storage and -20°C for short-term storage.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Possible Cause 2: Incorrect Cell Model. The inhibitory effect of VVD-118313 is dependent on the presence of the C817 cysteine in JAK1.

    • Solution: Confirm that your cell line expresses wild-type JAK1. VVD-118313 shows negligible impact on cells expressing a C817A-JAK1 mutant.[3][5]

  • Possible Cause 3: Species-Specific Differences. There can be variations in signaling pathways between species. For instance, VVD-118313 did not inhibit IL-6-STAT3 signaling in mouse splenocytes, in contrast to its robust inhibition in human PBMCs.[3]

    • Solution: Carefully validate the effect of the compound in your specific model system and be aware of potential species-specific differences in JAK signaling.

Problem 2: Off-target effects observed.

  • Possible Cause 1: High Compound Concentration. Although VVD-118313 is highly selective for JAK1, using excessively high concentrations may lead to off-target effects.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific assay. Effective concentrations for inhibiting JAK1 signaling in cell-based assays are typically in the range of 0.01-1 µM.[1][2]

  • Possible Cause 2: Engagement of TYK2. VVD-118313 has been shown to engage C838 in TYK2.[4]

    • Solution: While it appears to act as a "silent" ligand for TYK2 in primary immune cells, be mindful of this interaction in your experimental context.[5] In JAK1-null 22Rv1 cells, it can suppress TYK2-dependent STAT1 phosphorylation.[3]

Experimental Protocols & Data

Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

This protocol is based on methodologies described for VVD-118313.[3][5][9]

1. Cell Preparation:

  • Isolate primary human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Resuspend PBMCs in appropriate culture media.

2. Compound Treatment:

  • Plate the PBMCs at the desired density.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a DMSO vehicle control.[1]

  • Incubate for 2-3 hours at 37°C.[1][3]

3. Cytokine Stimulation:

  • Following incubation with the inhibitor, stimulate the cells with a specific cytokine to activate the desired signaling pathway.

  • Example Stimulations:

    • IFNα (100 ng/mL) for 30 minutes to assess pSTAT1.[3][9]

    • IL-6 (25 ng/mL) for 30 minutes to assess pSTAT3.[3][9]

    • IL-2 (20 U/mL) for 15 minutes to assess pSTAT5.[3][9]

4. Cell Lysis and Protein Analysis:

  • After stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of STAT proteins (pSTAT1, pSTAT3, pSTAT5) and total STAT levels by Western blotting or HTRF assay.[3]

Summary of VVD-118313 Activity in Human PBMCs

PathwayCytokine StimulantMeasured EndpointVVD-118313 EffectTypical Concentration Range
JAK1-dependentIFNαpSTAT1Potent Inhibition0.01 - 1 µM
JAK1-dependentIL-6pSTAT3Potent Inhibition0.01 - 1 µM
JAK1/JAK3-dependentIL-2pSTAT5Partial Inhibition0.1 - 1 µM
JAK2-dependentGM-CSFpSTAT5No significant inhibitionUp to 2 µM

This data is a summary based on published results for VVD-118313.[3][5]

Visualizations

JAK1 Signaling Pathway and Point of Inhibition

JAK1_Signaling cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Activation Cytokine Cytokine (e.g., IFNα, IL-6) Cytokine->Receptor 1. Binding JAK1->JAK1 STAT STAT JAK1->STAT 4. Phosphorylation pSTAT pSTAT (Dimer) VVD118313 This compound VVD118313->JAK1 Inhibits C817 Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Activation

Caption: Allosteric inhibition of the JAK1-STAT signaling pathway by this compound.

Experimental Workflow for Assessing Inhibitor Activity

Experimental_Workflow start Start prep Prepare PBMCs start->prep treat Treat with this compound (or DMSO control) prep->treat stimulate Stimulate with Cytokine (e.g., IFNα, IL-6) treat->stimulate lyse Cell Lysis stimulate->lyse analyze Analyze pSTAT Levels (Western Blot / HTRF) lyse->analyze end End analyze->end

Caption: General workflow for evaluating the efficacy of this compound in cell-based assays.

References

Validation & Comparative

(R,R)-VVD-118313 versus tofacitinib in PBMCs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: (R,R)-VVD-118313 versus Tofacitinib in Peripheral Blood Mononuclear Cells (PBMCs)

Introduction

In the landscape of immunological research and therapeutic development, Janus kinase (JAK) inhibitors represent a pivotal class of small molecules. This guide provides a detailed, objective comparison of two distinct JAK inhibitors: this compound, a novel selective allosteric inhibitor, and tofacitinib, a first-generation pan-JAK inhibitor. Their differential effects on peripheral blood mononuclear cells (PBMCs) are critical for understanding their potential therapeutic applications and off-target effects. This comparison is supported by experimental data focusing on their mechanisms of action, selectivity, and impact on cytokine signaling pathways.

Mechanism of Action: A Tale of Two Inhibitors

This compound and tofacitinib modulate the JAK-STAT signaling pathway, a cornerstone of immune cell communication, but through fundamentally different mechanisms.

This compound is a highly selective, covalent inhibitor of JAK1.[1][2][3] It operates through an allosteric mechanism, targeting a specific cysteine residue (C817) located in the non-catalytic pseudokinase domain of JAK1.[4][5] This cysteine is notably absent in JAK2 and JAK3, which forms the basis for the compound's remarkable selectivity.[4][5] By binding to C817, this compound blocks the trans-phosphorylation required for JAK1 activation, thereby inhibiting downstream signaling.[1][3]

Tofacitinib , in contrast, is a pan-JAK inhibitor that functions as an ATP-competitive inhibitor, binding to the catalytic domain of multiple JAK isoforms.[6][7][8] It primarily inhibits JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[6][9] This broader inhibition profile means tofacitinib can disrupt a wider range of cytokine signaling pathways, which can be beneficial for therapeutic efficacy but may also contribute to off-target effects.[6][7][10]

Data Presentation

The following tables summarize the profiles of the two inhibitors and their comparative effects on cytokine signaling in human PBMCs.

Table 1: Inhibitor Profiles

FeatureThis compoundTofacitinib
Target(s) Selective JAK1[2][3][4]Pan-JAK (primarily JAK1 and JAK3, also JAK2)[6][7][9]
Mechanism Covalent, allosteric inhibitor targeting C817 in the pseudokinase domain[1][5]Reversible, ATP-competitive inhibitor targeting the catalytic domain[7]
Selectivity High for JAK1 over JAK2, JAK3, and TYK2[1][4]Broad, with preference for JAK1/JAK3 over JAK2/TYK2[9]

Table 2: Comparative Efficacy on Cytokine-Induced STAT Phosphorylation in Human PBMCs

PathwayStimulating CytokineThis compound InhibitionTofacitinib Inhibition
JAK1-dependent IFNα (pSTAT1)>85% at 0.1 µM[1]~50% at 1-2 µM[1][11]
JAK1-dependent IL-6 (pSTAT3)>85% at 0.1 µM[1]~50% at 1-2 µM[1][11]
JAK1/JAK3-dependent IL-2 (pSTAT5)~70% at 0.1–1 µM[1]Blocked at 1-2 µM[1][11]
JAK2-dependent GM-CSF (pSTAT5)No effect[1]Blocked at 1-2 µM[1][11]
TYK2/JAK2-dependent IL-12 (pSTAT4)No effect[1][11]Inhibited[1][11]

Note: Inhibition percentages are derived from Western blot analyses as reported in the cited literature. The data indicates that this compound is highly potent and selective for JAK1-dependent pathways, whereas tofacitinib exhibits broader activity across multiple JAK-dependent pathways.

Experimental Protocols

Inhibition of Cytokine-Induced STAT Phosphorylation in PBMCs

This experiment is crucial for evaluating the potency and selectivity of JAK inhibitors.

  • PBMC Isolation: Human PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment: PBMCs are cultured in appropriate media (e.g., RPMI-1640). The cells are then pre-incubated with various concentrations of this compound, tofacitinib, or a vehicle control (DMSO) for a specified period, typically 2 hours.[1][12]

  • Cytokine Stimulation: Following pre-incubation, cells are stimulated with specific cytokines to activate distinct JAK-STAT pathways. Common stimulations include:

    • IFNα (100 ng/mL, 30 min) to assess the JAK1/TYK2-STAT1 pathway.[1][12]

    • IL-6 (25 ng/mL, 30 min) for the JAK1/JAK2-STAT3 pathway.[1][12]

    • IL-2 (20 U/mL, 15 min) for the JAK1/JAK3-STAT5 pathway.[1][12]

    • GM-CSF (0.5 mg/mL, 15 min) for the JAK2-STAT5 pathway.[1][12]

  • Cell Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

  • Analysis by Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins (as a loading control). The signal is then detected and quantified.

T-cell Activation Assay

This assay assesses the impact of the inhibitors on T-cell function.

  • PBMC Treatment: PBMCs are incubated with varying concentrations of this compound or tofacitinib.[2]

  • T-cell Stimulation: T-cells within the PBMC population are activated using co-stimulation with anti-CD3 and anti-CD28 antibodies (αCD3/αCD28) for 24 hours.[2]

  • Flow Cytometry Analysis: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3) and activation markers (e.g., CD25, CD69).[2]

  • Data Acquisition: The percentage of activated T-cells (e.g., CD3+CD25+) is quantified using a flow cytometer.[2] this compound has been shown to inhibit the induction of T-cell activation in a dose-dependent manner.[2]

Mandatory Visualizations

cluster_receptor Cell Membrane cluster_jak JAK Kinases CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates JAK2 JAK2 JAK1->JAK2 STAT STAT Protein JAK1->STAT Phosphorylates VVD_118313 This compound VVD_118313->JAK1 Covalently Binds Allosteric Site (C817) & Inhibits pSTAT Phosphorylated STAT (pSTAT) Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Inflammatory Response) Nucleus->GeneTranscription Initiates cluster_receptor Cell Membrane cluster_jaks JAK Kinases CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates JAK3 JAK3 CytokineReceptor->JAK3 Activates JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylate JAK3->STAT Phosphorylate JAK2->STAT Phosphorylate Tofacitinib Tofacitinib Tofacitinib->JAK1 Competitively Inhibits ATP Binding Tofacitinib->JAK3 Competitively Inhibits ATP Binding Tofacitinib->JAK2 Competitively Inhibits ATP Binding pSTAT Phosphorylated STAT (pSTAT) Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Inflammatory Response) Nucleus->GeneTranscription Initiates start Isolate Human PBMCs pretreat Pre-treat PBMCs with Inhibitor or Vehicle (2h) start->pretreat stimulate Stimulate with Cytokine (e.g., IFNα, IL-6) pretreat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse analyze Western Blot for pSTAT/Total STAT lyse->analyze end Quantify Inhibition analyze->end

References

A Head-to-Head Comparison of JAK1 Selectivity: (R,R)-VVD-118313 vs. Upadacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JAK1 selectivity of two prominent inhibitors: the clinical-stage compound upadacitinib and the investigational allosteric inhibitor (R,R)-VVD-118313. This analysis is supported by experimental data on their mechanisms of action and inhibitory potencies.

Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways implicated in various immune-mediated inflammatory diseases. The development of selective JAK inhibitors is a key focus in drug discovery to maximize therapeutic efficacy while minimizing off-target effects. This guide focuses on the comparative JAK1 selectivity of upadacitinib, an approved JAK1-selective inhibitor, and this compound, a novel covalent allosteric inhibitor of JAK1.

Mechanism of Action and Selectivity Profile

Upadacitinib functions as an ATP-competitive inhibitor, binding to the active site of JAK1 and, to a lesser extent, other JAK family members.[1][2] Its selectivity is driven by structural differences in the ATP-binding pockets of the JAK isoforms.[3]

In contrast, this compound represents a distinct class of JAK1 inhibitor. It acts as a selective allosteric inhibitor by covalently targeting a unique cysteine residue (C817) located in the pseudokinase domain of JAK1.[4][5] This cysteine is notably absent in JAK2 and JAK3, providing a structural basis for its high selectivity.[4][6] While TYK2 also possesses a corresponding cysteine (C838), this compound appears to function as a "silent" ligand for TYK2 in cellular contexts, not leading to functional inhibition of TYK2-dependent signaling pathways.[4][5]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the quantitative data on the inhibitory activity and selectivity of upadacitinib and this compound.

Table 1: Biochemical Inhibitory Activity (IC50)

CompoundJAK1 (µM)JAK2 (µM)JAK3 (µM)TYK2 (µM)
Upadacitinib0.043[2][7]0.12[2][7]2.3[2][7]4.7[2][7]
This compoundN/AN/AN/AN/A

*Biochemical IC50 values for this compound against isolated JAK enzymes are not applicable due to its allosteric mechanism of action, which involves blocking JAK1 trans-phosphorylation in a cellular context rather than direct enzymatic inhibition in a cell-free system.[4]

Table 2: Cellular Inhibitory Activity and Selectivity

CompoundCellular AssayIC50 / Selectivity Fold
UpadacitinibInhibition of IL-6-induced pSTAT3 (JAK1-dependent)EC50 ~0.016 µM[8]
Selectivity for JAK1 over JAK2>40-fold[2][7]
Selectivity for JAK1 over JAK3>130-fold[2][7]
Selectivity for JAK1 over TYK2>190-fold[2][7]
This compoundInhibition of IFNα-stimulated pSTAT1 (JAK1-dependent) in human PBMCsIC50 ~0.032 µM[9]
Effect on GM-CSF/JAK2-mediated pSTAT5No significant inhibition[4]
Effect on IL-12/TYK2/JAK2-mediated pSTAT4No significant inhibition[4]

Signaling Pathways and Experimental Workflows

To understand how the selectivity of these inhibitors is determined, it is crucial to visualize the underlying biological pathways and experimental procedures.

Figure 1: Simplified JAK1-STAT signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cellular Phospho-STAT Assay B1 1. Recombinant JAK enzyme + peptide substrate + ATP B2 2. Add inhibitor (e.g., Upadacitinib) B1->B2 B3 3. Incubate B2->B3 B4 4. Measure kinase activity (e.g., luminescence) B3->B4 B5 5. Determine IC50 B4->B5 C1 1. Culture cells (e.g., PBMCs) C2 2. Pre-incubate with inhibitor (e.g., VVD-118313 or Upadacitinib) C1->C2 C3 3. Stimulate with cytokine (e.g., IFNα for JAK1) C2->C3 C4 4. Lyse cells & fix/permeabilize C3->C4 C5 5. Stain with anti-pSTAT antibody C4->C5 C6 6. Analyze by Western Blot or Flow Cytometry C5->C6 C7 7. Determine IC50 C6->C7

Figure 2: General workflows for biochemical and cellular kinase inhibition assays.

Detailed Experimental Protocols

In Vitro Biochemical Kinase Assay (for Upadacitinib)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of isolated JAK kinases.

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a poly-Glu,Tyr peptide); upadacitinib stock solution in DMSO; assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20); kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of upadacitinib in the assay buffer. b. In a 384-well plate, add the recombinant JAK enzyme, the peptide substrate, and the upadacitinib dilution. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for each enzyme). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. The luminescence signal is inversely proportional to the kinase activity. g. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT (pSTAT) Assay (for this compound and Upadacitinib)

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of potency and selectivity.

  • Reagents and Materials: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line; cell culture medium; this compound and/or upadacitinib stock solutions in DMSO; cytokines for specific JAK pathway activation (e.g., IFNα for JAK1, IL-6 for JAK1/2, GM-CSF for JAK2); lysis buffer; primary antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5); secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, fluorophore for flow cytometry).

  • Procedure: a. Seed cells in a multi-well plate and allow them to rest. b. Pre-incubate the cells with serial dilutions of the inhibitor for a specified time (e.g., 2 hours). c. Stimulate the cells with a specific cytokine at a predetermined concentration and for a set duration (e.g., IFNα at 100 ng/mL for 30 minutes). d. For Western blot analysis: Lyse the cells, collect the protein lysates, and determine the protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Visualize bands using an appropriate detection system. e. For flow cytometry analysis: Fix and permeabilize the cells, then stain with a fluorescently labeled anti-pSTAT antibody. Analyze the cells using a flow cytometer to quantify the level of pSTAT in different cell populations. f. Quantify the pSTAT signal intensity for each inhibitor concentration. g. Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4]

Conclusion

Both upadacitinib and this compound are potent inhibitors of JAK1-mediated signaling. Upadacitinib demonstrates a favorable selectivity profile for JAK1 over other JAK family members through its interaction with the ATP-binding site. However, this compound exhibits a potentially superior and more absolute JAK1 selectivity due to its unique allosteric mechanism of action, which targets a cysteine residue absent in JAK2 and JAK3. This distinct mechanism of covalent modification of an allosteric site allows this compound to effectively spare JAK2-dependent signaling pathways in cellular assays. The data presented in this guide highlights the different strategies employed to achieve JAK1 selectivity and provides a basis for further investigation into the therapeutic potential of these two distinct classes of JAK1 inhibitors.

References

Validating (R,R)-VVD-118313 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-VVD-118313 has emerged as a highly selective, covalent allosteric inhibitor of Janus kinase 1 (JAK1), offering a promising tool for dissecting JAK1 signaling and as a potential therapeutic agent. Its unique mechanism, targeting an isoform-restricted cysteine (C817) in the pseudokinase domain, distinguishes it from traditional ATP-competitive inhibitors.[1][2][3] This guide provides a comparative overview of methods to validate the cellular target engagement of this compound, alongside established JAK1 inhibitors, the pan-JAK inhibitor Tofacitinib and the JAK1-selective ATP-competitive inhibitor Filgotinib.

Comparison of JAK1 Inhibitors

FeatureThis compoundTofacitinibFilgotinib
Mechanism of Action Covalent, AllostericNon-covalent, ATP-competitiveNon-covalent, ATP-competitive
Target Selectivity Highly selective for JAK1 (targets C817)Pan-JAK (inhibits JAK1, JAK2, JAK3)[4][5]Preferential for JAK1[6][7][8]
Binding Site Allosteric site in the pseudokinase domainATP-binding site in the kinase domain[9]ATP-binding site in the kinase domain
Mode of Inhibition IrreversibleReversible[10]Reversible[10]
Key Differentiator Targets a unique cysteine, offering high selectivity and a distinct mechanism. Contains an alkyne handle for chemical proteomics.[2]Broadly inhibits multiple JAK isoforms.Shows preference for JAK1 over other JAKs.

Experimental Methods for Target Engagement Validation

Validating that a compound interacts with its intended target within a complex cellular environment is crucial. Several robust methods can be employed to confirm the engagement of this compound with JAK1.

Western Blotting for Phosphorylated STAT1 (pSTAT1)

This is a fundamental method to assess the functional consequence of JAK1 inhibition. By measuring the phosphorylation of downstream STAT proteins, which is dependent on JAK1 activity, one can infer target engagement.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines (e.g., 22Rv1) in appropriate media.

    • Pre-treat cells with varying concentrations of this compound, Tofacitinib, or Filgotinib for 2 hours. Include a DMSO-treated vehicle control.

  • Cytokine Stimulation:

    • Stimulate the cells with a JAK1-dependent cytokine, such as interferon-alpha (IFNα) at 100 ng/mL for 30 minutes, to induce JAK1-mediated phosphorylation of STAT1.[1]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated STAT1 (pSTAT1 Tyr701).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Normalize the pSTAT1 signal to total STAT1 or a loading control like β-actin.

    • Quantify the dose-dependent inhibition of pSTAT1 phosphorylation.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to directly assess the covalent engagement of this compound with its target cysteine in a cellular context.[11][12] A competitive ABPP approach is ideal for this purpose.

Experimental Protocol:

  • Cell Culture and Inhibitor Treatment:

    • Culture human PBMCs and treat them with a concentration range of this compound for 2-3 hours.

  • Lysis and Probe Labeling:

    • Lyse the cells and treat the proteomes with a cysteine-reactive probe, such as iodoacetamide-alkyne, to label cysteines that are not engaged by the inhibitor.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Mass Spectrometry Analysis:

    • Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the abundance of the peptide containing C817 of JAK1 across different treatment conditions. A decrease in the signal for this peptide with increasing concentrations of this compound confirms target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding.[13][14] This technique can be used to confirm target engagement for both covalent and non-covalent inhibitors.

Experimental Protocol:

  • Cell Treatment:

    • Treat intact cells with the desired concentration of this compound, Tofacitinib, or Filgotinib. A vehicle control (DMSO) is essential.

  • Heating:

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting using an antibody specific for JAK1.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the treated and untreated samples.

    • Plot the amount of soluble JAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Pathways and Workflows

JAK/STAT Signaling Pathway and Inhibitor Action

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT1 STAT1 JAK1->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates VVD118313 This compound (Allosteric Covalent) VVD118313->JAK1 Inhibits Tofacitinib Tofacitinib (ATP-Competitive) Tofacitinib->JAK1 Inhibits Filgotinib Filgotinib (ATP-Competitive) Filgotinib->JAK1 Inhibits

Caption: JAK/STAT signaling and points of inhibition.

Experimental Workflow for Target Engagement Validation

Target_Validation_Workflow cluster_western Western Blot (pSTAT1) cluster_abpp Competitive ABPP cluster_cetsa Cellular Thermal Shift Assay (CETSA) WB_Start Cell Treatment & Cytokine Stimulation WB_Lysis Cell Lysis WB_Start->WB_Lysis WB_Blot SDS-PAGE & Blotting WB_Lysis->WB_Blot WB_Detect pSTAT1 Detection WB_Blot->WB_Detect WB_Result Functional Readout WB_Detect->WB_Result ABPP_Start Cell Treatment with This compound ABPP_Lysis Lysis & Probe Labeling ABPP_Start->ABPP_Lysis ABPP_Enrich Enrichment ABPP_Lysis->ABPP_Enrich ABPP_MS Mass Spectrometry ABPP_Enrich->ABPP_MS ABPP_Result Direct Target Occupancy ABPP_MS->ABPP_Result CETSA_Start Cell Treatment CETSA_Heat Heating CETSA_Start->CETSA_Heat CETSA_Fraction Fractionation CETSA_Heat->CETSA_Fraction CETSA_Detect JAK1 Detection CETSA_Fraction->CETSA_Detect CETSA_Result Biophysical Confirmation CETSA_Detect->CETSA_Result

Caption: Workflows for target engagement validation.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of (R,R)-VVD-118313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapies, the precise understanding of a drug's interaction with its intended target and potential off-targets is paramount. This guide provides a detailed comparative analysis of the cross-reactivity profile of (R,R)-VVD-118313 , a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1).

It is crucial to clarify from the outset that this compound is a JAK1 inhibitor and not a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. MALT1 inhibitors represent a distinct class of therapeutic agents targeting the proteolytic activity of the MALT1 paracaspase, which is a key component of the NF-κB signaling pathway. In contrast, this compound targets the pseudokinase domain of JAK1, a member of the Janus kinase family that plays a critical role in cytokine signaling through the JAK-STAT pathway.

This guide will therefore focus on the selectivity of this compound within the JAK family and compare its profile to other relevant kinase inhibitors, providing valuable insights for researchers in immunology, oncology, and drug discovery.

Comparative Cross-Reactivity Profile of JAK Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. This compound was designed to achieve high selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2). The following tables summarize the quantitative data on the cross-reactivity of this compound in comparison to the pan-JAK inhibitor, Tofacitinib.

Table 1: Biochemical Potency of this compound and Tofacitinib against JAK Family Kinases

CompoundTarget KinaseIC50 (nM)Reference
This compound JAK1 ~32 [1][2]
JAK2Inactive[2][3]
TYK2Engaged, but appears to act as a silent ligand in primary immune cells[2][4]
TofacitinibJAK11-112[5]
JAK220[5]
JAK31[5]

Table 2: Cellular Activity and Target Engagement of this compound

Assay TypeCell Line/SystemTarget/PathwayMeasurementResultReference
MS-ABPPHuman PBMCsProteome-wide cysteines% Engagement at 0.1 µMNear-complete blockade of JAK1_C817 and TYK2_C838[3][4]
MS-ABPPHuman PBMCsProteome-wide cysteines% Engagement at 1 µMEngagement of HMOX2_C282 and SLC66A3_C135[3][4]
Western BlotHuman PBMCsIFNα-stimulated pSTAT1 (JAK1-dependent)Inhibition>90% inhibition at 0.1 µM[3]
Western BlotHuman PBMCsIL-6-stimulated pSTAT3 (JAK1-dependent)Inhibition~80-85% inhibition at 0.1-1 µM[3]
Western BlotHuman PBMCsIL-2-stimulated pSTAT5 (JAK1/JAK3-dependent)Inhibition~70% inhibition at 0.1-1 µM[3]
Western BlotHuman PBMCsGM-CSF-stimulated pSTAT5 (JAK2-dependent)InhibitionNo effect at 0.1 and 1 µM; modest inhibition at 10 µM[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches discussed, the following diagrams are provided.

JAK_STAT_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation JAK_other->STAT Phosphorylation STAT_dimer STAT Dimer Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation STAT->STAT_dimer Dimerization VVD_118313 This compound VVD_118313->JAK1 Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Treatment cluster_analysis Analysis Cells Human PBMCs Inhibitor Inhibitor (this compound or Tofacitinib) Cells->Inhibitor Pre-treatment Stimulation Cytokine Stimulation (e.g., IFNα, IL-6) Inhibitor->Stimulation Lysis Cell Lysis Stimulation->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE MS_ABPP MS-ABPP Lysis->MS_ABPP Western_Blot Western Blot SDS_PAGE->Western_Blot pSTAT Detect Phospho-STAT Western_Blot->pSTAT Cysteine Quantify Cysteine Engagement MS_ABPP->Cysteine

References

A Comparative Guide to Covalent JAK Inhibitors: (R,R)-VVD-118313 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Janus kinase (JAK) inhibitors is rapidly evolving, with a growing interest in covalent inhibitors that offer the potential for increased potency, prolonged duration of action, and improved selectivity. This guide provides an objective comparison of (R,R)-VVD-118313, a novel allosteric JAK1 inhibitor, with other notable covalent JAK inhibitors, supported by experimental data and detailed methodologies.

Introduction to Covalent JAK Inhibition

The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal for cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2] While many reversible ATP-competitive inhibitors have been developed, achieving high selectivity among the highly homologous JAK isoforms remains a challenge.[3]

Targeted covalent inhibitors (TCIs) represent a promising strategy to overcome this hurdle.[4] These inhibitors form a stable covalent bond with a specific, often non-conserved, amino acid residue within the target protein, leading to irreversible inhibition.[4] This approach can enhance selectivity by targeting unique residues, such as a cysteine, that are not present in other family members.[3][4]

This guide focuses on two distinct strategies in covalent JAK inhibition: the allosteric targeting of a non-catalytic cysteine in JAK1 by this compound and the active-site targeting of a unique cysteine in JAK3 by inhibitors like Ritlecitinib.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then trans-phosphorylate each other on tyrosine residues, leading to their activation. Activated JAKs subsequently phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Docking JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Overview of the JAK-STAT signaling cascade.

Comparative Analysis of Covalent JAK Inhibitors

This compound distinguishes itself by targeting an allosteric site, whereas most other covalent JAK inhibitors target the ATP-binding pocket.

This compound: A Selective Allosteric JAK1 Inhibitor

This compound is a potent and selective covalent inhibitor that targets a non-catalytic cysteine, Cys817, located in the pseudokinase (JH2) domain of JAK1.[1][5] This cysteine is not present in JAK2 or JAK3, providing a basis for its remarkable selectivity.[1] By binding to this allosteric site, VVD-118313 blocks JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[5][6] In cellular assays, it potently inhibits IFNα-stimulated STAT1 phosphorylation with an IC50 of 32 nM.[5] Its mechanism spares JAK2-dependent signaling pathways, offering a more targeted therapeutic approach.[5][7]

Covalent JAK3 Inhibitors: Targeting the Active Site

A distinct class of covalent inhibitors has been developed to target a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[2] This residue is replaced by a serine in other JAK family members, enabling the design of highly selective JAK3 inhibitors.[8]

  • Ritlecitinib (PF-06651600): This is a first-in-class, irreversible dual inhibitor of JAK3 and the TEC family of kinases.[8][9] It exhibits a biochemical IC50 of 33.1 nM for JAK3 and demonstrates exceptional selectivity, with no significant activity against JAK1, JAK2, or TYK2 (IC50 > 10,000 nM).[8][10][11] Ritlecitinib's covalent interaction with Cys909 is responsible for its high selectivity over other JAK isoforms.[8]

  • Compound 9 (Pyrimidine-based): This compound, developed from a medicinal chemistry campaign, is a potent and selective covalent JAK3 inhibitor that also targets Cys909 via an acrylamide warhead.[2] In a cellular assay using JAK3-dependent Ba/F3 cells, it showed an IC50 of 69 nM.[2] Its biochemical selectivity is also high, with IC50 values of 896 nM for JAK1 and 1050 nM for JAK2.[2]

Data Presentation: Potency and Selectivity

The following tables summarize the quantitative data for this compound and other representative covalent JAK inhibitors.

Table 1: Biochemical Inhibitory Potency (IC50, nM)

CompoundJAK1JAK2JAK3TYK2Covalent Target
This compoundPotent (Allosteric)¹InactiveInactive-JAK1 (Cys817)
Ritlecitinib>10,000[11]>10,000[11]33.1[10][11]>10,000[11]JAK3 (Cys909)
Compound 9896[2]1050[2]Potent²>10,000[2]JAK3 (Cys909)

¹Biochemical IC50 not specified, but potent inhibition of JAK1-dependent signaling is demonstrated.[5][7] ²Specific biochemical IC50 for JAK3 not provided, but described as a potent inhibitor.[2]

Table 2: Cellular Inhibitory Potency (IC50, nM)

CompoundCell-Based AssayIC50 (nM)
This compoundInhibition of IFNα-stimulated pSTAT1 in cells32[5]
RitlecitinibInhibition of IL-15 signaling in human PBMCs51[10]
Compound 9Inhibition of JAK3-dependent Ba/F3 cell proliferation69[2]

Experimental Methodologies

Detailed and standardized protocols are crucial for the accurate assessment and comparison of inhibitor performance.

Experimental Workflow for Inhibitor Characterization

A typical workflow for characterizing a novel covalent JAK inhibitor involves a tiered screening approach, from initial biochemical assays to more complex cellular and in vivo models.

Experimental_Workflow A Biochemical Kinase Assay (Determine IC50 vs. JAK isoforms) B Cell-Based pSTAT Assay (Measure inhibition of cytokine signaling) A->B Confirm cellular potency C Kinome Selectivity Screening (Assess off-target effects) B->C Validate selectivity D In Vivo Efficacy Models (e.g., Arthritis or Alopecia models) C->D Test in disease model E Pharmacokinetic Profiling (ADME studies) D->E Assess drug-like properties

Caption: Tiered approach for covalent JAK inhibitor evaluation.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of a test compound against a purified JAK enzyme.

Materials:

  • Purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme.

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[12]

  • Substrate peptide (e.g., IRS1-tide).[13]

  • ATP solution.

  • Test inhibitor (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

  • Luminometer.

Procedure:

  • Prepare Reagents: Dilute the JAK enzyme, substrate peptide, and ATP in Kinase Buffer to desired concentrations.

  • Compound Plating: Add 1 µL of serially diluted inhibitor (or DMSO as a vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted JAK enzyme to each well.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[13]

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls and plot against inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT (pSTAT) Western Blot Assay

This method assesses the ability of an inhibitor to block cytokine-induced STAT phosphorylation within a cellular context.

Objective: To measure the dose-dependent inhibition of a specific JAK-STAT pathway by a test compound.

Materials:

  • Relevant cell line (e.g., human PBMCs, Ba/F3 cells).

  • Cell culture medium and supplements.

  • Cytokine for stimulation (e.g., IFNα for JAK1, IL-2 for JAK1/3).

  • Test inhibitor.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.[15]

  • Blocking Buffer (e.g., 5% BSA in TBST).[16]

  • Primary antibodies (specific for pSTAT and total STAT).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere or recover. Starve cells of serum if necessary, then pre-treat with serially diluted inhibitor or DMSO for 1-2 hours.[7]

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[7]

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them directly on the plate with ice-cold Lysis Buffer.[15]

  • Protein Quantification: Scrape the cell lysates, clarify by centrifugation, and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature in sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[15]

  • Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.[16] b. Incubate the membrane with the primary antibody against a specific pSTAT (e.g., anti-pSTAT1) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane extensively with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the corresponding total STAT protein or a housekeeping protein like GAPDH.[17]

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of pSTAT to total STAT and express the results as a percentage of the cytokine-stimulated control to determine the inhibitory effect of the compound.

Conclusion

Covalent inhibitors are redefining the therapeutic potential of targeting the JAK family. This compound represents a novel allosteric approach, achieving high JAK1 selectivity by targeting a unique cysteine (Cys817) in the pseudokinase domain. This contrasts with active-site covalent inhibitors like Ritlecitinib, which gain their JAK3 selectivity by targeting the Cys909 residue. Both strategies have successfully yielded potent and highly selective molecules. The data and protocols presented in this guide offer a framework for researchers to understand, evaluate, and compare these next-generation inhibitors as they advance through the drug discovery pipeline.

References

Unraveling the Allosteric Inhibition of JAK1 by (R,R)-VVD-118313: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel allosteric Janus kinase 1 (JAK1) inhibitor, (R,R)-VVD-118313, with other established JAK inhibitors. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a comprehensive resource for understanding the unique mechanism and potential advantages of this compound in targeting JAK1-mediated signaling.

Introduction to this compound

This compound is a potent and selective allosteric inhibitor of JAK1.[1] Unlike traditional ATP-competitive inhibitors, this compound targets a unique cysteine residue (C817) located in the non-catalytic pseudokinase domain of JAK1.[2][3][4] This allosteric mechanism of action allows for high isoform selectivity and a distinct pharmacological profile compared to other JAK inhibitors.[2][5] This guide will compare the inhibitory activity of this compound with Tofacitinib, a pan-JAK inhibitor, and Upadacitinib, a JAK1-selective ATP-competitive inhibitor.

Comparative Inhibitory Activity

The inhibitory potency of this compound and comparator compounds against JAK isoforms is summarized below. The data highlights the selectivity of each inhibitor.

CompoundTarget(s)IC50 (nM)Inhibition Type
This compound JAK1 (allosteric) 32 (IFNα-stimulated STAT1 phosphorylation) [6]Allosteric, Covalent [3]
TofacitinibJAK1/JAK356[7]ATP-competitive
JAK1/JAK2406[7]ATP-competitive
JAK2/JAK21377[7]ATP-competitive
UpadacitinibJAK143[8]ATP-competitive
JAK2120[8]ATP-competitive
JAK32300[8]ATP-competitive
TYK24700[8]ATP-competitive

Signaling Pathway Inhibition

This compound demonstrates selective blockade of JAK1-dependent signaling pathways. Its allosteric mechanism leads to the inhibition of JAK1 trans-phosphorylation, which in turn prevents the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs).[9][10]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the point of intervention for both allosteric and ATP-competitive JAK1 inhibitors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. Receptor Dimerization & JAK1 Recruitment JAK1_active JAK1 (active) p-JAK1 JAK1_inactive->JAK1_active 3. Trans-phosphorylation STAT_inactive STAT JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation VVD_118313 This compound (Allosteric Inhibitor) VVD_118313->JAK1_inactive Inhibits trans-phosphorylation ATP_inhibitor ATP-Competitive Inhibitor (e.g., Upadacitinib) ATP_inhibitor->JAK1_active Blocks ATP binding site Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 7. Transcription cluster_workflow Cellular STAT Phosphorylation Assay Workflow Cell_Culture 1. Cell Seeding Compound_Treatment 2. Compound Pre-treatment (e.g., 2 hours) Cell_Culture->Compound_Treatment Cytokine_Stimulation 3. Cytokine Stimulation (e.g., IFNα, 30 min) Compound_Treatment->Cytokine_Stimulation Cell_Lysis 4. Cell Lysis & Protein Quantification Cytokine_Stimulation->Cell_Lysis SDS_PAGE 5. SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Antibody_Probing 7. Antibody Incubation (pSTAT, total STAT) Western_Blot->Antibody_Probing Detection 8. Chemiluminescent Detection Antibody_Probing->Detection Analysis 9. Data Analysis (IC50) Detection->Analysis

References

A Head-to-Head Comparison of (R,R)-VVD-118313 and Other JAK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for autoimmune diseases and cancer, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs. This guide provides a detailed head-to-head comparison of a novel, covalent allosteric JAK1 inhibitor, (R,R)-VVD-118313, with other established JAK inhibitors such as Tofacitinib, Upadacitinib, and Ruxolitinib. This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.

Introduction to this compound

This compound is the (R,R)-enantiomer of VVD-118313, a selective and allosteric inhibitor of JAK1. It exhibits a unique mechanism of action by covalently targeting a non-catalytic cysteine residue, C817, in the pseudokinase domain of JAK1. This covalent modification leads to the blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling. This compound also demonstrates engagement with C838 in TYK2. Its distinct functional profile, characterized by potent inhibition of JAK1-mediated pathways while sparing JAK2-dependent signaling, sets it apart from many ATP-competitive JAK inhibitors.

Biochemical Potency and Selectivity

The selectivity of JAK inhibitors across the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their efficacy and safety profiles. The following table summarizes the biochemical potency (IC50 values) of this compound and other prominent JAK inhibitors.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
This compound ~30-50 (cellular IC50 for pSTAT inhibition)InactiveInactiveEngages C838Highly selective for JAK1 over JAK2 and JAK3. Also interacts with TYK2.
Tofacitinib 100202-Pan-JAK inhibitor with preference for JAK3 and JAK1.
Upadacitinib ~100-180 (cellular IC50 for pSTAT inhibition)---Preferential JAK1 inhibitor.
Ruxolitinib 2.83.3>400-Potent inhibitor of JAK1 and JAK2.

Note: IC50 values can vary depending on the assay conditions. The data for this compound is based on cellular assays measuring STAT phosphorylation, as it is a covalent inhibitor and traditional biochemical IC50s may not fully represent its cellular activity.

Cellular Activity: Inhibition of Cytokine Signaling

The functional consequence of JAK inhibition is the blockade of specific cytokine signaling pathways. The table below compares the cellular activity of this compound and other inhibitors on key cytokine-induced STAT phosphorylation pathways in primary human immune cells (PBMCs).

Cytokine PathwayThis compoundTofacitinibUpadacitinib
IFNα (JAK1/TYK2) -> pSTAT1 Potent InhibitionInhibitionInhibition
IL-6 (JAK1/JAK2) -> pSTAT3 Potent InhibitionInhibitionInhibition
IL-2 (JAK1/JAK3) -> pSTAT5 Partial InhibitionPotent InhibitionInhibition
GM-CSF (JAK2/JAK2) -> pSTAT5 No InhibitionPotent InhibitionPartial Inhibition

As illustrated, this compound demonstrates potent and selective inhibition of JAK1-dependent pathways (IFNα and IL-6) while sparing the JAK2-homodimer-dependent GM-CSF pathway. This contrasts with the broader inhibition profile of the pan-JAK inhibitor tofacitinib.

Pharmacokinetic Properties

A comparative overview of the pharmacokinetic parameters of a stereoisomeric mixture of VVD-118313 (in mice) and other JAK inhibitors (in humans) is presented below. It is important to note that these are not direct head-to-head comparisons due to the different species and molecular entities.

InhibitorSpeciesHalf-life (t1/2)Clearance (CL)Key Notes
VVD-118313 (stereoisomeric mixture) Mouse0.36 h112 mL/min/kgSuboptimal pharmacokinetic properties, but the covalent mechanism may still allow for in vivo efficacy.
Tofacitinib Human~3 h--
Upadacitinib Human-39.7 L/hTwo-compartment model with first-order absorption and elimination.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

JAK_STAT_Signaling_Pathway cluster_stat STATs Receptor1 Type I/II Receptor JAK1 JAK1 Receptor1->JAK1 Activation Receptor2 Type I/II Receptor JAK2 JAK2 Receptor2->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation STAT->STAT_dimer Dimerization Cytokine Cytokine Cytokine->Receptor1 Gene Gene Expression Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Recombinant JAK Enzyme Incubation Incubation Enzyme->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation ATP ATP & Substrate ATP->Incubation Detection Signal Detection (e.g., HTRF) Incubation->Detection IC50 IC50 Calculation Detection->IC50 Cells Primary Cells (e.g., PBMCs) Inhibitor2 Test Inhibitor Cells->Inhibitor2 Cytokine Cytokine Stimulation Inhibitor2->Cytokine Lysis Cell Lysis Cytokine->Lysis Analysis pSTAT Analysis (e.g., Western Blot, Flow Cytometry) Lysis->Analysis pSTAT_IC50 pSTAT Inhibition IC50 Analysis->pSTAT_IC50

Caption: Workflow for biochemical and cellular assays.

Experimental Protocols

Biochemical IC50 Determination Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • Test inhibitor (e.g., this compound, Tofacitinib).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the diluted inhibitor to the wells of a 384-well plate.

  • Add the JAK enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the signal (e.g., luminescence) according to the detection kit manufacturer's instructions.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

Objective: To measure the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., 22Rv1).

  • Test inhibitor.

  • Cytokines (e.g., IFNα, IL-6, IL-2, GM-CSF).

  • Cell culture medium.

  • Lysis buffer.

  • Antibodies: Primary antibodies against total STAT and phosphorylated STAT (pSTAT), and a secondary antibody conjugated to a detectable label (e.g., HRP for Western blot, fluorophore for flow cytometry).

  • Western blot or flow cytometry equipment.

Procedure (Western Blot):

  • Seed cells in a multi-well plate and allow them to adhere or stabilize.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against pSTAT and total STAT overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and calculate the ratio of pSTAT to total STAT to determine the percent inhibition.

Conclusion

This compound presents a novel approach to JAK1 inhibition through its covalent and allosteric mechanism. Its high selectivity for JAK1-dependent signaling pathways, particularly in sparing JAK2-mediated functions, suggests a potential for a differentiated efficacy and safety profile compared to less selective, ATP-competitive JAK inhibitors. The data and protocols presented in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and to conduct comparative studies with other JAK inhibitors in various disease models. Further preclinical and clinical investigations are warranted to fully elucidate its pharmacological profile and clinical utility.

A Comparative Guide to the Selectivity of (R,R)-VVD-118313 for JAK1 Over Other JAK Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-VVD-118313 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a member of the JAK family of non-receptor tyrosine kinases that also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical mediators of cytokine signaling, making them attractive therapeutic targets for a range of immunological and oncological disorders. However, the high degree of homology in the ATP-binding sites of JAK isoforms presents a challenge for developing selective inhibitors, and a lack of selectivity can lead to undesirable side effects. This compound achieves its remarkable selectivity through a unique allosteric mechanism, targeting an isoform-restricted cysteine residue.

Mechanism of Action: Covalent Allosteric Inhibition

Unlike many JAK inhibitors that compete for ATP binding in the kinase domain, this compound is an electrophilic compound that acts as a covalent, allosteric inhibitor. It selectively targets cysteine-817 (C817) located in the pseudokinase (JH2) domain of JAK1. This specific cysteine residue is absent in JAK2 and JAK3, providing a clear basis for its selectivity over these isoforms.

While TYK2 possesses a corresponding cysteine (C838), this compound appears to function as a "silent ligand" for TYK2 in primary human immune cells, meaning it binds to the target but does not functionally inhibit its signaling pathway. By binding to C817, this compound blocks the trans-phosphorylation of JAK1, a critical step for its activation and downstream cytokine signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1_inactive JAK1 (Inactive) CytokineReceptor->JAK1_inactive Activates JAK_other_inactive JAK (Partner) CytokineReceptor->JAK_other_inactive Activates JAK1_inactive->JAK_other_inactive Trans- phosphorylation STAT_inactive STAT JAK_other_inactive->STAT_inactive Phosphorylates STAT_p pSTAT STAT_inactive->STAT_p STAT_dimer pSTAT Dimer STAT_p->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates to Nucleus VVD118313 This compound VVD118313->JAK1_inactive Covalently Binds Allosteric Site (C817) Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: JAK-STAT Signaling Pathway Inhibition by this compound.
Comparative Selectivity Data

The selectivity of this compound is demonstrated by its differential inhibition of signaling pathways mediated by specific JAK isoforms. In primary human peripheral blood mononuclear cells (PBMCs), the compound potently blocks JAK1-dependent pathways while sparing those dependent on JAK2 and TYK2. This is often measured by the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of cytokine stimulation.

PathwayCytokine StimulantPrimary JAK(s) InvolvedThis compound ActivityReference Compound (Tofacitinib) Activity
IFNα-pSTAT1Interferon-αJAK1, TYK2Potent Inhibition (IC₅₀ ~0.02 µM)Inhibition
IL-6-pSTAT3Interleukin-6JAK1, JAK2Potent Inhibition Inhibition
IL-2-pSTAT5Interleukin-2JAK1, JAK3Potent Inhibition Inhibition
GM-CSF-pSTAT5GM-CSFJAK2No Inhibition Inhibition
IL-12-pSTAT4Interleukin-12JAK2, TYK2No Inhibition Inhibition
Data is compiled from studies on VVD-118313 in human PBMCs. Tofacitinib, a pan-JAK inhibitor, is shown for comparison and blocks all evaluated pathways.

As the data indicates, this compound effectively inhibits signaling cascades that are dependent on JAK1 activity (IFNα, IL-6, IL-2). In contrast, it does not affect the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) pathway, which relies on JAK2 homodimers, demonstrating high selectivity against JAK2. Furthermore, it does not block the IL-12-pSTAT4 pathway in T-blasts, indicating a lack of functional inhibition of TYK2 in a physiological context.

Experimental Protocols

Cellular Assay for JAK Selectivity via STAT Phosphorylation

This protocol describes a general workflow for assessing the selectivity of JAK inhibitors by measuring cytokine-induced STAT phosphorylation in primary human immune cells via western blotting.

1. Isolation of PBMCs:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cells are washed and resuspended in an appropriate cell culture medium (e.g., RPMI-1640).

2. Compound Treatment:

  • PBMCs are seeded in multi-well plates.

  • Cells are pre-incubated with various concentrations of this compound or a control inhibitor (e.g., tofacitinib, DMSO vehicle) for 2-3 hours at 37°C.

3. Cytokine Stimulation:

  • Following pre-incubation, cells are stimulated with a specific cytokine to activate a designated JAK-STAT pathway. Examples include:

    • JAK1-dependent: IFNα (e.g., 100 ng/mL for 30 min) or IL-6 (e.g., 25 ng/mL for 30 min).

    • JAK2-dependent: GM-CSF (e.g., 0.5 mg/mL for 15 min).

    • JAK1/JAK3-dependent: IL-2 (e.g., 20 U/mL for 15 min).

  • The stimulation is terminated by placing the plates on ice and lysing the cells.

4. Western Blot Analysis:

  • Cell lysates are prepared, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5) and total STAT or a loading control (e.g., β-actin).

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • The intensity of the pSTAT bands is quantified using densitometry software.

  • pSTAT signals are normalized to the total STAT or loading control.

  • The percentage of inhibition is calculated relative to the cytokine-stimulated, vehicle-treated control.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

A Isolate Human PBMCs B Pre-incubate cells with This compound or Controls A->B C Stimulate with Cytokine (e.g., IFNα, IL-6, GM-CSF) B->C D Lyse Cells & Prepare Lysates C->D E Western Blot for pSTAT and Total STAT D->E F Quantify Band Intensity & Calculate % Inhibition E->F G Determine IC50 Values F->G

Caption: Experimental Workflow for Assessing JAK Inhibitor Selectivity.

Conclusion

The available data robustly supports that this compound is a highly selective inhibitor of JAK1. Its unique allosteric mechanism, which involves covalently binding to a cysteine residue (C817) present in JAK1 but not in JAK2 or JAK3, provides a strong biochemical basis for this selectivity. Cellular assays confirm its functional activity, showing potent inhibition of JAK1-mediated signaling pathways while sparing those dependent on JAK2. This high degree of selectivity distinguishes this compound from pan-JAK inhibitors and suggests a potential for a more targeted therapeutic effect with an improved safety profile.

Unraveling Stereoisomer-Specific Functionality: A Comparative Analysis of (R,R)-VVD-118313 and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional differences between the selective JAK1 inhibitor (R,R)-VVD-118313 and its stereoisomers. The following analysis is supported by experimental data to elucidate the critical role of stereochemistry in its mechanism of action.

This compound is a potent and selective covalent allosteric inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways. It targets a specific cysteine residue (C817) in the pseudokinase domain, leading to the blockade of JAK1-dependent trans-phosphorylation and subsequent downstream signaling. The therapeutic potential of such a selective inhibitor is significant in the context of autoimmune diseases and cancer. However, the precise stereochemical configuration of VVD-118313 is paramount to its activity. This guide delves into the functional disparities observed between this compound and its corresponding stereoisomers.

Comparative Analysis of Inhibitory Potency

Experimental data reveals a stark difference in the biological activity among the stereoisomers of VVD-118313's precursor, compound 5. The enantiomers, (S,R)-5a (VVD-118313) and (R,S)-5b, are significantly more potent than their diastereomeric counterparts, 5c and 5d.[1] This highlights the stringent stereochemical requirements for effective binding and inhibition of JAK1.

The inhibitory activities were quantified through measurements of target engagement (TE50) for the covalent binding to JAK1 C817, and the half-maximal inhibitory concentrations (IC50) for the blockade of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

CompoundStereoisomerJAK1 C817 Engagement TE50 (μM)IFNα-pSTAT1 Inhibition IC50 (μM)IL-6-pSTAT3 Inhibition IC50 (μM)
VVD-118313 (5a) (S,R)~0.03-0.05~0.03-0.05~0.03-0.05
5b (R,S)~0.03-0.05~0.03-0.05~0.03-0.05
5c Diastereomer>1>1>1
5d Diastereomer>1>1>1
Compound 5 Stereoisomeric MixtureNot explicitly stated, but less potent than pure 5a or 5bLess potent than pure 5a or 5bLess potent than pure 5a or 5b

Table 1: Comparative quantitative data of VVD-118313 and its stereoisomers. Data extracted from bioRxiv.

The data unequivocally demonstrates that the (S,R) and (R,S) configurations are essential for the potent inhibition of JAK1 signaling pathways. The diastereomers, 5c and 5d, exhibit significantly weaker target engagement and functional inhibition.

Mechanism of Action and Signaling Pathway

VVD-118313 functions by covalently modifying C817 within the pseudokinase (JH2) domain of JAK1. This allosteric inhibition prevents the trans-phosphorylation and activation of JAK1, thereby blocking downstream signaling cascades initiated by various cytokines. The primary pathways affected are those dependent on JAK1 catalytic activity, including the IFNα-STAT1, IL-6-STAT3, and IL-2-STAT5 pathways.[1][2]

JAK1_Inhibition_Pathway cluster_receptor Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 activates Cytokine Cytokine (e.g., IFNα, IL-6) Cytokine->CytokineReceptor binds STAT STAT JAK1->STAT phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression regulates VVD118313 This compound VVD118313->JAK1 covalently binds to C817 (allosteric inhibition) C817

Mechanism of this compound Action.

Experimental Protocols

The following are summaries of the key experimental methodologies used to differentiate the functional activities of VVD-118313 and its stereoisomers.

Competitive Activity-Based Protein Profiling (ABPP)

This technique was employed to determine the target engagement (TE50) of the compounds with JAK1.

  • Objective: To quantify the covalent binding of VVD-118313 stereoisomers to the C817 residue of JAK1 in a cellular context.

  • Methodology:

    • Human cell lysates (e.g., from PBMCs) are pre-incubated with varying concentrations of the test compounds (VVD-118313 stereoisomers).

    • A cysteine-reactive probe with a reporter tag (e.g., a fluorophore or biotin) is then added to the lysates. This probe also reacts with the active site of JAK1.

    • The test compound and the probe compete for binding to the C817 residue.

    • The extent of probe labeling on JAK1 is quantified, typically by mass spectrometry.

    • A decrease in probe labeling with increasing concentrations of the test compound indicates successful target engagement. The TE50 value is the concentration of the compound that reduces probe labeling by 50%.

ABPP_Workflow cluster_workflow Competitive ABPP Workflow start Start: Cell Lysate incubation Incubate with This compound or stereoisomer start->incubation probe_addition Add Cysteine-Reactive Probe incubation->probe_addition analysis Mass Spectrometry Analysis probe_addition->analysis end End: Quantify Target Engagement (TE50) analysis->end

Workflow for Competitive ABPP.
Phospho-STAT Western Blotting

This assay was used to measure the functional inhibition of JAK1 signaling.

  • Objective: To determine the IC50 values of VVD-118313 stereoisomers by measuring the phosphorylation of downstream STAT proteins.

  • Methodology:

    • Human PBMCs are pre-treated with various concentrations of the VVD-118313 stereoisomers for 2 hours.

    • The cells are then stimulated with a specific cytokine to activate the JAK1 pathway (e.g., IFNα to assess STAT1 phosphorylation or IL-6 for STAT3 phosphorylation).

    • Following stimulation, the cells are lysed, and the proteins are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the phosphorylated forms of STAT1 (pSTAT1) or STAT3 (pSTAT3).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal intensity of the pSTAT bands is quantified, and the IC50 value is calculated as the concentration of the inhibitor that reduces the pSTAT signal by 50%.

Conclusion

The functional differences between this compound and its stereoisomers are profound, underscoring the critical importance of stereochemistry in its potent and selective inhibition of JAK1. The (S,R) configuration of VVD-118313 is optimal for its covalent interaction with C817 in the allosteric site of JAK1, leading to effective blockade of downstream cytokine signaling. The diastereomeric forms are markedly less active, highlighting the precise three-dimensional arrangement required for biological efficacy. These findings are crucial for the ongoing development and optimization of next-generation JAK1 inhibitors for therapeutic applications.

References

Unveiling the Selectivity of (R,R)-VVD-118313: A Comparative Guide to Its Inhibitory Effects on Cytokine Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the novel JAK1 inhibitor, (R,R)-VVD-118313, against other established Janus kinase (JAK) inhibitors. Through a detailed analysis of its inhibitory effects on specific cytokine signaling pathways, supported by experimental data and protocols, this document provides a critical resource for evaluating its therapeutic potential.

This compound is a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1). Its unique mechanism of action, targeting a specific cysteine residue (C817) in the pseudokinase domain of JAK1, allows for a highly selective blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling.[1][2][3] This guide will delve into the experimental validation of this inhibitory effect, comparing its performance with other JAK inhibitors such as the pan-JAK inhibitor Tofacitinib, and other JAK1-selective inhibitors like Upadacitinib and Filgotinib.

Comparative Inhibitory Activity on Key Cytokine Pathways

The inhibitory efficacy of this compound has been predominantly assessed through its impact on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of cytokine receptor activation. The following tables summarize the quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds on key inflammatory cytokine pathways.

Table 1: Inhibition of IFNα-stimulated STAT1 Phosphorylation

CompoundIC50 (nM)Cell TypeNotes
This compound 32Human PBMCsHighly potent inhibition of the JAK1-dependent IFNα pathway.[2][3]
Tofacitinib~30-5022Rv1 cellsPan-JAK inhibitor, demonstrates potent inhibition.
Upadacitinib43 (JAK1 enzymatic assay)N/ASelective JAK1 inhibitor.[4]
FilgotinibPotent (specific IC50 not provided)Human whole bloodPreferential for JAK1-dependent pathways.[5][6]

Table 2: Inhibition of IL-6-stimulated STAT3 Phosphorylation

CompoundIC50 (nM)Cell TypeNotes
This compound ~30-5022Rv1 cellsDemonstrates potent inhibition of this JAK1-dependent pathway.
TofacitinibPotent (specific IC50 not provided)RA-FLSEffective inhibition of IL-6/STAT3 signaling.[7]
UpadacitinibPotent (specific IC50 not provided)N/AEffectively suppresses IL-6 mediated signaling.[4]
FilgotinibPotent (specific IC50 not provided)Human whole bloodShows strong inhibition of the IL-6/pSTAT1 pathway.[5][6]

Table 3: Inhibition of IL-2-stimulated STAT5 Phosphorylation

CompoundIC50 (nM)Cell TypeNotes
This compound Moderately Potent (~70% inhibition at 0.1-1 µM)Human PBMCsPartial inhibition, reflecting shared dependency on JAK1 and JAK3.[8][9]
TofacitinibPotent (specific IC50 not provided)Human PBMCsAs a pan-JAK inhibitor, it strongly blocks this pathway.
FilgotinibLess PotentHuman whole bloodExhibits less inhibition of JAK3-dependent pathways.[5][6]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the targeted cytokine signaling pathways and the workflows of the key validation assays.

cytokine_signaling cluster_ifn IFNα Pathway cluster_il6 IL-6 Pathway IFNa IFNα IFNAR IFNAR1/2 IFNa->IFNAR JAK1_ifn JAK1 IFNAR->JAK1_ifn TYK2_ifn TYK2 IFNAR->TYK2_ifn STAT1_ifn STAT1 JAK1_ifn->STAT1_ifn P TYK2_ifn->STAT1_ifn P pSTAT1 pSTAT1 STAT1_ifn->pSTAT1 Nucleus_ifn Nucleus pSTAT1->Nucleus_ifn Gene_ifn Gene Transcription Nucleus_ifn->Gene_ifn VVD118313 This compound VVD118313->JAK1_ifn IL6 IL-6 IL6R IL-6R/gp130 IL6->IL6R JAK1_il6 JAK1 IL6R->JAK1_il6 JAK2_il6 JAK2 IL6R->JAK2_il6 STAT3_il6 STAT3 JAK1_il6->STAT3_il6 P JAK2_il6->STAT3_il6 P pSTAT3 pSTAT3 STAT3_il6->pSTAT3 Nucleus_il6 Nucleus pSTAT3->Nucleus_il6 Gene_il6 Gene Transcription Nucleus_il6->Gene_il6 VVD118313_2 This compound VVD118313_2->JAK1_il6

Caption: JAK-STAT signaling pathways inhibited by this compound.

experimental_workflow cluster_wb Western Blot Workflow cluster_flow Phospho-Flow Cytometry Workflow start_wb Isolate PBMCs treat_wb Treat with this compound or comparator start_wb->treat_wb stim_wb Stimulate with Cytokine (e.g., IFNα, IL-6) treat_wb->stim_wb lyse_wb Cell Lysis & Protein Quantification stim_wb->lyse_wb sds_wb SDS-PAGE & Transfer lyse_wb->sds_wb probe_wb Probe with Primary (e.g., anti-pSTAT) & Secondary Ab sds_wb->probe_wb detect_wb Chemiluminescent Detection & Analysis probe_wb->detect_wb start_flow Isolate PBMCs treat_flow Treat with this compound or comparator start_flow->treat_flow stim_flow Stimulate with Cytokine treat_flow->stim_flow fix_flow Fix & Permeabilize Cells stim_flow->fix_flow stain_flow Intracellular Staining with anti-pSTAT Ab fix_flow->stain_flow acquire_flow Acquire on Flow Cytometer stain_flow->acquire_flow analyze_flow Data Analysis acquire_flow->analyze_flow

Caption: Workflows for key experimental validation assays.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Western Blot for Phosphorylated STAT Analysis

This protocol details the detection of phosphorylated STAT proteins in peripheral blood mononuclear cells (PBMCs) following treatment with JAK inhibitors and cytokine stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound and other JAK inhibitors

  • Recombinant human cytokines (e.g., IFNα, IL-6)

  • RPMI-1640 medium with 10% FBS

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT1, anti-phospho-STAT3, anti-total-STAT1, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Isolate human PBMCs and culture in RPMI-1640 medium supplemented with 10% FBS. Seed the cells in 6-well plates. Pre-treat the cells with varying concentrations of this compound or comparator inhibitors for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with the respective cytokine (e.g., 100 ng/mL IFNα for 30 minutes or 25 ng/mL IL-6 for 30 minutes) at 37°C.

  • Cell Lysis and Protein Quantification: After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Denature the protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the phosphorylated STAT levels to total STAT or a loading control like GAPDH.

Intracellular Phospho-Flow Cytometry

This protocol allows for the quantitative analysis of STAT phosphorylation at the single-cell level.

Materials:

  • Human PBMCs

  • This compound and other JAK inhibitors

  • Recombinant human cytokines

  • FACS buffer (PBS with 2% FBS)

  • Fixation Buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 100% methanol)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-phospho-STAT1, anti-phospho-STAT3)

  • Flow cytometer

Procedure:

  • Cell Treatment and Stimulation: Isolate and prepare a single-cell suspension of PBMCs. Pre-treat the cells with inhibitors as described in the Western blot protocol. Stimulate with the appropriate cytokine for the indicated time.

  • Fixation: Immediately after stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then permeabilize by adding ice-cold methanol and incubating for at least 30 minutes on ice.

  • Intracellular Staining: Wash the permeabilized cells and stain with a cocktail of fluorochrome-conjugated antibodies, including cell surface markers and the phospho-specific STAT antibody, for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data using appropriate software to gate on specific cell populations and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.

Cytokine Secretion ELISA

This assay measures the effect of JAK inhibitors on the production and secretion of cytokines from immune cells.

Materials:

  • Human PBMCs

  • This compound and other JAK inhibitors

  • Stimulants (e.g., LPS, anti-CD3/CD28 beads)

  • Commercially available ELISA kits for specific cytokines (e.g., IFNγ, IL-2)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Seed PBMCs in a 96-well plate and pre-treat with inhibitors for 1-2 hours.

  • Stimulation: Add the appropriate stimulus to induce cytokine production (e.g., anti-CD3/CD28 beads for T-cell activation) and incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion

The presented data and methodologies collectively validate the potent and selective inhibitory effect of this compound on JAK1-mediated cytokine pathways. Its distinct allosteric mechanism of action translates to a favorable selectivity profile, particularly in sparing JAK2-dependent signaling, when compared to pan-JAK inhibitors like Tofacitinib. This comparative guide serves as a foundational resource for further investigation into the therapeutic applications of this compound in the context of inflammatory and autoimmune diseases.

References

Safety Operating Guide

Proper Disposal of (R,R)-VVD-118313: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of the selective JAK1 inhibitor, (R,R)-VVD-118313. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Researchers and drug development professionals handling this compound must be aware of its nature as a potent, research-grade pharmaceutical compound. While a specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of hazardous chemical waste, particularly for potent covalent inhibitors, must be strictly followed. The following guidelines are based on standard laboratory safety protocols and information available for similar chemical entities.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions containing the compound.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact. Double gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection A fully buttoned laboratory coatMinimizes the risk of contamination to personal clothing.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

II. Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form: pure (solid) compound, solutions, or contaminated labware.

A. Disposal of Unused Solid this compound
  • Do Not Dispose Down the Drain or in Regular Trash: As a potent pharmaceutical compound, this compound should never be disposed of in a manner that allows it to enter the environment.

  • Original Container: If possible, keep the unused solid compound in its original, clearly labeled container.

  • Hazardous Waste Collection: The container with the solid waste must be placed in a designated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Chemical Waste" and list the chemical name: "this compound".

  • Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.

B. Disposal of this compound Solutions
  • Segregate Waste Streams: Do not mix solutions of this compound with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, sealed, and labeled hazardous waste container.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a separate, compatible hazardous waste container, clearly labeled with the chemical name and the solvent used.

  • Decontamination of Concentrated Solutions (Optional, Expert Use Only): For very small quantities, chemical degradation may be an option to render the compound less hazardous. However, this should only be performed by trained personnel with a validated and approved protocol from the institution's EHS office. A potential, though unverified, method could involve treatment with a strong oxidizing agent or prolonged exposure to a strong acid or base to hydrolyze the molecule. Without a validated protocol, this method is not recommended.

C. Disposal of Contaminated Labware and Materials
  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be collected in a designated hazardous waste bag or container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

  • Reusable Glassware: Reusable glassware should be decontaminated before washing. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound. The solvent rinsate must be collected and disposed of as hazardous chemical waste. Following the solvent rinse, the glassware can be washed with a laboratory detergent and water.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Assess the Spill: Determine the extent and nature of the spill. For large or highly concentrated spills, contact your institution's EHS office immediately.

  • Contain the Spill: For small spills, if you are trained and equipped to do so, contain the spill using a chemical spill kit.

  • Clean-up:

    • Solid Spills: Carefully sweep or wipe up the solid material, avoiding the creation of dust. Place the collected material and all cleaning materials into a sealed hazardous waste container.

    • Liquid Spills: Absorb the liquid with an inert absorbent material from a chemical spill kit. Place the absorbent material into a sealed hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., 70% ethanol) followed by a laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_assessment Initial Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste cluster_final Final Disposal start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid_compound Unused Solid Compound waste_form->solid_compound Solid solid_contaminated Contaminated Solids (Gloves, Tips) waste_form->solid_contaminated Contaminated Labware liquid_solution Solutions of this compound waste_form->liquid_solution Liquid contaminated_sharps Contaminated Sharps waste_form->contaminated_sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_compound->collect_solid solid_contaminated->collect_solid contact_ehs Contact Environmental Health & Safety (EHS) collect_solid->contact_ehs collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_solution->collect_liquid collect_liquid->contact_ehs collect_sharps Place in Labeled Sharps Container contaminated_sharps->collect_sharps collect_sharps->contact_ehs

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most recent Safety Data Sheet (SDS) for the compound before handling or disposal. By prioritizing safety and adhering to established protocols, researchers can minimize risks and ensure the responsible management of chemical waste.

Personal protective equipment for handling (R,R)-VVD-118313

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (R,R)-VVD-118313

This compound is a potent and selective JAK1 inhibitor intended for laboratory research purposes only. [1][2][3] As with any biologically active compound, proper personal protective equipment (PPE) and handling procedures are crucial to ensure the safety of researchers and maintain the integrity of experiments. This guide provides essential safety protocols, operational plans, and disposal information for handling this compound.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is an isomer of VVD-118313, a selective JAK1 inhibitor that blocks JAK1-dependent trans-phosphorylation and cytokine signaling.[1][2][3][4] Due to its potent biological activity, it should be handled as a potentially hazardous compound. All laboratory personnel should be thoroughly trained in general laboratory safety and the specific procedures for handling potent compounds.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE depends on the potential risk of exposure. The following table summarizes the recommended PPE for handling this compound.

Body AreaPersonal Protective EquipmentSpecifications and Usage
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. Goggles are required when there is a splash hazard.[7]
Face Face shieldTo be worn in addition to safety glasses or goggles during procedures with a high risk of splashing.[7]
Hands Chemical-resistant gloves (e.g., nitrile)Inspect gloves for any tears or perforations before use. Double-gloving may be appropriate for handling concentrated solutions. Wash hands thoroughly after removing gloves.[7][8]
Body Laboratory coatShould be buttoned and have long sleeves. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory N95 respirator or higherRecommended when handling the powdered form of the compound to avoid inhalation of aerosols. Use in a well-ventilated area, preferably within a chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely handling this compound.

  • Preparation :

    • Read and understand the available safety information and any internal laboratory-specific protocols.

    • Ensure all necessary PPE is available and in good condition.[9]

    • Prepare a dedicated and clearly labeled workspace, preferably within a chemical fume hood.[5][7]

    • Have spill cleanup materials readily accessible.

  • Handling the Compound :

    • When handling the solid compound, work within a chemical fume hood to minimize inhalation exposure.

    • For creating solutions, add the solvent to the solid slowly to avoid splashing.

    • Clearly label all containers with the compound name, concentration, date, and your initials.[5]

  • Experimental Use :

    • Conduct all procedures involving this compound in a well-ventilated area or a chemical fume hood.

    • Avoid skin contact and inhalation.[10]

    • Do not eat, drink, or apply cosmetics in the laboratory.[5][8][10]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Procedures : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour chemical waste down the sink.[5]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills : In case of a spill, evacuate the immediate area. Wear appropriate PPE and clean the spill according to your institution's established procedures for hazardous materials.

Visualized Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling potent research compounds like this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimental Phase cluster_cleanup 3. Post-Experiment Phase prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Demarcate Workspace prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_dissolve Prepare Stock Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate Experiment Complete cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.